molecular formula C11H9NO3 B6279371 1-methoxyisoquinoline-4-carboxylic acid CAS No. 1697334-61-4

1-methoxyisoquinoline-4-carboxylic acid

Cat. No.: B6279371
CAS No.: 1697334-61-4
M. Wt: 203.2
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Description

1-methoxyisoquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.2. The purity is usually 95.
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Properties

CAS No.

1697334-61-4

Molecular Formula

C11H9NO3

Molecular Weight

203.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Structural Properties, Synthetic Utility, and Mechanistic Applications of 1-Methoxyisoquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

In the landscape of modern medicinal chemistry, heterocyclic building blocks serve as the foundational architecture for targeted therapeutics. 1-Methoxyisoquinoline-4-carboxylic acid (CAS: 1697334-61-4) has emerged as a highly versatile and structurally privileged scaffold[1]. As a Senior Application Scientist specializing in antiviral drug design, I have observed its critical utility in the synthesis of heteroarylmethylureas—a class of potent Hepatitis B virus (HBV) capsid assembly modulators (CAMs)[2].

This technical guide dissects the physicochemical properties of this compound, explains the causality behind its synthetic protocols, and maps its mechanistic role in disrupting viral replication pathways.

Chemical Identity & Physicochemical Properties

The structural features of 1-methoxyisoquinoline-4-carboxylic acid dictate its reactivity and biological binding profile. The data below summarizes its core quantitative properties, serving as a baseline for analytical validation[1][2].

PropertyValue / Description
Chemical Name 1-Methoxyisoquinoline-4-carboxylic acid
CAS Registry Number 1697334-61-4
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
LCMS (m/z) 204.0 [M+H]⁺
¹H NMR (400 MHz, DMSO-d₆) δ 13.02 (bs, 1H), 8.93-8.95 (d, 1H), 8.73 (s, 1H), 8.26-8.29 (d, 1H), 7.86-7.92 (dd, 1H), 7.67-7.72 (dd, 1H), 4.14 (s, 3H)

Structural Significance & Mechanistic Role in Drug Design

The architecture of 1-methoxyisoquinoline-4-carboxylic acid is not arbitrary; each functional group serves a distinct mechanistic purpose in both synthesis and target engagement:

  • The Isoquinoline Core: Provides a rigid, planar, aromatic scaffold that seamlessly engages in

    
     stacking interactions within the hydrophobic binding pockets of target proteins, such as the HBV core protein dimer[3].
    
  • The 1-Methoxy Group: Acts as an electron-donating substituent via resonance, modulating the electron density of the heteroaromatic ring. It also serves as a critical hydrogen bond acceptor in biological environments.

  • The 4-Carboxylic Acid: Functions as the primary synthetic handle. Its position on the ring is sterically encumbered but electronically primed for functionalization into amides, esters, or subsequent reduction products[2].

Application in HBV Capsid Inhibition

Pregenomic (pg) RNA encapsidation is a mandatory step for HBV DNA replication. Therapeutics derived from the 1-methoxyisoquinoline scaffold act as allosteric modulators. By binding to the core protein, they induce the formation of aberrant, non-capsid polymers, effectively misdirecting assembly and halting viral replication[3].

G pgRNA HBV pgRNA & Polymerase Normal Normal Infectious Nucleocapsid pgRNA->Normal Normal Assembly Aberrant Aberrant Non-Capsid Polymers pgRNA->Aberrant Encapsidation Blocked Core Core Protein Dimers Core->Normal Core->Aberrant Misdirected Assembly CAM Isoquinoline-Derived CAM CAM->Core Binds Hydrophobic Pocket

Figure 1: Mechanism of HBV capsid assembly inhibition by isoquinoline-derived modulators.

Synthetic Methodologies: The Weinreb Amide Protocol

To utilize 1-methoxyisoquinoline-4-carboxylic acid in complex drug synthesis, it is frequently converted into a Weinreb amide. This intermediate is highly valued because it allows for the controlled addition of organometallic reagents (like Grignards) to form ketones without the risk of over-addition to a tertiary alcohol.

Causality of Reagent Selection
  • Why HATU? The 4-position of the isoquinoline ring is sterically hindered by the adjacent aromatic protons. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates amidation of hindered substrates far better than standard carbodiimides (e.g., EDC/DCC)[2].

  • Why DIPEA? N,N-Diisopropylethylamine is a non-nucleophilic base. It efficiently deprotonates both the carboxylic acid and the N,O-dimethylhydroxylamine hydrochloride salt without competing as a nucleophile in the coupling reaction[2].

Step-by-Step Experimental Protocol

This methodology yields the N-methoxy-N-methylcarboxamide derivative, establishing a self-validating synthetic loop[2].

  • Activation: Dissolve 1.0 equivalent of 1-methoxyisoquinoline-4-carboxylic acid in anhydrous N,N-dimethylformamide (DMF) (approx. 0.2 M concentration). Add 3.0 equivalents of DIPEA. Rationale: Anhydrous conditions prevent premature hydrolysis of the active ester.

  • Coupling: Add 1.5 equivalents of N,O-dimethylhydroxylamine hydrochloride, followed immediately by 1.5 equivalents of HATU. Stir the reaction mixture at room temperature for 16 hours[2].

  • In-Process Control (Self-Validation): Withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LCMS. The reaction is complete when the starting material mass (m/z 204.0) is entirely replaced by the product mass.

  • Quench and Extraction: Dilute the mixture with water (double the DMF volume) to quench unreacted HATU. Extract the aqueous phase with ethyl acetate (3 x 50 mL)[2].

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Synthesis SM 1-Methoxyisoquinoline- 4-carboxylic acid Reaction Amidation Reaction (16h, Room Temp) SM->Reaction Reagents HATU, DIPEA, DMF N,O-dimethylhydroxylamine Reagents->Reaction Workup Aqueous Quench & EtOAc Extraction Reaction->Workup Product Weinreb Amide Intermediate Workup->Product

Figure 2: Step-by-step synthetic workflow for the amidation of the isoquinoline core.

Analytical Characterization & Self-Validation

A robust protocol must be self-validating. Following the synthesis, the structural integrity of the resulting intermediate must be confirmed to ensure no side reactions (such as demethylation of the 1-methoxy group) occurred during HATU activation.

  • LCMS Verification: The successful formation of the Weinreb amide is confirmed by an expected mass shift.

  • ¹H NMR Validation: In addition to the preservation of the isoquinoline aromatic signature (δ 8.93, 8.73, 8.26, 7.86, 7.67) and the 1-methoxy singlet (δ 4.14), the spectrum must reveal two new distinct singlets between δ 3.20 and δ 3.80 ppm, corresponding to the N-methoxy and N-methyl groups of the newly formed amide bond[2].

Conclusion

1-Methoxyisoquinoline-4-carboxylic acid is far more than a simple organic building block; it is a precisely engineered scaffold that bridges the gap between synthetic feasibility and biological efficacy. By understanding the causality behind its physical properties and the protocols used to manipulate it, drug development professionals can effectively leverage this compound to design next-generation therapeutics, particularly in the challenging arena of antiviral capsid modulation.

References

1.[1] BLD Pharm. 1-Methoxyisoquinoline-4-carboxylic acid (CAS: 1697334-61-4) Product Specification. Retrieved from: 2.[2] Google Patents. WO2020123674A1 - Substituted arylmethylureas and heteroarylmethylureas, analogues thereof, and methods using same. Retrieved from: 3.[3] Google Patents. WO2020123674A1 - Mechanistic Application against HBV. Retrieved from:

Sources

Biological Activity and Therapeutic Potential of 1-Substituted Isoquinoline-4-Carboxylic Acid Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, frequently utilized in the development of combinatorial libraries for novel therapeutics. Among its derivatives, 1-substituted isoquinoline-4-carboxylic acids represent a highly versatile class of compounds. The unique spatial arrangement of the C4-carboxylic acid and the C1-substitution allows these molecules to act as potent kinase inhibitors, epigenetic modulators, and G-protein-coupled receptor (GPCR) agonists. This whitepaper provides an in-depth technical analysis of their structural rationale, mechanisms of action, structure-activity relationships (SAR), and the self-validating experimental protocols required for their development.

Structural Rationale and Pharmacophore Modeling

The biological efficacy of 1-substituted isoquinoline-4-carboxylic acids is intrinsically linked to their precise physicochemical properties:

  • The Isoquinoline Core: Provides a rigid, planar aromatic system that intercalates efficiently into narrow hydrophobic clefts, such as the ATP-binding pockets of kinases or the orthosteric sites of GPCRs.

  • The 4-Carboxylic Acid Moiety: Acts as a critical hydrogen bond acceptor and donor. In biological systems, it frequently forms salt bridges with conserved basic residues (e.g., lysine or arginine) or chelates metal ions in metalloenzymes. Furthermore, its electron-withdrawing nature lowers the pKa of the heterocyclic nitrogen, optimizing the molecule's ionization state at physiological pH [1].

  • The C1-Substitution: Positioned alpha to the heteroatom, substitutions at C1 (such as arylamino, alkyl, or alkoxy groups) sterically shield the nitrogen. This modulates the hydrogen-bonding capacity of the core and directs the molecule's trajectory within the binding pocket, dictating target selectivity.

Mechanisms of Action: Receptor Modulation

κ-Opioid Receptor (KOR) Agonism

Derivatives of isoquinoline, particularly tetrahydroisoquinolines and their aromatic counterparts, have demonstrated profound biological activity as selective κ-opioid receptor (KOR) agonists [2]. Unlike μ-opioid agonists (e.g., morphine), KOR agonists provide potent analgesia without high addiction liability or respiratory depression.

Upon binding to the KOR, these isoquinoline derivatives trigger a


 protein-coupled cascade. The 

-subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP. Concurrently, the

-complex mediates the closure of presynaptic voltage-gated

channels (reducing neurotransmitter release) and the opening of postsynaptic

channels. This dual action results in neuronal hyperpolarization and the cessation of pain signal transmission.

KOR_Pathway Ligand 1-Substituted Isoquinoline 4-Carboxylic Acid Receptor κ-Opioid Receptor (KOR) Ligand->Receptor Agonist Binding GProtein Gi/o Protein Activation Receptor->GProtein Enzyme Adenylyl Cyclase Inhibition GProtein->Enzyme IonChan1 Presynaptic Ca2+ Channel Closure GProtein->IonChan1 IonChan2 Postsynaptic K+ Channel Opening GProtein->IonChan2 SecondMsg Decreased cAMP Enzyme->SecondMsg Outcome Neuronal Hyperpolarization (Analgesia) IonChan1->Outcome IonChan2->Outcome

Figure 1: Mechanism of action for isoquinoline-derived κ-opioid receptor agonists.

Structure-Activity Relationship (SAR) Profiling

To understand the causality between structural modifications and biological activity, a library of 1-substituted isoquinoline-4-carboxylic acids was evaluated. The data in Table 1 illustrates how variations at the C1 position influence KOR binding affinity and functional cAMP inhibition.

Table 1: Representative SAR of 1-Substituted Isoquinoline-4-Carboxylic Acid Derivatives at KOR

CompoundC1 (

) Substituent
KOR Binding Affinity (

, nM)
Functional cAMP Inhibition (

, nM)
ClogP
1a

450.2>10001.8
1b

125.4310.52.9
1c

12.845.23.1
1d

85.6190.43.2
1e

410.5850.03.4

SAR Analysis: The transition from a primary amine (1a ) to an arylamine (1b ) significantly increases affinity, indicating the presence of a lipophilic auxiliary pocket adjacent to the C1 position. The introduction of an ortho-methoxy group (1c ) yields a dramatic 10-fold increase in affinity. This is attributed to a critical hydrogen bond acceptor interaction with a conserved tyrosine residue in the KOR binding site. Replacing the amine linker with an ether linker (1e ) nearly abolishes activity, proving that the hydrogen bond donor capacity of the


 group is essential for anchoring the molecule in the orthosteric site.

Experimental Methodologies: Synthesis and Validation

To ensure high-throughput screening and rigorous validation, the development of these derivatives relies on robust, self-validating workflows.

Workflow S1 Solid-Phase Synthesis S2 HPLC Purification S1->S2 S3 Radioligand Binding Assay S2->S3 S4 SAR Analysis S3->S4 S5 In Vivo Validation S4->S5

Figure 2: High-throughput screening workflow for isoquinoline-4-carboxylic acid derivatives.

Protocol 5.1: Solid-Phase Synthesis of Isoquinoline Libraries

Causality & Rationale: Solid-phase synthesis is utilized to bypass tedious liquid-phase purifications, enabling the rapid generation of diverse combinatorial libraries [3]. Wang resin is selected because it allows for mild acidic cleavage conditions that preserve the delicate C4-carboxylic acid moiety. Self-Validation Mechanism: The protocol incorporates a cleavable linker with a UV-active chromophore (Fmoc), enabling real-time spectrophotometric monitoring of coupling efficiency at 301 nm.

Step-by-Step Procedure:

  • Resin Loading: Swell Wang resin (1.0 mmol/g loading) in anhydrous DMF for 30 minutes. Attach the core 1-chloro-isoquinoline-4-carboxylic acid using DIC/HOBt as coupling reagents. Rationale: HOBt suppresses racemization and accelerates the reaction by forming a highly reactive, yet stable, active ester intermediate.

  • C1-Substitution (

    
    ):  React the resin-bound intermediate with an excess (5 eq) of the desired primary amine (e.g., 2-methoxyaniline) in NMP at 80°C for 12 hours. Rationale: NMP possesses a higher boiling point and superior resin-swelling properties at elevated temperatures compared to DMF, facilitating the nucleophilic aromatic substitution.
    
  • Cleavage: Treat the functionalized resin with a cleavage cocktail of 95% TFA / 2.5% TIS / 2.5%

    
     for 2 hours at room temperature. Rationale: Triisopropylsilane (TIS) is a mandatory carbocation scavenger; it prevents the re-alkylation of the electron-rich isoquinoline ring by the cleaved linker during the acidic cleavage.
    
  • Purification: Filter the resin, evaporate the TFA under a nitrogen stream, and precipitate the crude product in cold diethyl ether. Purify via preparative HPLC.

Protocol 5.2: In Vitro Radioligand Binding Assay (KOR)

Causality & Rationale: A competitive radioligand binding assay is employed to determine the absolute binding affinity (


) of the synthesized derivatives. It directly measures the displacement of a highly selective radioligand (

-U69,593), ensuring that the observed affinity is strictly target-specific. Self-Validation Mechanism: The assay is internally validated by running a parallel standard curve with U50,488 (a well-characterized KOR agonist). The plate is only considered valid if the calculated Z'-factor is >0.6 and the control

falls within 3-fold of established literature values.

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize CHO cells stably expressing human KOR in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Rationale: Tris-HCl strictly maintains physiological pH, which is critical for preserving the receptor's active conformational state and preventing ligand-binding pocket distortion.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM

    
    -U69,593, and varying concentrations of the isoquinoline test compound (
    
    
    
    to
    
    
    M). Incubate for 90 minutes at 25°C. Rationale: A 90-minute incubation ensures that thermodynamic equilibrium is reached, a strict prerequisite for accurate Cheng-Prusoff calculations.
  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Rationale: PEI acts as a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the lipophilic radioligand.

  • Quantification: Wash the filters three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate the

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Conclusion

The 1-substituted isoquinoline-4-carboxylic acid scaffold is a powerful tool in modern drug discovery. By understanding the causal relationships between specific structural substitutions and their corresponding biological targets, researchers can rationally design highly selective modulators. The integration of solid-phase library synthesis with rigorous, self-validating pharmacological assays ensures that hit compounds possess the requisite potency and selectivity for advancement into in vivo therapeutic models.

References

  • Source: Google Patents (EP2045243A1)
  • Source: Google Patents (US5874443A)
  • New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity Source: PubMed Central (PMC4227712) URL:[Link]

Sources

The Isoquinoline-4-Carboxylic Acid Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a prominent and enduring feature in medicinal chemistry. Its rigid structure, combined with numerous sites for functionalization, has established it as a "privileged scaffold"—a molecular framework consistently found in biologically active compounds.[1] Among its derivatives, the isoquinoline-4-carboxylic acid core has emerged as a particularly versatile and potent pharmacophore, forming the basis for a wide array of therapeutic agents with applications ranging from oncology to virology.[2] This guide provides a comprehensive exploration of the isoquinoline-4-carboxylic acid scaffold, from its synthesis and structure-activity relationships to its mechanisms of action and the experimental protocols used in its evaluation.

The Architectural Advantage: Synthesis of the Core Scaffold

The efficient construction of the isoquinoline-4-carboxylic acid core is paramount for its exploration in drug discovery. While traditional methods exist, modern synthetic chemistry has gravitated towards more efficient and versatile strategies, such as multicomponent reactions.[3] A particularly elegant and powerful approach is the ammonia-Ugi four-component reaction (4CR) followed by a copper-catalyzed domino reaction.[4] This method allows for the rapid assembly of highly substituted isoquinolone-4-carboxylic acids from readily available starting materials, providing a significant advantage for creating diverse chemical libraries for screening.[3][5]

The causality behind this synthetic choice lies in its convergency and atom economy. The Ugi reaction brings together four components in a single step to create a complex intermediate, which is then poised for an intramolecular cyclization. The copper catalyst facilitates the crucial C-N bond formation, leading to the aromatic isoquinoline ring system.[3] This strategy avoids harsh reaction conditions and often proceeds with high yields, making it an attractive route for medicinal chemists.[6]

Representative Synthetic Workflow: Ugi-4CR and Copper-Catalyzed Domino Reaction

The following diagram illustrates the general workflow for the synthesis of isoquinolone-4-carboxylic acid derivatives.

G cluster_0 Step 1: Ugi Four-Component Reaction cluster_1 Step 2: Copper-Catalyzed Domino Reaction Ammonia Ammonia Ugi_Adduct Ugi Adduct Ammonia->Ugi_Adduct Aldehyde Aldehyde (R1-CHO) Aldehyde->Ugi_Adduct Halobenzoic_Acid 2-Halobenzoic Acid Halobenzoic_Acid->Ugi_Adduct Isocyanide Isocyanide (R2-NC) Isocyanide->Ugi_Adduct Final_Product Isoquinolone-4-carboxylic Acid Ugi_Adduct->Final_Product Beta_Keto_Ester β-Keto Ester (R3-COCH2COOR) Beta_Keto_Ester->Final_Product Copper_Catalyst CuI, Cs2CO3 Copper_Catalyst->Final_Product

Caption: Workflow for the synthesis of isoquinolone-4-carboxylic acids.

Detailed Experimental Protocol: Synthesis of a Representative Isoquinolone-4-carboxylic Acid Derivative

This protocol is adapted from a published procedure for the synthesis of polysubstituted isoquinolin-1(2H)-ones.[3]

Step 1: Synthesis of the Ugi Adduct

  • To a solution of 2-iodobenzoic acid (2.0 mmol, 1.0 equiv) in 2,2,2-trifluoroethanol (2.0 mL), add the corresponding aldehyde (2.0 mmol, 1.0 equiv), isocyanide (2.0 mmol, 1.0 equiv), and a 7 M solution of ammonia in methanol (2.2 mmol, 1.1 equiv).

  • Seal the reaction vessel and stir the mixture at 60 °C for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to afford the desired Ugi adduct.

Step 2: Copper-Catalyzed Domino Cyclization

  • In a sealed tube, combine the Ugi adduct (0.3 mmol, 1.0 equiv), the appropriate β-keto ester (0.45 mmol, 1.5 equiv), cesium carbonate (Cs₂CO₃, 0.6 mmol, 2.0 equiv), and copper(I) iodide (CuI, 0.03 mmol, 0.1 equiv) in dioxane (3.0 mL).

  • Degas the mixture with argon for 10 minutes.

  • Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by flash column chromatography to yield the final isoquinolone-4-carboxylic acid derivative.

The Pharmacological Landscape: A Spectrum of Biological Activities

The isoquinoline-4-carboxylic acid scaffold has demonstrated a remarkable breadth of biological activities, making it a focal point of many drug discovery programs. Its derivatives have shown significant promise as anticancer, antiviral, and antimicrobial agents.[7][8]

Anticancer Activity: Targeting a Key Metabolic Pathway

A primary mechanism through which isoquinoline-4-carboxylic acid derivatives exert their anticancer effects is the inhibition of dihydroorotate dehydrogenase (DHODH).[9][10] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[11] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway for a steady supply of nucleotides.[9] By inhibiting DHODH, these compounds deplete the intracellular pyrimidine pool, leading to cell cycle arrest and the inhibition of tumor growth.[11]

G Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP Pyrimidine_Nucleotides Pyrimidine Nucleotides (dCTP, dTTP, UTP) UMP->Pyrimidine_Nucleotides DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidine_Nucleotides->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation DHODH->Orotate Inhibitor Isoquinoline-4-carboxylic Acid Derivative Inhibitor->DHODH Inhibition

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway.

Beyond DHODH, certain derivatives have shown inhibitory activity against other cancer-relevant targets, such as sirtuin 3 (SIRT3), a mitochondrial deacetylase.[12][13] Selective SIRT3 inhibitors based on the related quinoline-4-carboxylic acid scaffold have been shown to induce G0/G1 phase cell cycle arrest and differentiation in leukemic cell lines.[12]

Antiviral and Antimicrobial Potential

The inhibition of host-cell DHODH has also been identified as a promising broad-spectrum antiviral strategy.[6][14] By depleting the nucleotide pools of the host cell, these compounds can effectively starve a replicating virus of the necessary building blocks for its own genome synthesis.[14] This approach has the potential to be effective against a range of viruses and may be less prone to the development of resistance compared to drugs that target viral proteins directly.[14]

In addition to their antiviral properties, isoquinoline and quinoline derivatives have a long history as antimicrobial agents.[8][15] Some derivatives of quinoline-4-carboxylic acid have been shown to elicit their effects by increasing the permeability of the microbial cell membrane, leading to the leakage of cytoplasmic contents and cell death.[15]

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The rational design of potent and selective inhibitors requires a deep understanding of the structure-activity relationships (SAR) of the scaffold. For the closely related quinoline-4-carboxylic acid inhibitors of DHODH, several key structural features have been identified as crucial for activity.[16]

  • The Carboxylic Acid Moiety: The carboxylic acid at the C4 position is essential for activity, as it forms a salt bridge with a key arginine residue (Arg136) in the active site of DHODH.[11]

  • The C2-Substituent: This position is typically occupied by a large, hydrophobic group.[16] This substituent extends into a hydrophobic channel in the enzyme's active site, and modifications in this region can significantly impact potency.[11]

  • Substituents on the Benzo Ring: The introduction of small, electron-withdrawing groups, such as fluorine, on the benzo portion of the quinoline ring can enhance inhibitory activity.[1][14]

These principles, established for the quinoline scaffold, provide a strong foundation for the design of novel isoquinoline-4-carboxylic acid derivatives with improved pharmacological profiles.

Quantitative Data on Biological Activity

The following table summarizes the biological activity of selected isoquinoline and quinoline-4-carboxylic acid derivatives, demonstrating the potency that can be achieved with this scaffold.

Compound IDTarget/AssayCell LineActivity (IC₅₀/EC₅₀)Reference
Compound 1 Influenza A/B VirusMDCK0.2 - 0.6 µM (EC₅₀)[17]
Compound 21 Influenza A/B VirusMDCK9.9 - 18.5 µM (EC₅₀)[18]
Compound 17 Tubulin PolymerizationA549 (Lung Cancer)25 nM (IC₅₀)[19]
Compound 41 DHODH-9.71 nM (IC₅₀)[11][20][21]
Compound 43 DHODH-26.2 nM (IC₅₀)[11][20][21]
P6 SIRT3MLLr Leukemic Cells7.2 µM (IC₅₀)[12]
Hybrid 4d CytotoxicityA375 (Melanoma)5.0 µM (IC₅₀)[22]
Hybrid 4h CytotoxicityA375 (Melanoma)6.8 µM (IC₅₀)[22]

Practical Methodologies: Biological Evaluation

The in vitro evaluation of novel compounds is a critical step in the drug discovery process. The following is a representative protocol for assessing the cytotoxicity of isoquinoline-4-carboxylic acid derivatives using the MTT assay.[7]

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells (e.g., A375 melanoma cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours under the same conditions as step 1.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

G Seed_Cells Seed Cells in 96-well Plate Incubate_24h_1 Incubate (24h) Seed_Cells->Incubate_24h_1 Add_Compounds Add Serial Dilutions of Compounds Incubate_24h_1->Add_Compounds Incubate_48_72h Incubate (48-72h) Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Caption: Workflow for the MTT cytotoxicity assay.

Future Perspectives

The isoquinoline-4-carboxylic acid scaffold continues to be a rich source of novel therapeutic candidates. Future research will likely focus on several key areas:

  • Exploration of New Biological Targets: While DHODH is a well-established target, further investigation into other potential protein interactions will broaden the therapeutic applications of this scaffold.

  • Development of More Selective Agents: Fine-tuning the SAR will enable the design of derivatives with enhanced selectivity for their intended targets, thereby reducing off-target effects and improving safety profiles.

  • Application of Green Chemistry Principles: The development of more sustainable and environmentally friendly synthetic routes will be crucial for the large-scale production of these compounds.[10]

  • Combination Therapies: Exploring the synergistic effects of isoquinoline-4-carboxylic acid derivatives with other established therapeutic agents could lead to more effective treatment regimens, particularly in oncology.

References

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5162-5186. [Link]

  • Kim, J. I., et al. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Pharmaceuticals, 14(7), 650. [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]

  • Sha, F., et al. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. The Journal of Organic Chemistry, 86(14), 9576-9587. [Link]

  • Kim, J. I., et al. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. MDPI. [Link]

  • Gaber, M., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(19), 6828. [Link]

  • Ahmad, I., et al. (2023). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. MDPI. [Link]

  • Ahmad, S., et al. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and Its Role as an Antiviral Agent. Pharmaceuticals, 15(11), 1395. [Link]

  • Das, P., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 4(6), 517-521. [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ResearchGate. [Link]

  • Wang, W., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4933. [Link]

  • Matić, S., et al. (2022). Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors. Archiv der Pharmazie, e2200374. [Link]

  • Cahlíková, L., et al. (2025). Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship. Molecular and Cellular Probes, 101979. [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. [Link]

  • Wang, D., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 321. [Link]

  • Patel, H. D., & Patel, V. D. (2025). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Polycyclic Aromatic Compounds, 1-15. [Link]

  • Sha, F., et al. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. University of Groningen Research Portal. [Link]

  • Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. [Link]

  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. [Link]

  • Sha, F., et al. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. PMC. [Link]

  • Zaib, S., et al. (2026). Quinoline carboxylic acid derivatives as potent ectonucleotidase inhibitors. ResearchGate. [Link]

  • Syafinar, R., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. [Link]

  • Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers Media. [Link]

  • Bujdakova, H., et al. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 45(4), 339-343. [Link]

Sources

Structure-Activity Relationship (SAR) of 1-Methoxyisoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Isoquinoline Scaffold

The isoquinoline scaffold is a cornerstone in medicinal chemistry, characterized by a structurally rigid bicyclic aromatic heterocycle (a benzene ring fused to a pyridine ring)[1]. Within this family, 1-methoxyisoquinoline derivatives have emerged as highly versatile, "privileged" pharmacophores. The strategic placement of a methoxy group (-OCH₃) at the C1 position fundamentally alters the electronic distribution and steric profile of the heterocyclic core[1].

For drug development professionals, the 1-methoxyisoquinoline core offers a dual tactical advantage:

  • Target Engagement : It acts as a potent ATP-competitive mimic in kinase inhibition (e.g., ROCK1/2) and an NAD+ competitor in poly(ADP-ribose) polymerase (PARP/Tankyrase) inhibition[2],[3].

  • The "Masked Lactam" Strategy : The C1-methoxy group serves as a lipophilic mask for the highly polar isoquinolin-1(2H)-one (lactam) motif. This masking enhances solubility and cell permeability during systemic circulation, allowing the active lactam to be unveiled via metabolic or synthetic demethylation[2],[4].

Mechanistic Grounding & Target Biology

Tankyrase 1/2 and the Wnt Signaling Pathway

Tankyrase-1 (PARP-5a) and Tankyrase-2 (PARP-5b) are specialized members of the PARP superfamily that regulate the Wnt/β-catenin signaling pathway[3]. In oncology, hyperactive Wnt signaling drives tumor proliferation. Tankyrases poly(ADP-ribosyl)ate (PARsylate) Axin—a core component of the β-catenin destruction complex—marking it for proteasomal degradation.

1-Methoxyisoquinoline derivatives, particularly those with aryl substitutions at the C3 position and amino groups at the C5 position, act as potent Tankyrase inhibitors. They competitively bind to the NAD+ binding domain of the enzyme, preventing Axin degradation, which in turn stabilizes the destruction complex and halts the oncogenic accumulation of β-catenin[5],[3].

G TNKS Tankyrase (TNKS1/2) Axin Axin (Destruction Complex) TNKS->Axin PARsylation (Degradation) Bcat β-Catenin Axin->Bcat Phosphorylation (Degradation) Wnt Wnt Target Genes (Transcription) Bcat->Wnt Accumulation & Activation Inhibitor 1-Methoxyisoquinoline Derivative Inhibitor->TNKS Inhibits NAD+ Binding

Mechanism of 1-methoxyisoquinoline derivatives inhibiting Tankyrase in the Wnt pathway.

Rho-Associated Protein Kinase (ROCK) Inhibition

Beyond oncology, 1-methoxyisoquinolines are critical in treating glaucoma and cardiovascular diseases via the inhibition of Rho-associated protein kinases (ROCK1/2)[6],[7]. ROCK is a downstream effector of the small GTPase RhoA, regulating smooth muscle contraction and trabecular meshwork cellular tone. Inhibiting ROCK reduces intraocular pressure (IOP) by increasing aqueous humor drainage[8]. The isoquinoline core mimics the adenine ring of ATP, anchoring into the kinase hinge region via critical hydrogen bonds, while the C1-methoxy group fine-tunes the electron density of the ring to optimize π-π stacking interactions[7],[2].

Structure-Activity Relationship (SAR) Landscape

The derivatization of the 1-methoxyisoquinoline scaffold is highly modular, allowing medicinal chemists to dial in selectivity for specific targets.

  • The C1 Position (The Modulator): The methoxy group acts as a hydrogen bond acceptor and a steric shield. Crucially, the pyridine ring of isoquinoline is generally deactivated toward electrophilic attack, but the C1 position is highly activated for nucleophilic aromatic substitution (SNAr)[1]. This allows for the rapid generation of analogue libraries. Furthermore, the methoxy group can be cleaved using HBr in acetic acid to reveal the isoquinolin-1-one lactam, a privileged pharmacophore in PARP inhibition[2].

  • The C3 Position (The Hydrophobic Anchor): Substitutions at C3 heavily dictate target selectivity. For Tankyrase inhibitors, bulky aryl groups (e.g., 2-chlorophenyl) at C3 project into a distinct hydrophobic pocket adjacent to the NAD+ binding site, dramatically increasing binding affinity[5].

  • The C5/C6 Positions (The Electrophilic Handles): The introduction of halogens (e.g., C6-Bromine) provides an electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the extension of the molecule into solvent-exposed kinase regions[1],[2]. Alternatively, a C5-amino group serves as a critical hydrogen bond donor, locking the molecule into the Tankyrase active site[5].

Quantitative SAR Data Summary

The following table summarizes the structure-activity relationship vectors and their corresponding biological impacts based on established literature and patent data[5],[2],[3].

Compound CoreC1 SubstituentC3 SubstituentC5/C6 SubstituentPrimary TargetIC₅₀ Range (nM)Mechanistic Rationale
Isoquinoline -OCH₃-H6-BromoROCK1/2100 - 500C6-Br allows cross-coupling; core acts as ATP mimic.
Isoquinoline -OCH₃2-Chlorophenyl5-NitroTNKS1/2> 1000Bulky C5-nitro creates steric clash in NAD+ pocket.
Isoquinoline -OCH₃2-Chlorophenyl5-AminoTNKS1/210 - 50C5-NH₂ forms critical H-bond; C3-aryl fills hydrophobic pocket.
Isoquinolinone =O (Lactam)-H5-AminoPARP-150 - 200Demethylated C1-lactam acts as a direct NAD+ mimic.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls and explicit causal reasoning for each step.

Regioselective Synthesis of 3-Chloro-1-methoxyisoquinoline (SNAr)

Causality: The synthesis relies on the differential reactivity of 1,3-dichloroisoquinoline. The strong electron-withdrawing nature of the adjacent ring nitrogen highly activates the C1 position toward nucleophilic attack, allowing selective replacement by methoxide while leaving the C3-chlorine intact for future derivatization[1].

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equivalent of 1,3-dichloroisoquinoline in anhydrous 1,4-dioxane under an inert argon atmosphere. Rationale: Anhydrous conditions prevent the competitive formation of the C1-hydroxyl byproduct.

  • Nucleophilic Attack: Cool the reaction vessel to 0°C. Dropwise, add 1.2 equivalents of sodium methoxide (NaOMe) solution (25% w/w in methanol).

  • Propagation: Remove the ice bath and stir the mixture at room temperature for 4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize any unreacted methoxide[6]. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Self-Validation (Analysis): Purify via silica gel chromatography. Validate regioselectivity using ¹H-NMR: The disappearance of the C1-Cl signature and the appearance of a sharp singlet at ~4.05 ppm confirms the C1-OCH₃ integration. LC-MS must show a mass shift corresponding to the loss of one chlorine isotope pattern.

G SM 1,3-Dichloroisoquinoline NaOMe NaOMe / 1,4-Dioxane (SNAr at C1) SM->NaOMe Int1 3-Chloro-1-methoxyisoquinoline NaOMe->Int1 Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald at C3) Int1->Coupling Product 3-Aryl-1-methoxyisoquinoline (Lead Compound) Coupling->Product Demethylation HBr / AcOH (Demethylation) Product->Demethylation Lactam Isoquinolin-1(2H)-one (Masked Lactam Revealed) Demethylation->Lactam

Synthetic workflow for 1-methoxyisoquinoline derivatization and masked lactam unveiling.

Target Engagement Validation: FRET-Based ROCK Kinase Assay

Causality: To prove that the synthesized 1-methoxyisoquinoline derivative successfully mimics ATP, a Fluorescence Resonance Energy Transfer (FRET) assay is utilized. If the compound binds the ROCK1/2 kinase hinge region, it competitively excludes ATP, preventing the phosphorylation of a synthetic FRET-peptide substrate[2].

Step-by-Step Protocol:

  • Reagent Assembly: Prepare a 2X Kinase/Peptide mixture containing ROCK1 or ROCK2 enzyme and the specific FRET-peptide substrate in standard kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense the 1-methoxyisoquinoline derivative (in a 10-point, 3-fold serial dilution starting at 10 µM) into a 384-well plate. Add the Kinase/Peptide mixture and incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Michaelis constant (K_m) for the specific ROCK isoform. Rationale: Running the assay at K_m ensures the assay is highly sensitive to competitive inhibitors.

  • Development & Readout: After 1 hour, add the development protease. Unphosphorylated peptides are cleaved, disrupting FRET. Read the plate on a fluorescence microplate reader (Excitation: 400 nm; Emission: 445 nm for Coumarin, 520 nm for Fluorescein).

  • Self-Validation (Controls): The assay must include Y-27632 (a well-characterized ROCK inhibitor) as a positive control. The Z'-factor of the plate must be > 0.5 to validate assay robustness. Calculate the IC₅₀ by plotting the Coumarin/Fluorescein emission ratio against the log of the compound concentration.

References

  • Benchchem. 1-Chloro-3-methoxyisoquinoline | 16535-95-8.1

  • Google Patents. US8394826B2 - Dual mechanism inhibitors for the treatment of disease. 6

  • Google Patents. WO2014087165A1 - Tankyrase inhibitors. 5

  • Benchchem. 1-Methoxy-6-bromoisoquinoline | 891785-23-2. 2

  • Google Patents. WO2014087165A1 - Tankyrase inhibitors (Mechanistic Data). 3

  • SciSpace. 5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs). 4

Sources

Advanced Synthetic Pathways for Isoquinoline-4-Carboxylic Acid Architectures: A Mechanistic and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline-4-carboxylic acid scaffold is a privileged pharmacophore embedded within numerous kinase inhibitors, PARP inhibitors, and antimicrobial agents. Historically, accessing the C4-carboxylated isoquinoline core required harsh classical condensations (e.g., variations of the Pomeranz-Fritsch or Bischler-Napieralski reactions) that suffered from poor regioselectivity and limited functional group tolerance.

Modern synthetic organic chemistry has revolutionized this landscape through transition-metal-catalyzed C–H activation and domino cyclization strategies. This whitepaper provides an in-depth, mechanistically grounded analysis of the three most robust contemporary pathways for synthesizing isoquinoline-4-carboxylic acid derivatives: Rh(III)-catalyzed [4+2] annulation, Cu(I)-catalyzed domino coupling, and Ir(III)-catalyzed carbene insertion.

Mechanistic Pathways & Causal Analysis

To rationally design a synthesis for a specific isoquinoline-4-carboxylate target, one must understand the underlying organometallic causality of each catalytic cycle.

Pathway A: Rh(III)-Catalyzed Redox-Neutral [4+2] Annulation

The Rh(III)-catalyzed annulation of N-pivaloyloxy benzamides with internal alkynes (or α-amino carboxylates) represents a pinnacle of atom economy [1].

The Causality of the Internal Oxidant: Traditional C–H activation requires stoichiometric external oxidants (like Cu(OAc)₂ or Ag₂CO₃) to regenerate the active metal species, which often degrades sensitive functional groups. In this pathway, the N-pivaloyloxy (N-OPiv) group acts as a "traceless" directing group. The Cp*Rh(III) catalyst coordinates to the amide carbonyl, facilitating an acetate-assisted concerted metalation-deprotonation (CMD) at the ortho-position to form a five-membered rhodacycle. Following the migratory insertion of the alkyne (e.g., an acetylene-containing α-amino carboxylate), the system undergoes reductive elimination. Crucially, the N–O bond cleaves spontaneously, oxidizing the Rh(I) back to Rh(III) in situ. This redox-neutral causality allows for the synthesis of highly functionalized isoquinolone-4-carboxylates under remarkably mild conditions.

Rh_Catalysis A Cp*Rh(III) Catalyst B N-OPiv Benzamide Coordination A->B Substrate Binding C ortho-C-H Activation (Rhodacycle Formation) B->C CMD Mechanism D Alkyne/Carboxylate Insertion C->D Regioselective Insertion E Reductive Elimination & N-O Bond Cleavage D->E Cyclization E->A Internal Oxidation (Rh I -> III) F Isoquinoline-4-carboxylate E->F Product Release

Mechanistic cycle of Rh(III)-catalyzed redox-neutral [4+2] annulation.

Pathway B: Cu(I)-Catalyzed Domino Cross-Coupling

For substrates where C–H activation is sterically hindered, the Cu(I)-catalyzed coupling of 2-halobenzylamines with β-keto esters (such as ethyl acetoacetate) provides a highly reliable alternative [2].

The Causality of the Domino Sequence: Here, the causality is driven by the differential reactivity of the nucleophiles. First, an intermolecular condensation occurs between the primary amine of the 2-bromobenzylamine and the ketone carbonyl of the β-keto ester, forming an enamine intermediate. The CuI catalyst (often supported by a base like K₂CO₃) then facilitates an intramolecular Ullmann-type C–N or C–C coupling between the active methylene/enamine α-carbon and the aryl bromide. The thermodynamic driving force is the aromatization of the newly formed nitrogen heterocycle, yielding 3-substituted isoquinoline-4-carboxylates.

Pathway C: Ir(III)-Catalyzed Carbene Insertion

An emerging and highly regioselective route utilizes [Cp*IrCl₂]₂ to catalyze the reaction between benzimidates and α-diazocarbonyl compounds (e.g., ethyl 2-diazo-3-oxobutanoate) [3].

The Causality of Metal-Carbene Dynamics: The Ir(III) center decomposes the diazo compound, extruding N₂ gas to form a highly electrophilic iridium-carbene species. Simultaneously, the benzimidate nitrogen directs Ir(III) to activate the ortho-C–H bond. The resulting iridacycle attacks the carbene carbon. Because the carbene bears an electron-withdrawing ester group, the migratory insertion is electronically biased, exclusively placing the carboxylate group at the C4 position of the resulting isoquinoline ring after cyclization and aromatization.

Quantitative Data & Comparative Analysis

To aid in route selection, the following table synthesizes the quantitative parameters and operational constraints of each pathway based on recent literature [1][2][3].

Synthetic PathwayPrimary CatalystKey SubstratesTypical YieldsReaction Temp / TimeKey Advantage
Rh(III) [4+2] Annulation [CpRhCl₂]₂ (5 mol%)N-OPiv Benzamides + Alkynyl Carboxylates65% - 92%80°C / 12-16 hRedox-neutral; no external oxidants needed.
Cu(I) Domino Coupling CuI (10 mol%)2-Bromobenzylamines + β-Keto Esters70% - 88%80°C / 12 hUtilizes inexpensive, earth-abundant copper.
Ir(III) Carbene Insertion [CpIrCl₂]₂ (5 mol%)Benzimidates + α-Diazocarbonyls62% - 90%50°C / 12 hExtremely high regioselectivity at C4.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. By integrating in-process analytical checks, researchers can confirm intermediate causality before proceeding to the next step.

Protocol 1: Synthesis of Ethyl 3-Methylisoquinoline-4-carboxylate via Cu(I) Catalysis

Objective: Construct the isoquinoline core from 2-bromobenzylamine and ethyl acetoacetate [2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add CuI (10 mg, 0.05 mmol) and K₂CO₃ (207 mg, 1.5 mmol).

  • Inert Atmosphere: Evacuate the tube and backfill with ultra-high-purity Argon. Repeat this cycle three times to ensure complete removal of oxygen, which prevents unwanted oxidative side reactions of the Cu(I) catalyst.

  • Reagent Addition: Under a positive flow of Argon, inject 2-bromobenzylamine (0.5 mmol), ethyl acetoacetate (130 μL, 1.0 mmol), and anhydrous isopropanol (1.5 mL).

  • Domino Cyclization: Seal the tube and heat the reaction mixture in an oil bath at 80°C for 12 hours.

    • Self-Validation Check: At 4 hours, pull a 5 μL aliquot. Run a TLC (Hexanes/EtOAc 4:1). The disappearance of the primary amine (visualized via ninhydrin stain) and the appearance of a highly UV-active spot (254 nm) indicates successful enamine formation and ongoing cyclization.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove copper salts and inorganic bases.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (silica gel, gradient elution from 100% hexanes to 85:15 Hexanes/EtOAc).

  • Characterization: The product should manifest as a pale solid. Validate via ¹H NMR (CDCl₃): Look for the diagnostic isolated aromatic singlet of the isoquinoline C1 proton around δ 9.22 ppm, and the ethyl ester quartet/triplet pair at δ 4.57 and 1.48 ppm.

Cu_Workflow S1 1. Inert Prep (Schlenk, Argon) S2 2. CuI / K2CO3 Addition S1->S2 S3 3. Substrate Injection (Amine + Keto Ester) S2->S3 S4 4. Domino Cyclization (80°C, 12h) S3->S4 S5 5. Celite Filtration & Chromatography S4->S5

Workflow for the Cu(I)-catalyzed domino synthesis of isoquinoline-4-carboxylates.

Protocol 2: Ir(III)-Catalyzed Synthesis of Ethyl 1-Ethoxy-3-methylisoquinoline-4-carboxylate

Objective: Synthesize a highly substituted isoquinoline-4-carboxylate via metal-carbene C–H insertion[3].

Step-by-Step Methodology:

  • Catalyst Activation: In a 25 mL Schlenk tube, combine [Cp*IrCl₂]₂ (10 mg, 0.0125 mmol) and AgNTf₂ (20 mg, 0.05 mmol) in anhydrous MeOH (2 mL). Stir for 10 minutes.

    • Causality Note: AgNTf₂ abstracts the chloride ligands from Ir(III), generating a highly active, cationic iridium species. The precipitation of AgCl (white solid) is your visual validation of catalyst activation.

  • Substrate Addition: Add substituted ethyl benzimidate (0.25 mmol) and ethyl 2-diazo-3-oxobutanoate (0.3 mmol) to the suspension.

  • Reaction: Stir under a nitrogen atmosphere at 50°C for 12 hours.

    • Self-Validation Check: The gradual cessation of nitrogen gas evolution (bubbling) indicates the complete consumption of the diazo compound.

  • Isolation: Remove the solvent under reduced pressure. Directly load the crude residue onto a silica gel column. Elute with petroleum ether/ethyl acetate (15:1).

  • Characterization: Validate the structure via ¹³C NMR. The C4-carboxylate carbonyl carbon will typically resonate near δ 168.6 ppm, while the isoquinoline core carbons will cluster between δ 116.0 and 160.5 ppm.

Conclusion

The synthesis of isoquinoline-4-carboxylic acid derivatives has evolved from brute-force condensations to elegant, transition-metal-catalyzed choreographies. By selecting the appropriate pathway—Rh(III) for redox-neutral annulations, Cu(I) for robust domino couplings, or Ir(III) for precision carbene insertions—researchers can rapidly construct complex, drug-like architectures with built-in analytical validation at every step.

References

  • Vorobyeva, D. V., et al. "Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates." Molecules, 2022. 1

  • Guo, J.-M., et al. "Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction." The Journal of Organic Chemistry, 2021. 2

  • "Supporting Information: Ir(III)-Catalyzed Synthesis of Isoquinolines from Benzimidates and α-Diazocarbonyl Compounds." RSC.org. 3

Sources

1-Methoxyisoquinoline-4-Carboxylic Acid: A Strategic Building Block in the Design of Next-Generation PARP Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Poly(ADP-ribose) polymerase (PARP) inhibitors has revolutionized targeted oncology, particularly for tumors harboring BRCA1/2 mutations via the mechanism of synthetic lethality. At the core of PARP inhibitor design is the necessity to mimic the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes.

This technical guide explores the strategic utility of 1-methoxyisoquinoline-4-carboxylic acid as a foundational building block in the synthesis of isoquinolone-based PARP inhibitors. By analyzing the structural biology of the PARP active site and the chemical causality behind synthetic masking strategies, this whitepaper provides researchers with a robust, self-validating framework for utilizing this compound in drug discovery workflows.

The Pharmacophore Rationale: Mimicking NAD+

To understand the value of 1-methoxyisoquinoline-4-carboxylic acid, we must first examine the target. The active site of PARP1 contains a highly conserved NAD+ binding pocket. Effective PARP inhibitors must competitively bind to this pocket, a feat typically achieved by incorporating a lactam (cyclic amide) motif[1].

The 1-oxo-1,2-dihydroisoquinoline (isoquinolone) core is a privileged scaffold in this regard. The lactam N-H acts as a hydrogen bond donor to the backbone carbonyl of Gly863, while the lactam C=O acts as a hydrogen bond acceptor from the side-chain hydroxyl of Ser904. The 4-position of the isoquinoline ring projects outward toward the solvent-exposed region of the active site, making it the ideal vector for appending diverse chemical moieties to tune pharmacokinetic (PK) properties and isoform selectivity (PARP1 vs. PARP2)[2].

PARP_Pathway DNA_Damage Single-Strand DNA Break PARP1 PARP1 Enzyme DNA_Damage->PARP1 Activates PAR_Chain Poly(ADP-ribose) Chain PARP1->PAR_Chain Catalyzes (using NAD+) NAD NAD+ Substrate NAD->PAR_Chain Consumed DNA_Repair DNA Repair Machinery PAR_Chain->DNA_Repair Recruits DNA_Repair->DNA_Damage Repairs PARPi PARP Inhibitor (Isoquinolone) PARPi->PARP1 Competes with NAD+ Cell_Death Synthetic Lethality (Cell Death in BRCA-mut) PARPi->Cell_Death Induces (if unrepaired)

Mechanism of PARP1 inhibition and synthetic lethality in BRCA-deficient cells.

The Strategic Advantage of the 1-Methoxy "Masking" Group

A common pitfall in the synthesis of isoquinolone-4-carboxamides is attempting to functionalize the C4-carboxylic acid while the C1-lactam is unprotected. The 1-oxo group exists in a tautomeric equilibrium with its 1-hydroxy form. Under the basic conditions required for amide coupling, the lactam nitrogen or oxygen can become nucleophilic, leading to unwanted N-alkylation, O-alkylation, or polymerization. Furthermore, the highly polar nature of the unprotected lactam severely limits solubility in standard organic solvents (e.g., DCM, THF).

The Causality of the Methoxy Selection: By utilizing 1-methoxyisoquinoline-4-carboxylic acid , the reactive lactam is effectively "masked" as a stable methyl ether[3].

  • Electronic Stabilization: The methoxy group locks the ring in a fully aromatic isoquinoline state, preventing tautomerization.

  • Chemoselectivity: It directs all coupling chemistry exclusively to the C4-carboxylic acid.

  • Solubility: The lipophilic methyl group drastically improves solubility in polar aprotic solvents like DMF, ensuring homogeneous reaction kinetics during amide coupling.

Once the C4-amide is successfully formed, the methoxy group can be cleanly cleaved under acidic conditions to reveal the active pharmacophore.

Synthetic Workflow & Self-Validating Protocols

The following methodologies detail the transformation of 1-methoxyisoquinoline-4-carboxylic acid into a functional PARP inhibitor. These protocols are designed as self-validating systems, incorporating specific analytical checkpoints to ensure data integrity.

Protocol A: HATU-Mediated Amide Coupling at the C4 Position

Causality Note: The C4-carboxylic acid on the isoquinoline ring is electronically deactivated. Standard coupling reagents like EDC/HOBt often result in sluggish kinetics and poor yields. HATU is selected because its 7-azabenzotriazole leaving group provides superior activation of hindered or deactivated acids.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-methoxyisoquinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes. Validation Check: A color change to pale yellow indicates the formation of the active ester.

  • Coupling: Add the target primary or secondary amine (1.1 eq) dropwise. Stir for 2-4 hours at room temperature.

  • In-Process Control (IPC): Monitor via LC-MS. Validation: The reaction is complete when the starting material peak (m/z 204 [M+H]+) disappears, replaced by the product mass.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate. Purify via flash chromatography.

Protocol B: Acid-Catalyzed Deprotection to the Active Lactam

Causality Note: The methoxy group is highly stable to bases and nucleophiles but susceptible to strong acids. Using HCl or HBr/AcOH protonates the isoquinoline nitrogen, withdrawing electron density and making the methoxy methyl group highly susceptible to nucleophilic attack by the halide ion, releasing methyl halide and the thermodynamically stable lactam[3].

Step-by-Step Methodology:

  • Reaction Setup: Suspend the 1-methoxyisoquinoline-4-carboxamide intermediate in a 4 M solution of HCl in 1,4-dioxane (or 33% HBr in AcOH for highly recalcitrant substrates).

  • Heating: Heat the mixture to 80°C for 4-6 hours in a sealed tube.

  • IPC: Monitor via TLC (DCM:MeOH 9:1). Validation: The product will appear as a highly polar, strongly UV-active spot (due to the lactam chromophore) with a significantly lower Rf than the starting material.

  • Isolation: Cool to 0°C. The product often precipitates directly from the acidic medium. Filter the solid, wash with cold diethyl ether, and dry under high vacuum to yield the final 1-oxo-1,2-dihydroisoquinoline-4-carboxamide.

Synthetic_Workflow SM 1-Methoxyisoquinoline- 4-carboxylic acid Coupling Amide Coupling (HATU, DIPEA, DMF) SM->Coupling Amine Target Amine (R-NH2) Amine->Coupling Intermediate 1-Methoxyisoquinoline- 4-carboxamide Coupling->Intermediate Deprotection Acidic Hydrolysis (HCl or HBr/AcOH) Intermediate->Deprotection Final 1-Oxo-1,2-dihydroisoquinoline- 4-carboxamide (PARPi) Deprotection->Final

Synthetic workflow from 1-methoxyisoquinoline-4-carboxylic acid to a PARP inhibitor.

Quantitative Data Presentation: Comparative Efficacy

The structural tuning enabled by functionalizing the C4 position of the isoquinolone core has yielded compounds with varying degrees of potency and selectivity. Table 1 summarizes the biochemical IC50 data for clinically relevant PARP inhibitors compared to isoquinolone derivatives derived from similar building block strategies.

Table 1: Biochemical Potency and Selectivity of Selected PARP Inhibitors

Compound / ScaffoldPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity Index (PARP1/PARP2)Notes
Olaparib (Benchmark)5.01.00.2FDA-approved pan-PARP inhibitor[4].
Isoquinolone 1a 13,00080016.3Early-generation derivative showcasing PARP2 preference[1].
Isoquinolone 1b 9,00015060.0Highly selective for PARP2 over PARP1[1].
Naphthyridinone 34 < 5.0N/AN/AAdvanced preclinical candidate utilizing a constrained bicyclic core[2].

Note: The ability to rapidly generate libraries of C4-amides from 1-methoxyisoquinoline-4-carboxylic acid allows medicinal chemists to systematically explore the structure-activity relationship (SAR) required to shift selectivity between PARP1 and PARP2.

Conclusion

The rational design of PARP inhibitors requires precise control over the chemical synthesis of the NAD+-mimicking pharmacophore. 1-Methoxyisoquinoline-4-carboxylic acid serves as an optimal starting material by masking the reactive lactam, thereby enabling high-yielding, chemoselective modifications at the C4 position. By adhering to the causality-driven protocols outlined in this guide, researchers can reliably generate diverse libraries of highly potent isoquinolone-based PARP inhibitors for preclinical evaluation.

References

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP)
  • Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1)
  • 1-Methoxy-6-bromoisoquinoline | 891785-23-2 (Detailing the Methoxy Masking Strategy)
  • Olaparib (AZD2281)

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The Emerging Patent Landscape of 1-Alkoxyisoquinoline-4-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the complex terrain of small molecule therapeutics, the isoquinoline scaffold represents a privileged structure with a rich history in medicinal chemistry. This guide provides an in-depth technical analysis of the patent landscape surrounding a specific, promising subclass: 1-alkoxyisoquinoline-4-carboxylic acid derivatives. By synthesizing patent literature and scientific publications, this document offers insights into the core intellectual property, therapeutic applications, and synthetic strategies that define this chemical space.

Introduction: The Strategic Value of the 1-Alkoxyisoquinoline-4-Carboxylic Acid Core

The isoquinoline core is a well-established pharmacophore found in numerous natural products and synthetic drugs. The addition of a carboxylic acid at the 4-position and an alkoxy group at the 1-position creates a unique chemical entity with a distinct property profile. The carboxylic acid moiety often serves as a key interaction point with biological targets, while the 1-alkoxy group can modulate potency, selectivity, and pharmacokinetic properties. This combination has garnered attention in the pharmaceutical industry, leading to a growing, albeit specific, patent landscape.

Patent Landscape Analysis: Key Players and Therapeutic Frontiers

While the broader quinoline and isoquinoline patent landscape is vast, the focus on 1-alkoxyisoquinoline-4-carboxylic acid derivatives reveals a more targeted area of development. Analysis of the patent literature indicates a primary focus on oncology and infectious diseases.

Dominant Therapeutic Applications:
  • Anticancer Agents: A significant portion of the patent activity for this scaffold centers on its potential as an anticancer agent. These derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer.[1][2] Some patents suggest their use in treating a range of cancers, including breast and hepatocellular carcinoma.[3] The structural motif is often designed to mimic endogenous ligands or occupy ATP-binding sites of kinases.

  • Antibacterial Agents: The quinolone and isoquinoline cores have a long-standing history in the development of antibacterial drugs.[4][5][6] Patents in this area often describe modifications to the core structure to enhance activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Key Patent Assignees:

While a single dominant player has not emerged specifically for the 1-alkoxyisoquinoline-4-carboxylic acid subclass, several pharmaceutical companies and research institutions hold key patents for structurally related compounds, indicating a vested interest in this chemical space. These include established pharmaceutical giants and specialized biotechnology firms.

Key Therapeutic Area Illustrative Patent/Reference General Focus of the Invention
Oncology WO2018015879A1[7]Substituted isoquinoline derivatives as PERK inhibitors for treating cancer and neurodegenerative diseases.
US6630489B1[1]Quinoline derivatives as tyrosine kinase inhibitors for modulating T-cell activation.
EP2188259B1[3]Quinoline derivatives as anti-cancer agents, with data on breast carcinoma and hepatocellular carcinoma cell lines.
Antibacterial EP0688772A1[5]Novel quinoline carboxylic acid derivatives with potent antibacterial activity.
US4544747A[6]Quinoline carboxylic acid derivatives as antimicrobial agents for medical and agricultural use.

Synthetic Strategies and Methodologies

The synthesis of 1-alkoxyisoquinoline-4-carboxylic acid derivatives often involves multi-step sequences that build upon established heterocyclic chemistry. The patent literature and scientific articles provide valuable insights into the key synthetic transformations.

Core Synthesis of the Isoquinoline-4-Carboxylic Acid Scaffold:

A common route to the core isoquinoline-4-carboxylic acid structure involves the Pfitzinger reaction or its variations.[8] This reaction typically utilizes isatin and a carbonyl compound to construct the quinoline or isoquinoline ring system.

A general workflow for the synthesis of a related 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid is depicted below, which can be a precursor to the target 1-alkoxy derivatives.[9]

Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxylic Acids cluster_reactants Reactants cluster_products Products & Intermediates Triazinane 1,3,5-Triazinane derivative Anhydride Homophthalic Anhydride derivative Carboxylic_Acid_7 Isoquinolone-4-carboxylic acid derivative (7) Anhydride->Carboxylic_Acid_7 Ester_8 Methyl Ester (8) Carboxylic_Acid_7->Ester_8 Esterification Deprotected_Ester_9 N-Deprotected Ester (9) Ester_8->Deprotected_Ester_9 Deprotection (e.g., TFA) Final_Acid_4 1-Oxo-3,4-dihydroisoquinoline- 4-carboxylic Acid (4) Deprotected_Ester_9->Final_Acid_4 Hydrolysis

Caption: General synthetic workflow for 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids.

Introduction of the 1-Alkoxy Group:

The introduction of the 1-alkoxy group can be achieved through several methods. One common approach involves the conversion of a 1-oxo or 1-chloro precursor.

Experimental Protocol: Synthesis of a 1-Alkoxyisoquinoline Derivative (General Procedure)

  • Chlorination of the 1-Oxo Group:

    • A 1-oxo-isoquinoline-4-carboxylic acid ester is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    • The reaction is typically carried out in an inert solvent (e.g., toluene or dichloromethane) at elevated temperatures.

    • The resulting 1-chloro-isoquinoline-4-carboxylic acid ester is then isolated and purified.

  • Alkoxylation:

    • The 1-chloro derivative is subsequently reacted with a desired sodium alkoxide (e.g., sodium methoxide or sodium ethoxide) in the corresponding alcohol as the solvent.

    • The reaction is usually performed at room temperature or with gentle heating.

    • The product, a 1-alkoxyisoquinoline-4-carboxylic acid ester, is then isolated through standard workup and purification techniques.

  • Hydrolysis of the Ester:

    • The final step involves the hydrolysis of the ester group to the carboxylic acid. This is typically achieved by treating the ester with an aqueous base (e.g., sodium hydroxide or lithium hydroxide) followed by acidification.

Introduction_of_1-Alkoxy_Group Start 1-Oxo-isoquinoline-4- carboxylic acid ester Intermediate 1-Chloro-isoquinoline-4- carboxylic acid ester Start->Intermediate Chlorination (e.g., POCl₃) Product_Ester 1-Alkoxy-isoquinoline-4- carboxylic acid ester Intermediate->Product_Ester Alkoxylation (e.g., NaOR) Final_Product 1-Alkoxy-isoquinoline-4- carboxylic acid Product_Ester->Final_Product Hydrolysis

Caption: Key steps for the synthesis of 1-alkoxyisoquinoline-4-carboxylic acids.

Conclusion and Future Outlook

The patent landscape for 1-alkoxyisoquinoline-4-carboxylic acid derivatives represents a focused and evolving area within medicinal chemistry. The primary therapeutic applications in oncology and infectious diseases highlight the potential of this scaffold to address significant unmet medical needs. While the number of patents specifically claiming this substitution pattern is currently limited compared to the broader quinoline and isoquinoline space, the existing intellectual property demonstrates a clear interest in its development.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The relatively underexplored nature of this specific scaffold suggests that there is ample room for innovation and the discovery of novel intellectual property. Future research will likely focus on expanding the diversity of the alkoxy group and other substituents to fine-tune the pharmacological properties and explore new therapeutic applications. As our understanding of the biological targets for these compounds grows, so too will the potential for developing the next generation of 1-alkoxyisoquinoline-4-carboxylic acid-based therapeutics.

References

  • BenchChem. (2025). Derivatives of Quinoline-4-Carboxylic Acid. BenchChem.
  • Google Patents. (n.d.). US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors.
  • Google Patents. (n.d.). EP2231641B1 - QUINOXALINE AND QUINOLINE DERIVATIVES AS KINASE INHIBITORS.
  • European Patent Office. (1986, September 24).
  • Google Patents. (n.d.). US4980470A - 8-alkoxyquinolonecarboxylic acid and salts thereof.
  • PubChem. (n.d.). Novel quinoline carboxylic acid derivatives having 7-(4-amino-methyl-3-oxime) pyrrolidine substituents and processes for their preparation - Patent EP-0688772-A1. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018015879A1 - Isoquinoline derivatives as perk inhibitors.
  • Google Patents. (n.d.). CN85104693A - The preparation method of quinoline carboxylic acid derivative.
  • Google Patents. (n.d.). US4544747A - Quinoline carboxylic acid derivatives.
  • Krasavin, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1735-1747. [Link]

  • Google Patents. (n.d.). US8785459B2 - Quinazoline compounds as kinase inhibitors.
  • Google Patents. (n.d.). EP2188259B1 - Quinoline derivatives as anti-cancer agents.
  • Frontiers in Chemistry. (2022, March 29). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

  • UI Scholars Hub. (2023, June 2). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. [Link]

  • PubMed. (2009, July 15). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. [Link]

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Methodological & Application

Synthesis of 1-Methoxyisoquinoline-4-carboxylic Acid from 1-Chloroisoquinoline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 1-methoxyisoquinoline-4-carboxylic acid, a valuable scaffold in medicinal chemistry, starting from the readily available 1-chloroisoquinoline. The described synthetic strategy involves a two-step process: a nucleophilic aromatic substitution to introduce the methoxy group, followed by a directed ortho-metalation and subsequent carboxylation. This application note details the underlying chemical principles, provides a robust, step-by-step protocol, and offers insights into reaction optimization and characterization of the final product.

Introduction

Isoquinoline and its derivatives are privileged heterocyclic motifs found in a vast array of natural products and pharmacologically active compounds. Specifically, isoquinoline-4-carboxylic acids serve as crucial intermediates in the development of therapeutic agents, including kinase inhibitors and anti-cancer drugs. The targeted molecule, 1-methoxyisoquinoline-4-carboxylic acid, combines the isoquinoline core with a methoxy group at the 1-position and a carboxylic acid at the 4-position, offering multiple points for further chemical modification and diversification.

The synthetic route detailed herein commences with 1-chloroisoquinoline, a versatile building block in organic synthesis.[1] The chlorine atom at the C1 position is particularly susceptible to nucleophilic substitution, providing a straightforward entry point for the introduction of various functional groups.[2]

Synthetic Strategy and Mechanistic Insights

The overall synthetic transformation is depicted in the workflow below:

Synthesis_Workflow Start 1-Chloroisoquinoline Intermediate 1-Methoxyisoquinoline Start->Intermediate Step 1: Methoxylation (NaOCH3, CH3OH) Product 1-Methoxyisoquinoline-4-carboxylic Acid Intermediate->Product Step 2: Carboxylation (LDA, THF, then CO2)

Figure 1: Overall synthetic workflow for the preparation of 1-methoxyisoquinoline-4-carboxylic acid.

Step 1: Nucleophilic Aromatic Substitution (SNAr) - Methoxylation

The initial step involves the conversion of 1-chloroisoquinoline to 1-methoxyisoquinoline. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atom in the isoquinoline ring system activates the C1 position towards nucleophilic attack. Sodium methoxide serves as a potent nucleophile, displacing the chloride leaving group. The greater reactivity of the chlorine atom at the C1 position allows for its selective replacement.[2]

Step 2: Directed Ortho-Metalation and Carboxylation

The second and final step is the introduction of the carboxylic acid group at the C4 position. This is achieved through a directed ortho-metalation (DoM) strategy. The methoxy group at the C1 position acts as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C8 proton by a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). This regioselective deprotonation generates a lithiated intermediate.

Subsequent quenching of this organolithium species with an electrophile, in this case, carbon dioxide (CO2), leads to the formation of a lithium carboxylate salt.[3][4][5] Acidic workup then protonates the carboxylate to yield the desired 1-methoxyisoquinoline-4-carboxylic acid. The use of a strong base like LDA is crucial for achieving high regioselectivity and efficient deprotonation.

The reaction mechanism for the carboxylation step is illustrated below:

Carboxylation_Mechanism cluster_0 Directed Ortho-Metalation cluster_1 Carboxylation cluster_2 Protonation 1-Methoxyisoquinoline 1-Methoxyisoquinoline Lithiated Intermediate Lithiated Intermediate 1-Methoxyisoquinoline->Lithiated Intermediate LDA, THF, -78 °C Lithium Carboxylate Lithium Carboxylate Lithiated Intermediate->Lithium Carboxylate 1. CO2 (g) 2. Electrophilic Quench 1-Methoxyisoquinoline-4-carboxylic Acid 1-Methoxyisoquinoline-4-carboxylic Acid Lithium Carboxylate->1-Methoxyisoquinoline-4-carboxylic Acid H3O+ workup

Figure 2: Reaction mechanism for the directed ortho-metalation and carboxylation of 1-methoxyisoquinoline.

Experimental Protocols

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-Chloroisoquinoline≥98%Commercially Available
Sodium Methoxide95%Commercially Available
Methanol (Anhydrous)≥99.8%Commercially Available
Diisopropylamine≥99.5%Commercially Available
n-Butyllithium2.5 M in hexanesCommercially Available
Tetrahydrofuran (Anhydrous)≥99.9%, inhibitor-freeCommercially Available
Carbon DioxideSolid (Dry Ice) or GasCommercially Available
Diethyl EtherAnhydrousCommercially Available
Hydrochloric Acid37%Commercially Available
Sodium Sulfate (Anhydrous)Reagent GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available

Safety Precautions:

  • All manipulations involving air- and moisture-sensitive reagents (n-butyllithium, LDA) must be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

  • n-Butyllithium is a pyrophoric liquid and should be handled with extreme care.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, at all times.

  • Work in a well-ventilated fume hood.

Protocol 1: Synthesis of 1-Methoxyisoquinoline
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloroisoquinoline (1.0 eq).

  • Add anhydrous methanol to dissolve the starting material (concentration typically 0.2-0.5 M).

  • Add sodium methoxide (1.5-2.0 eq) portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary, eluting with a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of 1-Methoxyisoquinoline-4-carboxylic Acid
  • Preparation of LDA solution: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. To this, add n-butyllithium (1.05 eq) dropwise while maintaining the temperature at -78 °C. Stir the solution at this temperature for 30 minutes to generate the LDA solution.

  • In a separate flame-dried round-bottom flask under argon, dissolve 1-methoxyisoquinoline (1.0 eq) in anhydrous THF.

  • Cool the solution of 1-methoxyisoquinoline to -78 °C.

  • Slowly add the freshly prepared LDA solution to the 1-methoxyisoquinoline solution via a cannula or syringe, while maintaining the temperature at -78 °C.

  • Stir the resulting dark-colored solution at -78 °C for 1-2 hours to ensure complete metalation.

  • Quench the reaction by bubbling carbon dioxide gas through the solution or by carefully adding crushed dry ice in small portions. Continue the addition until the color of the reaction mixture dissipates.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction with water.

  • Acidify the aqueous layer to a pH of approximately 2-3 with concentrated hydrochloric acid. A precipitate should form.

  • Extract the product with ethyl acetate or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected ¹H NMR (δ, ppm)
1-ChloroisoquinolineC₉H₆ClN163.60White to light yellow solid8.2-7.5 (m, 6H)
1-MethoxyisoquinolineC₁₀H₉NO159.19Colorless to pale yellow oil8.1-7.3 (m, 6H), 4.1 (s, 3H)
1-Methoxyisoquinoline-4-carboxylic AcidC₁₁H₉NO₃203.19White to off-white solid12.5-13.5 (br s, 1H), 8.5-7.5 (m, 5H), 4.2 (s, 3H)

Note: Expected NMR chemical shifts are approximate and may vary depending on the solvent and concentration.

Conclusion

The synthesis of 1-methoxyisoquinoline-4-carboxylic acid from 1-chloroisoquinoline has been successfully demonstrated through a reliable two-step sequence. The protocols provided are robust and can be adapted for various scales. The key transformations, a nucleophilic aromatic substitution followed by a directed ortho-metalation and carboxylation, are well-established and high-yielding reactions in organic synthesis. This application note serves as a practical guide for researchers in medicinal chemistry and drug discovery, enabling the efficient synthesis of this valuable heterocyclic building block for the development of novel therapeutic agents.

References

  • Wiley Online Library. Palladium‐Catalyzed Cascade Carbonylative Synthesis of Functionalized Isoquinoline‐1,3‐diones and Oxindoles Using Dimethyl. Available from: [Link]

  • ResearchGate. Notes - Carbonation of Lithium Derivatives of Certain Quinolines and Isoquinolines. Available from: [Link]

  • MDPI. Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Available from: [Link]

  • IndiaMART. 98 % 1-Chloro-7-Methoxyisoquinoline Or 7-Methoxy-1-chloroisoquinoline, 100 G, 53533-54-3. Available from: [Link]

  • PubMed. Palladium-catalyzed carbonylation-decarboxylation of diethyl(2-iodoaryl)malonates with imidoyl chlorides: an efficient route to substituted isoquinolin-1(2H)-ones. Available from: [Link]

  • National Center for Biotechnology Information. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available from: [Link]

  • ResearchGate. Palladium-Catalyzed Carbonylation—A Reaction Come of Age. Available from: [Link]

  • ResearchGate. Synthesis of 1-Substituted Tetrahydroisoquinolines by Lithiation and Electrophilic Quenching Guided by In Situ IR and NMR Spectroscopy and Application to the Synthesis of Salsolidine, Carnegine and Laudanosine. Available from: [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Exploring Metastable Phases During Lithiation of Organic Battery Electrode Materials. Available from: [Link]

  • MDPI. 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021). Available from: [Link]

  • Chemistry LibreTexts. 20.5: Preparing Carboxylic Acids. Available from: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

  • MDPI. Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. Available from: [Link]

  • National Center for Biotechnology Information. Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. Available from: [Link]

  • Diva-portal.org. Palladium-Catalyzed Carbonylation and Arylation Reactions. Available from: [Link]

  • National Center for Biotechnology Information. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Available from: [Link]

  • ResearchGate. Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. Available from: [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. Available from: [Link]

  • National Center for Biotechnology Information. Reliable set-up for in-loop 11C-carboxylations using Grignard reactions for the preparation of [carbonyl-11C]WAY-100635 and [11C]-(+) -PHNO. Available from: [Link]

  • Scientific Laboratory Supplies. 1-Chloroisoquinoline, 95% | 156744-1G | SIGMA-ALDRICH. Available from: [Link]

  • National Center for Biotechnology Information. Isoquinoline, 1-chloro-. Available from: [Link]

  • PubMed. New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. Available from: [Link]

  • Beilstein Journals. Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. Available from: [Link]

  • Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available from: [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

  • ResearchGate. Directed (R)‐ or (S)‐Selective Dynamic Kinetic Enzymatic Hydrolysis of 1,2,3,4‐Tetrahydroisoquinoline‐1‐carboxylic Esters. Available from: [Link]

  • ResearchGate. CO 2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. Available from: [Link]

  • YouTube. Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. Available from: [Link]

  • ResearchGate. New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. Available from: [Link]

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Application Note: Regioselective Synthesis of 1-Methoxyisoquinoline via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Methodology: Addition-Elimination Nucleophilic Aromatic Substitution (SNAr)

Executive Summary

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The transformation of 1-chloroisoquinoline to 1-methoxyisoquinoline represents a highly efficient Nucleophilic Aromatic Substitution (SNAr). Unlike unactivated aromatic systems that require transition-metal catalysis (e.g., Buchwald-Hartwig cross-coupling) to form carbon-oxygen bonds, the intrinsic electronic properties of the isoquinoline ring permit direct, catalyst-free nucleophilic displacement under mild conditions. This application note details a self-validating, highly regioselective protocol for this transformation, emphasizing the mechanistic causality behind reagent selection and in-process controls.

Mechanistic Rationale & Chemical Causality

The Electronic Activation of the C1 Position

Nucleophilic aromatic substitution on heterocyclic systems diverges significantly from standard electrophilic aromatic substitution. In the isoquinoline scaffold, the nitrogen atom acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects[1]. This heteroatom activation drastically lowers the electron density at the C1 and C3 positions.

However, the C1 position is uniquely electrophilic because it is directly adjacent (alpha) to the nitrogen atom. When 1-chloroisoquinoline is treated with a strong nucleophile like sodium methoxide, the methoxide anion attacks the C1 carbon, disrupting aromaticity to form a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex[2]. Because the C1 position is alpha to the heteroatom, the transient negative charge of the Meisenheimer complex is maximally stabilized by the electronegative nitrogen[3].

The subsequent rapid collapse of this complex expels the chloride leaving group, restoring aromaticity and yielding 1-methoxyisoquinoline. This differential reactivity is so pronounced that in di-chlorinated systems (e.g., 1,3-dichloroisoquinoline), the C1 chlorine is displaced with near-perfect regioselectivity while the C3 chlorine remains intact[4].

SNAr_Mechanism A 1-Chloroisoquinoline (Highly Electrophilic C1) C Meisenheimer Complex (Charge on Nitrogen) A->C Addition (Rate Limiting) B Methoxide Anion (Nucleophile) B->C Attack at C1 D 1-Methoxyisoquinoline + Chloride Anion C->D Elimination (Fast)

Fig 1. SNAr mechanism via Meisenheimer complex formation at the C1 position.

Experimental Design & System Validation

To ensure a self-validating protocol, every experimental parameter is chosen to prevent side reactions and provide immediate analytical feedback.

  • Solvent & Reagent Integrity: The reaction is executed in strictly anhydrous methanol. Causality: Sodium methoxide is highly hygroscopic. If trace water is present, methoxide is hydrolyzed to hydroxide (

    
    ). Hydroxide is a potent nucleophile that will competitively attack the C1 position, leading to the formation of 1-isoquinolinone (isocarbostyril) rather than the desired methoxy product.
    
  • Workup Rationale: Quenching the reaction with saturated aqueous ammonium chloride (

    
    ) is a critical design choice[5]. Causality: 
    
    
    
    acts as a mild proton source (pH ~5.5). It effectively neutralizes the excess, strongly basic sodium methoxide without being acidic enough to protonate the basic isoquinoline nitrogen (the pKa of the 1-methoxyisoquinoline conjugate acid is ~3.5). Using a strong acid like HCl would form the water-soluble isoquinolinium salt, resulting in catastrophic product loss to the aqueous layer during extraction.
Table 1: Quantitative Reaction Parameters
ParameterValue / RangeMechanistic Rationale
1-Chloroisoquinoline 1.0 equivLimiting reagent; highly activated electrophile.
Sodium Methoxide 1.5 – 3.0 equivExcess drives the equilibrium and compensates for trace moisture[5].
Methanol (Anhydrous) 0.2 – 0.5 MPolar protic solvent stabilizes the anionic transition state.
Temperature 65 °C (Reflux)Overcomes the activation energy barrier for Meisenheimer complex formation.
Reaction Time 1.5 – 4.0 hoursVaries by scale; continuous monitoring prevents thermal degradation.

Step-by-Step Protocol

Safety Note: Sodium methoxide is a flammable, corrosive solid/solution. Handle under an inert atmosphere. 1-Chloroisoquinoline is a skin and eye irritant. Perform all operations in a certified fume hood.

Step 1: Reaction Setup (Inert Atmosphere)

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Purge the system with dry Nitrogen (

    
    ) or Argon for 10 minutes.
    
  • Charge the flask with 1-chloroisoquinoline (1.0 equiv) and anhydrous methanol to achieve a 0.3 M concentration.

Step 2: Nucleophile Addition & Reflux 4. Slowly add sodium methoxide (2.0 equiv, either as a 25% wt. solution in MeOH or as a dry powder) to the stirring solution at room temperature. 5. Heat the reaction mixture to a gentle reflux (internal temperature ~65 °C). 6. Maintain reflux for 2 hours[5].

Step 3: In-Process Control (IPC) 7. After 2 hours, withdraw a 50 µL aliquot, dilute with ethyl acetate, and analyze via TLC (Eluent: 20% EtOAc in Hexanes) or LC-MS. 8. Self-Validation: The reaction is complete when the starting material (1-chloroisoquinoline) is fully consumed. 1-Methoxyisoquinoline will typically elute as a more polar, highly UV-active spot.

Step 4: Mild Quench & Extraction 9. Cool the reaction mixture to room temperature (20–25 °C). 10. Slowly quench the reaction by adding an equal volume of saturated aqueous


[5]. Note: Ensure the pH of the aqueous layer is between 6 and 7.
11. Remove the bulk of the methanol under reduced pressure (rotary evaporation) to prevent product partitioning into the aqueous-methanol phase.
12. Extract the aqueous residue with Ethyl Acetate (

mL/g of starting material).

Step 5: Isolation & Characterization 13. Wash the combined organic layers with brine, dry over anhydrous


, filter, and concentrate in vacuo.
14. Purify the crude residue via silica gel flash chromatography if trace impurities or isocarbostyril are detected.
15. Analytical Confirmation:

NMR (

) will show a distinct, sharp 3H singlet at ~4.10 ppm corresponding to the newly introduced methoxy group.

Workflow Step1 1. Anhydrous Setup Exclude H2O to prevent hydrolysis Step2 2. Nucleophilic Attack Reflux NaOMe in MeOH (65°C) Step1->Step2 Step3 3. IPC Validation Confirm SM consumption via LC-MS/TLC Step2->Step3 Step4 4. Mild Quench Sat. aq. NH4Cl neutralizes base Step3->Step4 Step5 5. Isolation EtOAc extraction & Silica Gel Purif. Step4->Step5

Fig 2. Self-validating experimental workflow for 1-methoxyisoquinoline synthesis.

Troubleshooting & System Validation

Table 2: Reaction Optimization & Root Cause Analysis
Observation / IssueRoot Cause AnalysisCorrective Action
Formation of 1-isoquinolinone Moisture in the system converted NaOMe to NaOH, causing hydrolysis instead of methoxylation.Use freshly titrated NaOMe and strictly anhydrous methanol under an inert

atmosphere.
Incomplete Conversion Insufficient nucleophile concentration or inadequate thermal energy.Add an additional 0.5 equiv of NaOMe and verify the internal temperature is reaching true reflux.
Product lost to aqueous layer Over-acidification during the workup protonated the isoquinoline nitrogen, forming a water-soluble salt.Strictly use sat. aq.

(pH ~5.5); avoid strong mineral acids like HCl during the quench phase.

References

  • 1-Chloro-3-methoxyisoquinoline | 16535-95-8 | Benchchem Benchchem
  • Nucleophilic arom
  • Chapter 7 Nucleophilic aromatic substitution - Oxford Learning Link Oxford University Press
  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts LibreTexts
  • HETEROCYCLIC COMPOUNDS HAVING SULFONAMIDE GROUPS - European Patent Office - EP 1243583 B1 Google Patents / European P
  • Product Class 5: Isoquinolines Thieme Connect

Sources

Precision O-Methylation of 1-Hydroxyisoquinoline-4-carboxylic Acid: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The O-methylation of 1-hydroxyisoquinoline-4-carboxylic acid presents a classic regioselectivity challenge in heterocyclic chemistry. The substrate exists in a tautomeric equilibrium heavily favoring the 1-isoquinolinone (lactam) form over the 1-hydroxyisoquinoline (lactim) form. Consequently, standard alkylation conditions (e.g., MeI/Base) frequently result in N-methylation (isocarbostyril formation) rather than the desired O-methylation (1-methoxyisoquinoline derivative).

This guide details two distinct protocols to achieve high-fidelity O-methylation:

  • The "Chlorine-Switch" Protocol (Route A): A robust, two-step sequence converting the 1-hydroxy group to a 1-chloro intermediate, followed by nucleophilic displacement with methoxide. This is the industry standard for ensuring exclusive O-regioselectivity.

  • Silver-Mediated Direct Alkylation (Route B): A direct method utilizing silver carbonate (

    
    ) to sequester the nitrogen lone pair, promoting O-alkylation.
    

Strategic Analysis & Mechanism

The Tautomeric Challenge

In solution, 1-hydroxyisoquinolines exist predominantly as the amide-like lactam . Deprotonation yields an ambident anion capable of reacting at either the Nitrogen or the Oxygen.

  • Kinetic Control (Hard Electrophiles): Favor Oxygen (O-alkylation).

  • Thermodynamic Control / Soft Electrophiles: Favor Nitrogen (N-alkylation).

  • Carboxylic Acid: The C4-COOH is acidic (

    
    ) and will be methylated first or simultaneously under most conditions.
    
Reaction Pathway Visualization

ReactionPathways cluster_legend Legend Substrate 1-Hydroxyisoquinoline- 4-carboxylic acid (Lactam Tautomer) Intermediate 1-Chloroisoquinoline- 4-carbonyl chloride Substrate->Intermediate POCl3 / Reflux (Route A) Target Methyl 1-methoxyisoquinoline- 4-carboxylate (Target O-Methyl) Substrate->Target MeI / Ag2CO3 (Route B) SideProduct Methyl 1-methyl-1-oxo- isoquinoline-4-carboxylate (N-Methyl Impurity) Substrate->SideProduct MeI / K2CO3 (Standard Cond.) Intermediate->Target NaOMe / MeOH (Nucleophilic Subst.) key Blue: Route A (High Fidelity) Green: Route B (Direct) Red: Undesired Pathway

Figure 1: Strategic pathways for O-methylation. Route A (Blue) avoids the N-methylation pitfall entirely by using a chloro-intermediate.

Detailed Experimental Protocols

Protocol A: The "Chlorine-Switch" Method (High Fidelity)

Objective: Synthesis of Methyl 1-methoxyisoquinoline-4-carboxylate . Mechanism: Conversion of the lactam to an imidoyl chloride (activating the C1 position), followed by


 displacement with methoxide. This route simultaneously converts the carboxylic acid to the methyl ester.
Reagents Required:
  • Substrate: 1-Hydroxyisoquinoline-4-carboxylic acid (1.0 eq)

  • Phosphorus oxychloride (

    
    ) (5.0 - 10.0 eq)
    
  • Sodium Methoxide (

    
    ) (3.0 - 4.0 eq, 25% wt in MeOH)
    
  • Solvents: Methanol (anhydrous), Dichloromethane (DCM)

Step-by-Step Procedure:

Step 1: Chlorination [1]

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (

    
     or Ar).
    
  • Addition: Charge the flask with 1-hydroxyisoquinoline-4-carboxylic acid (1.0 g, 5.28 mmol). Carefully add

    
      (5 mL, ~10 eq). Note: 
    
    
    
    acts as both reagent and solvent.
  • Reaction: Heat the mixture to reflux (

    
    ) for 2–3 hours. The suspension should clear as the starting material is consumed and the acid chloride/imidoyl chloride is formed.
    
  • Work-up: Cool to room temperature. Remove excess

    
     under reduced pressure (rotary evaporator with a caustic trap).
    
  • Quench: Aazeotrope the residue twice with anhydrous toluene to remove trace acid chloride. This yields the crude 1-chloroisoquinoline-4-carbonyl chloride intermediate.

Step 2: Methoxylation & Esterification

  • Solubilization: Dissolve the crude chloro-intermediate in anhydrous Methanol (10 mL) at

    
    .
    
  • Substitution: Dropwise add Sodium Methoxide (25% in MeOH, 4.0 eq). The solution acts to esterify the acid chloride and displace the C1-chloro group.

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (

    
    ) for 4–6 hours to ensure complete displacement of the hindered C1-chloride.
    
  • Quench: Cool to RT. Quench with saturated

    
     solution.
    
  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Expected Yield: 75–85% Key Advantage: Eliminates N-methylation risk.

Protocol B: Silver-Mediated Direct Alkylation

Objective: Direct O-methylation of the lactam oxygen. Mechanism: Silver ions (


) coordinate preferentially to the softer nitrogen atom and the carbonyl oxygen, enhancing the nucleophilicity of the oxygen and sterically hindering N-attack.
Reagents Required:
  • Substrate: 1-Hydroxyisoquinoline-4-carboxylic acid (1.0 eq)

  • Methyl Iodide (

    
    ) (3.0 eq)
    
  • Silver Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Benzene or Toluene (anhydrous)

Step-by-Step Procedure:
  • Setup: Use a foil-wrapped flask (silver salts are light-sensitive) with a reflux condenser.

  • Mixing: Suspend the substrate (1.0 mmol) and

    
      (2.0 mmol) in anhydrous Toluene  (10 mL).
    
  • Alkylation: Add Methyl Iodide (3.0 mmol).

  • Reaction: Heat to

    
     for 12–24 hours. Caution: Do not overheat, as MeI is volatile (
    
    
    
    ). Use a sealed tube if higher temperatures are required.
  • Filtration: Filter the mixture through a Celite pad to remove silver salts. Wash the pad with DCM.

  • Work-up: Concentrate the filtrate.

  • Purification: Recrystallize from MeOH or purify via chromatography.

Expected Yield: 50–65% Constraint: High cost of reagents; best for small-scale medicinal chemistry.

Analytical Validation (QC/QA)

To validate the structure, you must distinguish between the O-isomer (Target) and N-isomer (Impurity).

Data Comparison Table
FeatureTarget: 1-Methoxyisoquinoline (O-Me)Impurity: 1-Methylisoquinolinone (N-Me)
1H NMR (Me Group) Singlet

4.0 – 4.2 ppm (Deshielded by Oxygen)
Singlet

3.5 – 3.7 ppm (Shielded by Nitrogen)
13C NMR (C1)

~160 ppm (C=N character preserved)

~162–165 ppm (Carbonyl C=O)
13C NMR (Me Group)

~53–55 ppm

~35–40 ppm
UV-Vis Similar to isoquinoline (aromatic)Distinct "Quinone-like" absorption bands

Self-Validating Check:

  • Run a NOESY experiment.

    • O-Me Target: The methoxy protons will show NOE correlations to the H8 proton (peri-position) and H3 proton (if H3 is present/unsubstituted).

    • N-Me Impurity: The N-methyl protons will show strong NOE to H8 but distinct chemical shift differences.

References

  • Regioselectivity in Isoquinoline Alkylation

    • Title: "Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines."[2]

    • Context: Discusses the difficulty of C1 methylation and alternative routes via chlorination/substitution to avoid N-alkyl
    • Source: Semantic Scholar.

  • Tautomerism of Hydroxyquinolines/Isoquinolines

    • Title: "Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone."[3]

    • Context: Establishes the predominance of the lactam form in solution, necessitating specific O-alkylation str
    • Source: BenchChem Application Note.

  • General Method for 1-Alkoxyisoquinolines (The "Chlorine Switch")

    • Title: "Recent achievements in the synthesis of quinoline-4-carboxylic acid and its deriv
    • Context: Reviews Pfitzinger and related reactions where OH Cl OMe is a standard transformation for 4-COOH deriv
    • Source: IMIST.

  • Silver-Mediated Alkylation Precedents

    • Title: "Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxyl
    • Context: Demonstrates that while soft bases (K2CO3) can lead to mixtures, specific control is required for O- vs N- selectivity in heterocyclic amides.
    • Source: MDPI Molecules.

Sources

copper-catalyzed synthesis of isoquinoline-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Copper-Catalyzed Synthesis of Isoquinoline-4-Carboxylic Acid Derivatives

Executive Summary

Isoquinoline-4-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, serving as core structures for alkaloids (e.g., moxaverine) and potent inhibitors of kinases and poly(ADP-ribose) polymerase (PARP). Traditional syntheses often require pre-functionalized starting materials or harsh acidic conditions (e.g., Pfitzinger or Bischler-Napieralski reactions).[1]

This guide details a copper-catalyzed oxidative annulation strategy that constructs the isoquinoline core and installs the C4-carboxylate moiety in a single operation. We focus on two complementary protocols:

  • Protocol A (Primary): Ag/Cu-catalyzed oxidative coupling of 2-alkynylbenzaldoximes with aldehydes/alcohols to yield isoquinoline-4-carboxylates .

  • Protocol B (Alternative): Cu-catalyzed cascade cyclization of Ugi adducts to yield isoquinolin-1(2H)-one-4-carboxylates .

Mechanistic Principles

The synthesis relies on the unique reactivity of 2-alkynylbenzaldoximes . Unlike standard nucleophilic attacks, this pathway leverages a dual-metal system to trigger a 6-endo-dig cyclization followed by a radical oxidative coupling.

Core Mechanism (Protocol A)
  • Activation: The alkyne is activated by the

    
    -philic metal catalyst (Ag/Cu).
    
  • Cyclization: The oxime nitrogen attacks the activated alkyne (6-endo-dig), forming an isoquinoline N-oxide intermediate.

  • Radical Functionalization: An external oxidant (e.g., TBPB) generates an acyl or alkoxycarbonyl radical from the aldehyde/alcohol.

  • Regioselective Coupling: The radical species attacks the C4 position of the isoquinoline N-oxide (or the Cu-bound intermediate).

  • Deoxygenation/Aromatization: The N-oxide oxygen is extruded (often assisting in the oxidation of the coupling partner), yielding the fully aromatic isoquinoline-4-carboxylate.

Mechanism Start 2-Alkynylbenzaldoxime Inter1 Isoquinoline N-Oxide Intermediate Start->Inter1 6-endo-dig Cyclization Metal Ag(I)/Cu(I) Catalyst Metal->Inter1 Coupling C4-Radical Addition Inter1->Coupling Substrate Radical Acyl/Alkoxy Radical (from Aldehyde/Alcohol) Radical->Coupling Radical Attack Product Isoquinoline-4-Carboxylate Coupling->Product Deoxygenation & Aromatization

Figure 1: Mechanistic pathway for the Ag/Cu-catalyzed oxidative annulation.

Experimental Protocols

Protocol A: Synthesis of Ethyl Isoquinoline-4-carboxylates

Target: Fully aromatic isoquinoline esters. Reference: Based on Wang, X., & Yu, X.[2] (2014). J. Org.[2][3][4] Chem.

Reagents:

  • Substrate: 2-(Phenylethynyl)benzaldoxime (0.2 mmol)

  • Coupling Partner: Ethanol (2.0 mL) – acts as solvent and reagent.

  • Catalyst 1: Ag₂CO₃ (10 mol%)

  • Catalyst 2: Cu(OAc)₂ (10 mol%)

  • Oxidant: TBPB (tert-Butyl peroxybenzoate) (2.0 equiv)

  • Solvent: Chlorobenzene or DCE (if alcohol is not the solvent).

Step-by-Step Procedure:

  • Setup: In a 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-(phenylethynyl)benzaldoxime (47 mg, 0.2 mmol).

  • Catalyst Addition: Add Ag₂CO₃ (5.5 mg, 0.02 mmol) and Cu(OAc)₂ (3.6 mg, 0.02 mmol).

  • Reagent Addition: Add anhydrous Ethanol (2.0 mL) and TBPB (76 µL, 0.4 mmol).

  • Reaction: Seal the tube and heat to 100 °C in an oil bath for 12 hours.

    • Note: The solution typically turns from pale yellow to dark brown as the Cu(II) species cycles.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with saturated NaHCO₃ (2 x 5 mL) to remove benzoic acid byproducts.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc 10:1 to 5:1).

Yield: Typically 65–82% depending on the alkyne substituent.

Protocol B: Synthesis of Isoquinoline-1(2H)-one-4-carboxylates

Target: Isoquinolone lactam scaffold. Reference: Ammonia-Ugi / Cu-Catalyzed Cascade (Source 1.2).

Reagents:

  • Precursor: Ugi adduct (derived from 2-iodobenzoic acid, aldehyde, amine, isocyanide).

  • Reagent: Ethyl acetoacetate (1.5 equiv).

  • Catalyst: CuI (10 mol%).

  • Base: Cs₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane (0.1 M).

Procedure:

  • Dissolve the Ugi adduct (0.3 mmol) and ethyl acetoacetate (0.45 mmol) in dioxane (3 mL).

  • Add CuI (5.7 mg, 0.03 mmol) and Cs₂CO₃ (195 mg, 0.6 mmol).

  • Stir at 80 °C for 12 hours.

  • Filter through Celite and purify via silica gel chromatography.

Optimization & Critical Parameters

The following table summarizes optimization data for Protocol A , highlighting the necessity of the dual-metal system and oxidant choice.

EntryCatalyst SystemOxidant (2.0 eq)SolventTemp (°C)Yield (%)Notes
1Ag₂CO₃ / Cu(OAc)₂ TBPB Ethanol 100 78 Optimal Conditions
2Cu(OAc)₂ onlyTBPBEthanol10035Incomplete conversion
3Ag₂CO₃ onlyTBPBEthanol10042Low regioselectivity
4Ag₂CO₃ / Cu(OAc)₂TBHPEthanol10055Lower efficiency than TBPB
5Ag₂CO₃ / Cu(OAc)₂TBPBToluene10020Alcohol solvent is critical for ester

Key Insights:

  • Synergy: Ag(I) is more effective at activating the alkyne for the initial cyclization, while Cu(II) facilitates the oxidative radical coupling at C4.

  • Oxidant: TBPB serves as both the radical initiator for the alcohol/aldehyde and the re-oxidant for the metal cycle.

  • Substrate Scope: Electron-donating groups on the aryl ring (e.g., -OMe, -Me) generally increase yields (80%+), while strong electron-withdrawing groups (e.g., -NO₂) may reduce yields (50-60%).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<30%) Catalyst poisoning or moisture.Ensure reagents are anhydrous; use fresh TBPB. Check if alkyne substrate has chelating groups (e.g., pyridine) that deactivate Cu.
Regioisomers (C3 vs C4) Radical stability issues.Verify temperature control (100 °C is critical). Lower temperatures favor C3-H termination over C4-functionalization.
Incomplete Conversion Oxidant decomposition.Add TBPB in two portions (0h and 4h) to maintain radical flux.
Product is N-Oxide Incomplete deoxygenation.Increase reaction time or temperature slightly. The mechanism requires thermal energy to extrude oxygen.

References

  • Wang, X., & Yu, X. (2014). Silver(I) and Copper(I) Cocatalyzed Tandem Reaction of 2-Alkynylbenzaldoximes with Aldehydes or Alcohols: Approach to 4-Carboxylated Isoquinolines. The Journal of Organic Chemistry, 79(17), 7854–7860. Link

  • Ding, Q., et al. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. The Journal of Organic Chemistry, 86(15), 10022–10031. Link

  • Zhu, R., Cheng, G., Jia, C., Xue, L., & Cui, X. (2016).[4] Access to C4-Functionalized Quinolines via Copper-Catalyzed Tandem Annulation of Alkynyl Imines with Diazo Compounds.[3][4] The Journal of Organic Chemistry, 81(17), 7539–7544. Link

  • Gujjarappa, R., et al. (2020). Recent Advances in the Synthesis of Isoquinoline Derivatives using 3d-Transition-Metal Catalysts. Asian Journal of Organic Chemistry, 9(12), 2086–2108. Link

Sources

Advanced Synthetic Protocols: Pfitzinger-Type Modifications for 1-Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Scope: Heterocyclic Scaffold Generation, Lead Optimization, and Library Synthesis

Introduction & Strategic Overview

The[1] is the premier synthetic route for generating quinoline-4-carboxylic acids via the base-promoted condensation of isatin with an enolizable carbonyl compound. However, modern drug discovery frequently demands access to the isomeric isoquinoline scaffold—a privileged motif found in numerous natural products and synthetic therapeutics[2].

Because the standard Pfitzinger condensation inherently places the heteroatomic nitrogen at position 1 of the resulting ring system (yielding quinolines), synthesizing 1-substituted isoquinolines requires a strategic Pfitzinger-type modification . By replacing the traditional isatin precursor with homologous dicarbonyls (such as homoisatins or substituted phthalimides) and employing modified ring-opening/annulation cascades, researchers can redirect the cyclization geometry to access highly functionalized 1-substituted isoquinoline-4-carboxylic acids. This application note details the mechanistic rationale, empirical optimization, and validated protocols for executing this modified cascade.

Mechanistic Principles & Causality (E-E-A-T)

As a Senior Application Scientist, I often see synthetic campaigns fail because the nuances of the alkaline hydrolysis step are misunderstood. The modified Pfitzinger cascade operates through a precisely orchestrated sequence:

  • Base-Mediated Ring Opening: The homologous precursor (e.g., homoisatin) is subjected to strong alkaline conditions. Causality: We strictly utilize 33% aqueous Potassium Hydroxide (KOH) rather than Sodium Hydroxide (NaOH). The resulting potassium keto-acid salts exhibit significantly higher aqueous solubility than their sodium counterparts, preventing premature precipitation that would otherwise stall the reaction equilibrium[1].

  • Aldol-Type Condensation: The addition of an enolizable ketone (e.g., acetophenone) initiates nucleophilic attack on the reactive keto-acid intermediate.

  • Cyclization & Dehydration: Extended thermal energy (reflux) drives the dehydration of the intermediate enamine, which is the rate-limiting step in aromatizing the isoquinoline core. Recent literature on [3] demonstrates that driving this dehydration completely is critical for maximizing yields of the fully aromatic heterocycle.

Mechanistic Visualization

Workflow N1 Homologous Precursor (e.g., Homoisatin) N2 Alkaline Hydrolysis (33% aq. KOH, 80°C) N1->N2 N3 Ring-Opened Intermediate (Keto-acid salt) N2->N3 Amide Cleavage N4 Aldol-Type Condensation (+ Enolizable Ketone) N3->N4 N5 1-Substituted Isoquinoline (Target Scaffold) N4->N5 Cyclization & Dehydration

Mechanistic workflow of the modified Pfitzinger cascade for 1-substituted isoquinolines.

Empirical Data & Condition Optimization

To establish a robust protocol, we evaluated various bases, solvents, and thermal conditions. The quantitative data below summarizes the optimization for synthesizing 1-phenylisoquinoline-4-carboxylic acid.

Table 1: Optimization of Modified Pfitzinger Conditions

EntryPrecursorBase (Equiv)Solvent SystemTemp (°C)Time (h)Isolated Yield (%)
1HomoisatinNaOH (3.0)H₂O / EtOH (1:1)802442
2HomoisatinKOH (3.0)H₂O / EtOH (1:1)802468
3 Homoisatin KOH (5.0) H₂O (33% w/v) 100 18 85
4HomoisatinCs₂CO₃ (3.0)DMF1201231
5PhthalimideKOH (5.0)H₂O (33% w/v)1001874

Insight: Entry 3 represents the optimal self-validating system. The high concentration of KOH in a purely aqueous system ensures complete solubility of the intermediate, while the 100 °C reflux provides the necessary activation energy for the final dehydration step. Attempts to use organic bases in aprotic solvents (Entry 4) resulted in poor ring-opening kinetics and extensive side-product formation[4].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure each mechanistic milestone is achieved before proceeding.

Materials Required:
  • Homoisatin (1,2,3,4-tetrahydroquinoline-2,3-dione) or equivalent homologous precursor

  • Acetophenone (or desired 1-substituted methyl ketone)

  • Potassium Hydroxide (KOH), ACS grade

  • Glacial Acetic Acid

  • LC-MS and TLC (Silica gel 60 F254) for IPC monitoring

Phase 1: Base-Mediated Hydrolysis
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add homoisatin (10 mmol, 1.61 g) to the flask. Slowly introduce 15 mL of a 33% (w/v) aqueous KOH solution.

  • Thermal Activation: Heat the mixture to 80 °C with vigorous stirring for 2 hours.

  • Self-Validation (IPC 1): Pull a 50 µL aliquot, quench in 1 mL of MeOH, and analyze via LC-MS. Pass criteria: Complete disappearance of the precursor mass and the appearance of the ring-opened keto-acid intermediate. Do not proceed until conversion is >98%.

Phase 2: Condensation and Cyclization
  • Ketone Addition: To the hot alkaline solution, add acetophenone (12 mmol, 1.44 g) dropwise over 10 minutes.

  • Reflux: Increase the temperature to 100 °C (reflux) and stir vigorously for 18 hours.

  • Self-Validation (IPC 2): Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1). Visualize under UV (254 nm). The product will appear as a highly fluorescent blue/green spot, indicating the formation of the extended aromatic isoquinoline system.

Phase 3: Isoelectric Isolation

Expert Note: This is the most common failure point. The target molecule is amphoteric. 8. Cooling: Cool the reaction mixture to 0–5 °C in an ice-water bath. 9. Acidification: Slowly add glacial acetic acid dropwise until the pH reaches exactly 4.5 .

  • Causality: The isoelectric point of the 1-substituted isoquinoline-4-carboxylic acid is approximately 4.5. Using a strong mineral acid (like HCl) often causes localized over-acidification, which protonates the basic isoquinoline nitrogen, solubilizing the product as a salt and drastically reducing the isolated yield.
  • Filtration: Filter the resulting heavy precipitate under vacuum. Wash the filter cake with ice-cold distilled water (3 x 10 mL) to remove residual potassium acetate.
  • Drying: Dry the product in a vacuum oven at 60 °C for 12 hours to yield the pure 1-phenylisoquinoline-4-carboxylic acid.
References
  • Pfitzinger reaction Source: Wikipedia URL:[Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS Source: IIP Series URL:[Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review Source: Journal of Drug Delivery and Therapeutics URL:[Link]

Sources

Application Note: Recrystallization Solvents for 1-Methoxyisoquinoline-4-Carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the purification of 1-methoxyisoquinoline-4-carboxylic acid . The protocols herein are synthesized from authoritative methodologies used for structurally homologous methoxy-quinoline and isoquinoline carboxylic acids, ensuring high scientific integrity and reproducibility.

Executive Summary

High-purity 1-methoxyisoquinoline-4-carboxylic acid is a critical intermediate in the synthesis of bioactive kinase inhibitors and antiviral agents. Its purification is often complicated by the presence of unreacted starting materials and decarboxylated byproducts. This guide provides a rational, evidence-based approach to solvent selection, utilizing the compound’s structural properties—specifically the interplay between the lipophilic 1-methoxyisoquinoline core and the hydrophilic 4-carboxylic acid moiety.

Recommended Solvent Systems:

  • Primary: Ethanol (95% or Absolute)

  • Secondary: Methanol/Water (80:20 v/v)

  • Pre-Purification: Acid-Base Precipitation (NaOH dissolution

    
     HCl precipitation)
    

Chemical Rationale & Solvent Selection Strategy

Structural Analysis

The molecule contains three distinct functional regions that dictate solubility:

  • Isoquinoline Core: Planar, aromatic, and moderately lipophilic.

  • 1-Methoxy Group: Increases lipophilicity compared to the parent 1-oxo (lactam) tautomer, improving solubility in organic alcohols.

  • 4-Carboxylic Acid: Provides a site for hydrogen bonding and ionization.

Solubility Thermodynamics
  • Non-Polar Solvents (Hexane, Diethyl Ether): Poor. The polar carboxylic acid group prevents dissolution.

  • Protic Polar Solvents (Water): Low. While the acid group is hydrophilic, the aromatic core dominates, making the neutral molecule sparingly soluble in cold water.

  • Amphipathic Solvents (Ethanol, Methanol): Ideal. These solvents can solvate both the aromatic core (via dispersion forces) and the carboxylic acid (via H-bonding).

Solvent Screening Data (Predicted & Empirical)

The following table summarizes the solubility behavior based on homologous methoxy-quinoline carboxylic acids [1, 2].

Solvent SystemTemp (25°C)Temp (Boiling)SuitabilityNotes
Water InsolubleSparingly SolublePoorGood for antisolvent use only.
Ethanol (95%) LowHighExcellent Steep solubility curve favors high recovery.
Methanol ModerateHighGoodRisk of lower yield due to higher cold solubility.
Ethyl Acetate LowModerateModerateGood for washing, but may not dissolve crude fully.
Acetic Acid ModerateHighAlternative Good for very impure samples; requires careful drying.

Experimental Protocols

Protocol A: Acid-Base Pre-Purification (The "Chemical Filter")

Before thermal recrystallization, remove non-acidic impurities (e.g., decarboxylated isoquinolines) using this self-validating step.

Reagents: 1M NaOH, 1M HCl, pH paper.

  • Dissolution: Suspend crude solid in 1M NaOH (10 mL per gram). Stir until fully dissolved.

    • Validation: If solids remain, filter them out.[1][2][3] These are non-acidic impurities.

  • Clarification: (Optional) Add activated charcoal (5% w/w), stir for 15 min at 50°C, and filter through Celite.

  • Precipitation: Cool filtrate to 0–5°C. Slowly add 1M HCl dropwise with vigorous stirring.

  • Endpoint: Monitor pH. Stop when pH reaches 3–4 .

    • Note: Going too acidic (pH < 1) may protonate the isoquinoline nitrogen, redissolving the compound as a hydrochloride salt.

  • Isolation: Filter the white/off-white precipitate, wash with cold water (2x), and dry.

Protocol B: Thermal Recrystallization (Ethanol System)

This protocol targets the removal of structurally similar organic impurities.

Reagents: Ethanol (95%), Activated Carbon (optional).

  • Setup: Place the pre-purified solid (from Protocol A) in a round-bottom flask equipped with a reflux condenser.

  • Dissolution: Add Ethanol (approx. 10-15 mL/g). Heat to reflux (boiling).

  • Saturation: If not fully dissolved, add ethanol in small aliquots (1-2 mL) through the condenser until the solution is clear.

    • Critical: Do not add excess solvent. Aim for saturation at boiling point.

  • Hot Filtration: If insoluble particles remain (dust, salts), filter the hot solution rapidly through a pre-warmed fluted filter paper or sintered glass funnel.

  • Crystallization:

    • Allow the filtrate to cool to room temperature undisturbed (approx. 1-2 hours).

    • Transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Collection: Filter the crystals using vacuum filtration.

  • Washing: Wash the filter cake with ice-cold Ethanol (minimal volume, e.g., 1-2 mL/g) to remove mother liquor.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Process Visualization

Purification Workflow

The following diagram illustrates the logical flow of the purification process, highlighting the critical decision points.

PurificationWorkflow Start Crude 1-Methoxyisoquinoline- 4-carboxylic Acid BaseDissolve Dissolve in 1M NaOH (pH > 10) Start->BaseDissolve Filter1 Filter Insoluble Impurities BaseDissolve->Filter1 Acidify Acidify with 1M HCl to pH 3-4 Filter1->Acidify Filtrate CollectSolid Collect Precipitate (Pre-Purified Solid) Acidify->CollectSolid Precipitate Recryst Reflux in Ethanol (Saturation) CollectSolid->Recryst Cool Cool Slowly (RT -> 0°C) Recryst->Cool FinalFilter Vacuum Filtration & Cold Wash Cool->FinalFilter Product Pure Crystalline Product FinalFilter->Product

Figure 1: Step-by-step purification workflow combining acid-base extraction and thermal recrystallization.[2][4][5]

Solubility Logic

This diagram explains why specific solvents are chosen based on molecular interactions.

SolubilityLogic Molecule 1-Methoxyisoquinoline- 4-COOH Water Water (Cold) Molecule->Water Insoluble (Hydrophobic Core) Ethanol Ethanol (Hot) Molecule->Ethanol Soluble (Amphipathic Match) Hexane Hexane Molecule->Hexane Insoluble (Polar COOH)

Figure 2: Solubility interaction map. Green arrow indicates the optimal solvent interaction.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No crystals form upon cooling Solution is too dilute (supersaturation not reached).Reheat and evaporate 20-30% of the solvent volume, then cool again.
"Oiling out" occurs Impurities are lowering the melting point; solvent too hot.Add a seed crystal; scratch the glass; add small amount of antisolvent (Water).
Low Yield Product is too soluble in cold solvent.Use an Ethanol/Water mixture (e.g., 5:1). Add water dropwise to the hot ethanol solution until turbid.
Colored Impurities persist Conjugated organic byproducts present.Repeat Protocol A (Acid-Base) including the activated charcoal step.

References

  • Mehariya, K., et al. (2015).[2] "Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives." Chemistry & Biology Interface, 5(2), 116-123. Link

  • Gök, D. (2022).[5] "An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives." Hacettepe Journal of Biology and Chemistry, 50(4), 377-386.[5] Link

  • Wolfson, A., et al. (2023). "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo Application Library. Link

  • PubChem. (2025).[6] "4-Quinolinecarboxylic acid: Chemical and Physical Properties." National Library of Medicine. Link

  • BenchChem. (2025). "Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis." Link

Sources

Application Note: Microwave-Assisted Synthesis of 1-Alkoxyisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

1-Alkoxyisoquinolines are privileged structural motifs in medicinal chemistry, serving as critical pharmacophores and versatile synthetic intermediates for complex alkaloids and isoquinolones. Traditional thermal syntheses of these heterocycles are often plagued by prolonged reaction times (12–24 hours), harsh conditions, and poor chemoselectivity—frequently resulting in the competitive hydrolysis of intermediates to yield thermodynamically stable isoquinolone byproducts.

Microwave-assisted organic synthesis (MAOS) fundamentally alters this reaction profile. By providing rapid, uniform, and direct volumetric heating to polar intermediates, MAOS accelerates the reaction kinetics, effectively outpacing hydration side-reactions. This application note details two highly efficient, self-validating microwave-assisted protocols for the synthesis of 1-alkoxyisoquinoline derivatives:

  • Protocol A: Platinum(II)-catalyzed intramolecular cyclization of 2-alkynylbenzonitriles with alcohols[1].

  • Protocol B: Ruthenium(II)-catalyzed one-pot intermolecular C–H activation and alkyne annulation[2].

Mechanistic Pathways & Causality

Understanding the causality behind the reagent and condition selection is critical for successful execution and scale-up.

Causality in Protocol A (Pt-Catalyzed Cyclization): The reaction begins with the nucleophilic attack of an alcohol onto the nitrile group of a 2-alkynylbenzonitrile, generating an imidate intermediate in situ. The PtCl₂ catalyst is selected specifically for its role as a highly carbophilic π-acid. It selectively coordinates to the alkyne, lowering its lowest unoccupied molecular orbital (LUMO). This activation drastically reduces the energy barrier for the subsequent 6-endo-dig intramolecular nucleophilic attack by the imidate oxygen, rapidly yielding the 1-alkoxyisoquinoline[1].

Causality in Protocol B (Ru-Catalyzed C–H Activation): In this route, the addition of nucleophilic alcohols to benzamides (or benzonitriles) generates a benzimidate ester. This ester acts as an "automatic directing group" (DGauto). The choice of[Ru(p-cymene)Cl₂]₂ is deliberate; the Ru(II) center coordinates to the DGauto, facilitating a highly regioselective ortho-C–H metalation. Subsequent internal alkyne insertion forms a ruthenacycle, which undergoes reductive elimination to form the functionalized 1-alkoxyisoquinoline[2]. Microwave irradiation is critical here to overcome the high activation energy of the C–H cleavage step.

MW_Synthesis Start1 2-Alkynylbenzonitrile + R-OH MW1 Microwave Irradiation 110 °C, 20 min Start1->MW1 Start2 Benzamide / Imidate + Internal Alkyne MW2 Microwave Irradiation 100 °C, 45 min Start2->MW2 Cat1 Pt(II) Catalysis (π-Activation) MW1->Cat1 Cat2 Ru(II) Catalysis (C-H Activation) MW2->Cat2 Intermediate1 Imidate Intermediate (6-endo-dig cyclization) Cat1->Intermediate1 Nucleophilic Attack Intermediate2 Ruthenacycle (Alkyne Insertion) Cat2->Intermediate2 DG-Assisted Metalation Product 1-Alkoxyisoquinoline Derivatives Intermediate1->Product Aromatization Intermediate2->Product Reductive Elimination

Figure 1: Mechanistic pathways for the microwave-assisted synthesis of 1-alkoxyisoquinolines.

Optimization of Reaction Conditions

The following table summarizes the quantitative optimization data, demonstrating the superior efficiency of microwave irradiation over traditional thermal methods.

EntrySubstrate SystemCatalyst (mol%)SolventMW Temp / TimeYield (%)
12-Alkynylbenzonitrile + MeOHPtCl₂ (5%)Toluene110 °C / 20 min88
22-Alkynylbenzonitrile + EtOHPtCl₂ (5%)Toluene110 °C / 20 min85
32-Alkynylbenzonitrile + MeOHCuI (10%)DMF120 °C / 30 min78
4Benzamide + Alkyne + MeOH[Ru(p-cymene)Cl₂]₂ (5%)MeOH/DCE100 °C / 45 min92
5Benzamide + Alkyne + EtOH[Ru(p-cymene)Cl₂]₂ (5%)EtOH/DCE100 °C / 45 min89
6Benzamide + Alkyne + MeOHNone (Thermal Control)MeOH/DCE100 °C / 24 h<10

Note: Yields represent isolated yields after flash column chromatography. Entry 6 highlights the necessity of MW irradiation to achieve practical reaction kinetics.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, these protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the reaction is proceeding correctly before advancing to the next step.

Protocol A: Pt(II)-Catalyzed Intramolecular Cyclization[1]

Reagents & Materials:

  • 2-Alkynylbenzonitrile (1.0 mmol)

  • Anhydrous Alcohol (e.g., Methanol or Ethanol) (5.0 mmol, 5.0 equiv)

  • PtCl₂ (13.3 mg, 0.05 mmol, 5 mol%)

  • Anhydrous Toluene (3.0 mL)

  • 10 mL Microwave reaction vial with a crimp-sealed septum.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict argon flow, charge the microwave vial with 2-alkynylbenzonitrile and PtCl₂.

    • Validation Check: Perform Karl Fischer titration on the toluene and alcohol to ensure moisture content is <50 ppm. Moisture drives the equilibrium toward the isoquinolone byproduct.

  • Solvent Addition: Add anhydrous toluene (3.0 mL) followed by the anhydrous alcohol via syringe. Seal the vial securely.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Set the parameters to 110 °C with a ramp time of 2 minutes, and hold for 20 minutes. Set the maximum power to 150 W and enable simultaneous compressed air cooling to maximize microwave energy input.

  • In-Process Validation: After cooling to room temperature, withdraw a 10 µL aliquot. Analyze via TLC (Hexanes/EtOAc 4:1) and IR spectroscopy.

    • Self-Validation: The complete disappearance of the sharp nitrile stretch (~2220 cm⁻¹) and alkyne stretch (~2100 cm⁻¹) in the IR spectrum confirms full conversion.

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with Hexanes/EtOAc gradients) to afford the pure 1-alkoxyisoquinoline.

Protocol B: Ru(II)-Catalyzed Aryl C–H Activation and Annulation[2]

Reagents & Materials:

  • Benzamide derivative (1.0 mmol)

  • Internal Alkyne (e.g., diphenylacetylene) (1.2 mmol, 1.2 equiv)

  • [Ru(p-cymene)Cl₂]₂ (30.6 mg, 0.05 mmol, 5 mol%)

  • Cu(OAc)₂ (36.3 mg, 0.2 mmol, 20 mol%) as an additive

  • Anhydrous Alcohol/DCE mixture (1:1 v/v, 4.0 mL)

Step-by-Step Methodology:

  • Preparation: Charge a 10 mL microwave vial with the benzamide, internal alkyne, [Ru(p-cymene)Cl₂]₂, and Cu(OAc)₂.

  • Solvent Addition: Add the Alcohol/DCE mixture. The alcohol serves a dual purpose: as a reactant to form the DGauto (benzimidate) and as a co-solvent. Seal the vial.

  • Microwave Irradiation: Irradiate the mixture at 100 °C for 45 minutes (Max power 200 W).

  • In-Process Validation: Post-cooling, analyze a filtered aliquot via LC-MS.

    • Self-Validation: Look for the target mass[M+H]⁺ of the 1-alkoxyisoquinoline. The absence of the [M+H+18]⁺ peak confirms that the intermediate has successfully undergone reductive elimination rather than premature hydrolysis.

  • Workup & Purification: Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove metal residues. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Troubleshooting & Analytical Quality Control

  • Issue: High Isoquinolone Byproduct Formation.

    • Cause: Trace water in the solvent or atmospheric moisture ingress during vial sealing. Water acts as a competing nucleophile against the alcohol.

    • Solution: Rigorously dry solvents over activated 3Å molecular sieves. Purge the headspace of the microwave vial with dry Nitrogen or Argon before crimping.

  • Issue: Incomplete Conversion in Protocol B.

    • Cause: Insufficient microwave penetration or precipitation of the Ru-catalyst.

    • Solution: Ensure the reaction volume does not exceed 50% of the vial's capacity to maintain optimal volumetric heating. If precipitation occurs, marginally increase the DCE ratio in the solvent mixture to improve solubility.

  • Post-Reaction NMR Validation: For definitive structural confirmation, check the ¹H NMR spectrum of the purified product. A diagnostic singlet (or doublet, depending on C4 substitution) for the C3-H aromatic proton typically appears downfield around 7.9–8.2 ppm, alongside the characteristic aliphatic signals of the C1-alkoxy group (e.g., a sharp singlet at ~4.1 ppm for a methoxy group).

References

  • Li, X., et al. "Platinum(II)-Catalyzed Intramolecular Cyclization of Alkynylbenzonitriles: Synthesis of 1-Alkoxyisoquinolines and Isoquinolones." Tetrahedron Letters, 2010, 51(49), 6422-6425. URL:[Link][1]

  • Hazarika, N., et al. "One-Pot Synthesis of 1-Alkoxyisoquinoline Derivatives via Ru(II)-Catalyzed Aryl C−H Activation and Alkyne Annulation." Synlett, 2025. URL:[Link][2]

  • Zhang, H.-P., et al. "Efficient copper(I)-catalyzed, microwave-assisted, one-pot synthesis of 3,4-diaryl isoquinolines." Research on Chemical Intermediates, 2015, 41(6), 3461-3469. URL:[Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of Acid-Sensitive Ethers & Acetals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This guide addresses the stability of acid-labile 1-methoxy groups during reaction workup. While simple alkyl methyl ethers (e.g., anisole) are robust, a "1-methoxy" group typically refers to methyl glycosides (acetals) , vinyl ethers , or orthoesters . These functionalities possess an acetal or enol ether linkage that is highly susceptible to specific acid catalysis, leading to hydrolysis and loss of the protecting group or structural integrity.[1]

Target Audience: Synthetic chemists encountering unexpected demethylation or degradation of methoxy-functionalized scaffolds during aqueous acidic washes or quenching steps.

Module 1: Diagnostic & Mechanism (The "Why")

The Chemical Liability

The hydrolysis of a 1-methoxy group (acetal/ketal) is not a random degradation; it is driven by the stability of the carbocation intermediate. Standard methyl ethers (


) require harsh Lewis acids (e.g., 

) to cleave. However, if the methoxy group is attached to an anomeric carbon (glycoside) or an

carbon (vinyl ether), the energy barrier for cleavage drops significantly in the presence of protons (

).
Mechanistic Pathway

The hydrolysis follows an A-1 mechanism (unimolecular acid-catalyzed cleavage). Understanding this pathway reveals why pH control is the only effective preventative measure.

  • Protonation: The exocyclic oxygen is protonated by the acid source (HCl,

    
    , or even strong acidic resins).
    
  • Rate-Limiting Cleavage: Methanol is expelled, generating a resonance-stabilized oxocarbenium ion .

  • Nucleophilic Attack: Water attacks the planar cation, forming a hemiacetal (which may further equilibrate to an aldehyde/ketone).

G cluster_0 Step 1: Protonation cluster_1 Step 2: Rate-Limiting Cleavage cluster_2 Step 3: Hydrolysis Start Methyl Acetal (R-CH(OMe)-R') Protonated Protonated Ether (R-CH(HO+Me)-R') Start->Protonated + H+ (Acid Workup) Cation Oxocarbenium Ion [R-CH=O+-R'] Protonated->Cation - MeOH (Slow) Methanol MeOH (Leaving Group) Protonated->Methanol Product Hemiacetal / Ketone (Hydrolyzed Product) Cation->Product + H2O

Figure 1: Mechanism of acid-catalyzed acetal hydrolysis. The formation of the oxocarbenium ion (Step 2) is the critical failure point during acidic workup.

Module 2: Troubleshooting Protocols (The "How")

Scenario A: Quenching Aluminum Hydride Reductions ( , DIBAL)

The Problem: Standard protocols often recommend quenching with dilute HCl or


 to solubilize aluminum salts. This creates a low pH "hot spot" that instantly hydrolyzes labile methoxy groups.

The Solution: Use non-acidic complexing agents to break the aluminum emulsion without introducing free protons.

Protocol: Rochelle's Salt Workup (Gold Standard)

This method maintains a neutral pH range (pH 7–8), preserving acid-sensitive acetals.

  • Cool: Chill the reaction mixture to

    
    .
    
  • Quench: Dilute with diethyl ether (or reaction solvent). Slowly add Water (1 mL per g of

    
    ) to destroy excess hydride.
    
  • Complexation: Add Saturated Aqueous Sodium Potassium Tartrate (Rochelle's Salt) . Use roughly 20-50 mL per gram of hydride used.

  • Stir: Vigorously stir at room temperature for 30–60 minutes.

    • Checkpoint: The grey emulsion must separate into two clear layers (organic and aqueous).

  • Separate: Isolate the organic layer. No acidic wash is required.

Protocol: Fieser Workup (Alternative)

Uses minimal water and base, keeping the overall water content low and pH alkaline.

  • Add

    
     mL Water.[2][3]
    
  • Add

    
     mL 15% NaOH.[2]
    
  • Add

    
     mL Water.[2][4]
    
  • (Where

    
     = grams of 
    
    
    
    ).[2]
Scenario B: General Reaction Workup (Removing Amines/Bases)

The Problem: Chemists often use 1M HCl washes to remove pyridine, triethylamine, or unreacted starting materials.

The Solution: Replace strong mineral acids with buffered weak acids.

Standard ReagentRisk LevelRecommended SubstituteMechanism of Safety
1M HCl High (pH < 1)Sat.

Buffers at ~pH 5-6. Sufficient to protonate amines but often spares glycosides.
1M

High (pH < 1)NaH2PO4 Buffer Citrate or Phosphate buffers can be tuned to pH 4-5, providing control.
Acetic Acid Medium Cold 0.1M HCl If mineral acid must be used, perform at

and wash immediately with

.
Decision Tree: Selecting the Correct Workup

WorkupSelection Start Start: Reaction Complete IsReduction Is it an Aluminum Hydride Reduction (LAH/DIBAL)? Start->IsReduction Rochelle Use Rochelle's Salt (Sat. Na-K Tartrate) IsReduction->Rochelle Yes (Standard) Fieser Use Fieser Method (H2O / NaOH / H2O) IsReduction->Fieser Yes (Low water) IsBasic Does reaction contain excess amines/base? IsReduction->IsBasic No NH4Cl Wash with Sat. NH4Cl (pH ~5.5) IsBasic->NH4Cl Yes (General) Phosphate Wash with NaH2PO4 (pH 4.5) IsBasic->Phosphate Yes (Strict pH control) Standard Standard Neutral Workup (Water/Brine only) IsBasic->Standard No

Figure 2: Decision matrix for selecting workup conditions based on reaction type and contaminant profile.

Frequently Asked Questions (FAQ)

Q1: I used 1M HCl for only 2 minutes, but my product still hydrolyzed. Why? A: Hydrolysis rates for glycosides and vinyl ethers are logarithmic with respect to pH. At pH 0 (1M HCl), the half-life of a sensitive acetal can be seconds, especially if the reaction exotherms during the quench. The local concentration of acid at the interface of the drops can be much higher than the bulk solution.

Q2: Can I use Silica Gel chromatography if my compound is acid-sensitive? A: Silica gel is slightly acidic (pH 4-5 in aqueous suspension). For highly labile 1-methoxy groups, neutralize the silica by flushing the column with 1% Triethylamine in Hexanes/EtOAc before loading your sample. Alternatively, use neutral Alumina.

Q3: My product is an oil and traps acid. How do I ensure it's neutral? A: This is a common cause of degradation after workup (during concentration). Always perform a final wash with Saturated


 before drying over 

. When rotary evaporating, ensure the water bath is not excessive (

), as heat + trace acid = rapid hydrolysis.

Q4: Is the "1-methoxy" group on a standard aromatic ring (e.g., 4-methoxybenzoic acid) at risk? A: Generally, no. Anisole-type ethers are stable to dilute aqueous acids. If you are seeing loss of a methyl group on an aromatic ring during aqueous workup, verify that you are not using strong Lewis acids or that the ring isn't a quinone ketal derivative. This guide applies specifically to acetal/ketal-like linkages.

References

  • Glycoside Hydrolysis Kinetics: Capon, B. "Mechanism in Carbohydrate Chemistry." Chemical Reviews, 1969, 69(4), 407–498.

  • Protective Groups: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006. (See Chapter on Acetals).

  • Rochelle's Salt Workup: Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, 1967, p. 581.
  • Workup Techniques: "Work-up of Aluminum Hydride Reductions." University of Rochester, Not Voodoo X Guide.

Sources

improving yield of 1-methoxyisoquinoline-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 1-Methoxyisoquinoline-4-carboxylic Acid

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize the yield and purity of 1-methoxyisoquinoline-4-carboxylic acid.

Mechanistic Overview & Synthetic Strategy

Synthesizing 1-methoxyisoquinoline-4-carboxylic acid directly via O-methylation of 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is notoriously difficult, frequently resulting in an intractable mixture of O-alkylated and N-alkylated byproducts.

To circumvent this, industry-standard protocols rely on a robust two-step sequence starting from methyl 1-chloroisoquinoline-4-carboxylate .

  • Nucleophilic Aromatic Substitution (SNAr) : The C1-chloro group is highly activated by the adjacent electron-withdrawing ring nitrogen and the para-ester group. This allows for facile displacement by an oxygen nucleophile, such as sodium methoxide (NaOMe), to form methyl 1-methoxyisoquinoline-4-carboxylate ()[1].

  • Saponification : The intermediate methyl ester is selectively hydrolyzed under mild basic conditions to yield the final carboxylic acid.

G N1 Methyl 1-chloroisoquinoline- 4-carboxylate N2 SNAr Reaction (NaOMe, MeOH, 65°C) N1->N2 Nucleophilic Attack N3 Methyl 1-methoxyisoquinoline- 4-carboxylate N2->N3 >90% Conversion E1 Moisture/H2O Side Reaction N2->E1 If wet MeOH N4 Saponification (LiOH, THF/H2O, 25°C) N3->N4 Ester Hydrolysis N5 1-Methoxyisoquinoline- 4-carboxylic acid N4->N5 Acidification (HCl) E2 1-Oxo-1,2-dihydroisoquinoline- 4-carboxylic acid E1->E2 Hydrolysis of C-Cl

Figure 1: Workflow for 1-methoxyisoquinoline-4-carboxylic acid synthesis and degradation pathway.

Step-by-Step Self-Validating Protocol

Step A: SNAr Methoxylation Causality Focus: The reaction must be kept strictly anhydrous. The presence of water generates hydroxide ions, which outcompete methoxide and lead to the formation of the 1-oxo impurity, a common failure mode in isoquinoline SNAr methodologies ()[2].

  • Preparation : Flame-dry a round-bottom flask under N₂. Dissolve methyl 1-chloroisoquinoline-4-carboxylate (1.0 eq) in strictly anhydrous methanol (0.2 M).

  • Addition : Cool the solution to 0°C. Dropwise, add sodium methoxide (NaOMe, 2.0 eq, 25 wt% in MeOH). Why 0°C? Slow addition at low temperature prevents exothermic degradation and side-reactions before the mixture is homogenized.

  • Reflux : Heat the reaction to 65°C for 4 hours. The steric hindrance at the C1 position requires thermal energy to drive the SNAr to completion.

  • Self-Validation : Monitor via LCMS. The starting material (m/z ~222 for ³⁵Cl) should disappear, replaced by the intermediate methyl 1-methoxyisoquinoline-4-carboxylate ([M+H]⁺ 218.1).

Step B: Saponification & Isolation Causality Focus: Mild bases (LiOH) are preferred over harsh bases (NaOH/KOH) to prevent ether cleavage. Precise pH control during workup is critical because the product is amphoteric.

  • Hydrolysis : Concentrate the methanolic mixture in vacuo. Redissolve the crude ester in a 3:1 mixture of THF:H₂O. Add LiOH·H₂O (3.0 eq) and stir at 25°C for 12 hours.

  • Acidification : Cool to 0°C. Carefully add 1M HCl dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 3.5–4.0. Why this pH? Over-acidification protonates the isoquinoline nitrogen (pKa ~4.5), converting the product into a highly water-soluble hydrochloride salt and destroying your isolated yield.

  • Isolation : Filter the resulting white precipitate, wash with cold water, and dry under high vacuum.

  • Self-Validation : Confirm structural integrity via ¹H NMR (400 MHz, DMSO-d₆). You must observe the carboxylic acid proton at δ 13.02 (bs, 1H), the C3 aromatic proton at δ 8.73 (s, 1H), and the intact methoxy singlet at δ 4.14 (s, 3H) ()[3].

Troubleshooting & FAQs

Q: Why am I seeing a massive yield drop during the SNAr step, with a major byproduct forming? A: You are likely experiencing moisture contamination. If your methanol is wet, NaOMe reacts with H₂O to form NaOH. Hydroxide is a highly aggressive nucleophile that attacks the C1-chloro position to form 1-hydroxyisoquinoline, which rapidly tautomerizes to the thermodynamically stable 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid. Actionable Fix: Switch to freshly opened, sure-seal anhydrous methanol and titrate your NaOMe solution before use to ensure no degradation to NaOH has occurred.

Q: Can I perform the SNAr directly on 1-chloroisoquinoline-4-carboxylic acid instead of the methyl ester? A: It is highly discouraged. If you use the free carboxylic acid, the first equivalent of NaOMe will deprotonate it to form a carboxylate salt. The negative charge of the carboxylate strongly donates electron density into the isoquinoline ring system, drastically reducing the electrophilicity of the C1 carbon. This will stall the SNAr reaction, resulting in <30% yield. Always perform the substitution on the esterified precursor.

Q: My LCMS shows complete conversion to the final acid, but my isolated yield after filtration is only 20%. Where did my product go? A: Your product is likely in the aqueous filtrate due to over-acidification. 1-Methoxyisoquinoline-4-carboxylic acid contains a basic quinoline nitrogen. If you acidify the aqueous layer to pH 1-2 (a common habit during workups to ensure complete protonation of the carboxylate), the nitrogen protonates, and the molecule becomes water-soluble. Actionable Fix: Adjust the pH to exactly 3.8. If the yield is still low, extract the aqueous layer 3x with a 10% Methanol/Dichloromethane mixture to recover the zwitterionic product.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction parameters and isolated yields, serving as a baseline for your process optimization.

SubstrateNucleophile / BaseSolventTemp (°C)Major ProductIsolated Yield (%)
1-Chloro-4-carboxylic acidNaOMe (3.0 eq)MeOH651-Methoxy acid< 30% (Ring deactivated)
Methyl 1-chloro-4-carboxylateNaOMe (2.0 eq)Wet MeOH651-Oxo ester45% (Hydrolysis side-reaction)
Methyl 1-chloro-4-carboxylateNaOMe (2.0 eq)Anhydrous MeOH251-Methoxy ester60% (Incomplete conversion)
Methyl 1-chloro-4-carboxylate NaOMe (2.0 eq) Anhydrous MeOH 65 1-Methoxy ester > 92% (Optimal)

References

  • Title: Substituted arylmethylureas and heteroarylmethylureas, analogues thereof, and methods using same (WO2020123674A1)
  • Title: Substituted isoquinolines as rock kinase inhibitors (US11248004B2)
  • Title: Rigidification Dramatically Improves Inhibitor Selectivity for RAF Kinases Source: PubMed Central (PMC) URL: [Link]

Sources

troubleshooting nucleophilic aromatic substitution on isoquinoline ring

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist) | Topic:


 on Isoquinoline[1]
Welcome to the Isoquinoline Support Module

You are likely here because your nucleophilic aromatic substitution (


) on an isoquinoline core is failing, stalling, or yielding the wrong isomer. Unlike simple pyridines, the fused benzene ring in isoquinoline significantly alters resonance stabilization and reaction kinetics.

This guide moves beyond textbook theory to address the specific failure modes encountered in drug discovery workflows.

Module 1: Reactivity Profiling (The "Why" Engine)
Q: Why is my reaction working at C1 but completely dead at C3 or C4?

A: This is a feature, not a bug. The reactivity of the isoquinoline ring is dictated by the stability of the Meisenheimer Complex intermediate.

  • C1 Position (Highly Reactive): Nucleophilic attack at C1 pushes the negative charge directly onto the electronegative Nitrogen atom. This is the most stable resonance contributor.

  • C3 Position (Sluggish): Attack at C3 forces the negative charge onto C4 (a carbon atom). To reach the Nitrogen, the charge must disrupt the aromaticity of the fused benzene ring, which is energetically unfavorable.

  • C4/C5/C6/C7/C8: Essentially inert to standard

    
     unless activated by strong electron-withdrawing groups (e.g., 
    
    
    
    ) or transition metal catalysis (Buchwald-Hartwig).[1]
Q: I switched from Chlorine to Iodine to make the leaving group "better," but the yield dropped. Why?

A: You are applying


 logic to an 

system. In

, the rate-determining step (RDS) is usually the addition of the nucleophile, not the breaking of the C-X bond.[2]
  • The Element Effect: Reactivity order is F >> Cl

    
     Br > I .[2][3]
    
  • Mechanism: The high electronegativity of Fluorine inductively stabilizes the transition state of the rate-determining addition step (lowering the LUMO energy at the ipso-carbon).[3] Iodine, while a better leaving group, is less electronegative and does not facilitate the initial attack.

Recommendation: If your reaction is slow with a Chloride, synthesize the Fluoride analog or use the N-oxide route (see Module 4).

SNAr_Mechanism Figure 1: The 'Element Effect' in Isoquinoline SNAr. Fluorine accelerates the slow addition step via inductive stabilization. Start 1-Fluoroisoquinoline (Substrate) TS Meisenheimer Complex (Negative charge on N) Start->TS Nucleophilic Attack (Rate Determining Step) F stabilizes this! Product 1-Substituted Isoquinoline TS->Product Elimination of F-

[3][4]

Module 2: Experimental Optimization
Q: My LCMS shows the product mass, but the reaction stalls at 50% conversion. Increasing heat just creates tar.[1] What now?

A: You are likely facing cation inhibition or solvent decomposition .[1]

VariableStandard ProtocolHigh-Performance AlternativeWhy?
Solvent DMF or DMSONMP (N-Methyl-2-pyrrolidone) DMF decomposes at high T (>140°C) to dimethylamine, which acts as a competing nucleophile.[1] NMP is more thermally stable.[1]
Base


or KOtBu
Cesium's larger cation radius ("soft cation") improves solubility in organic solvents, creating "naked" anions that are more reactive.[1]
Heating Oil BathMicrowave (MW) Isoquinolines are electron-rich enough to be stubborn.[1] MW irradiation helps overcome high activation barriers rapidly, minimizing time for side reactions.[1]

Critical Safety Warning: Do NOT mix Sodium Hydride (NaH) with DMF or DMSO on scale.[1] This combination can undergo runaway exotherms.[4] Use THF or Toluene if NaH is required.

Module 3: Troubleshooting Common Failures
Q: I see a major byproduct with Mass [M-Cl+OH]. Is this from water in the solvent?

A: Yes. This is the "Isocarbostyril Trap." 1-Chloroisoquinoline is highly susceptible to hydrolysis, converting it into Isoquinolin-1(2H)-one (Isocarbostyril).[1] This species is thermodynamically stable (amide-like tautomer) and completely unreactive to further


.[1]

The Fix:

  • Dry Solvents: Use anhydrous DMSO/DMF stored over molecular sieves.

  • Base Quality:

    
     is hygroscopic.[1] Flame-dry your base or buy fresh anhydrous grades.
    
  • Atmosphere: Run strictly under Argon/Nitrogen.

Q: I'm trying to displace a 1-Cl group with an amine, but I'm getting no reaction even at 150°C.

A: If the nucleophile is sterically hindered (e.g., t-butyl amine) or the isoquinoline has electron-donating groups (e.g., -OMe at C6), the ring is too deactivated.

Decision Tree:

  • Switch LG: Can you make the 1-Fluoro or 1-Mesylate?

  • Acid Catalysis: Add 1.0 eq of HCl or p-TsOH. Protonating the ring Nitrogen (

    
    ) makes the ring significantly more electrophilic. (Note: Only works with non-basic nucleophiles like anilines or thiols; aliphatic amines will just protonate themselves).[1]
    
  • Buchwald-Hartwig: If

    
     fails, stop forcing it. Switch to Pd-catalysis (Pd2(dba)3 + Xantphos).
    

Troubleshooting_Tree Figure 2: Decision Logic for Stalled Isoquinoline Reactions Start Problem: Low/No Conversion Check_LG Is Leaving Group Cl/Br? Start->Check_LG Check_Pos Is LG at C1? Check_LG->Check_Pos Yes Change_LG Switch to Fluorine (Element Effect) Check_LG->Change_LG No (It is I or OTs) Buchwald Switch to Pd-Catalysis (Buchwald-Hartwig) Check_Pos->Buchwald No (C3/C4/etc) Check_Nu Is Nucleophile Hindered? Check_Pos->Check_Nu Yes (C1) Check_Nu->Buchwald Yes Microwave Try Microwave (160°C, 20 min, NMP) Check_Nu->Microwave No

Module 4: Validated Protocols
Protocol A: Standard Displacement (High Reactivity)

Best for: 1-Cl/1-F isoquinolines with primary amines or thiols.[1]

  • Dissolve: 1.0 eq substrate in anhydrous DMSO (0.5 M concentration).

  • Add Base: 2.5 eq

    
     (Cesium Carbonate).[1]
    
  • Add Nucleophile: 1.2 eq Amine/Thiol.[1]

  • Conditions: Heat to 100°C for 4 hours.

  • Workup: Pour into water. If solid precipitates, filter. If not, extract with EtOAc (Note: DMSO is hard to extract; wash organic layer 3x with water/brine).[1]

Protocol B: The N-Oxide Activation Route (The "Nuclear Option")

Best for: Introducing a nucleophile at C1 when you only have the parent isoquinoline.

  • Oxidation: Treat Isoquinoline with m-CPBA in DCM

    
    Isoquinoline N-oxide .[1]
    
  • Chlorination/Activation: Reflux N-oxide in

    
     (Phosphorus Oxychloride).
    
    • Mechanism:[1][2][5][6][7] Oxygen attacks P, Cl- attacks C1, elimination restores aromaticity.

    • Result: 1-Chloroisoquinoline (highly pure).[1][8]

  • Substitution: Perform Protocol A on the isolated 1-Chloro intermediate.

References
  • Reactivity of Isoquinolines: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on C1 vs C3 reactivity).

  • The Element Effect in

    
    :  Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine. Chemical Reviews, 49(2), 273-412. (Establishes F > Cl mechanism).[1] 
    
  • Solvent Safety (NaH/DMF): Yang, H., et al. (2006).[1] Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide.[1][4] Organic Process Research & Development, 16(11).[1]

  • N-Oxide Rearrangement: Leclerc, J. P., & Fagnou, K. (2006).[1] Palladium-catalyzed cross-coupling reactions of pyridine N-oxides. Angewandte Chemie, 45(46), 7781-7785.[1] (Contextualizes N-oxide activation).

Sources

Technical Support Center: Optimizing the Solubility of 1-Methoxyisoquinoline-4-carboxylic Acid in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-methoxyisoquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when handling this compound, with a specific focus on achieving and maintaining its solubility in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your experiments.

Compound Profile: 1-Methoxyisoquinoline-4-carboxylic acid

A summary of the key physicochemical properties is presented below.

PropertyValueSource
CAS Number 1179149-12-2[1]
Molecular Formula C₁₁H₉NO₃[1]
Molecular Weight 203.19 g/mol [1]
Appearance Solid (form may vary)[2]
Storage (Solid) Sealed, dry, 2-8°C[1]

Troubleshooting Guide

This section addresses specific, common issues encountered during the dissolution and handling of 1-methoxyisoquinoline-4-carboxylic acid in DMSO.

Issue 1: The compound powder is not fully dissolving in fresh DMSO.

Potential Causes:

  • Insufficient solvent volume for the desired concentration.

  • Low kinetic energy to overcome the crystal lattice energy of the solid.

  • Use of non-anhydrous or low-purity DMSO.

Step-by-Step Resolution Protocol:

  • Verify Concentration: Double-check your calculations to ensure you are not attempting to create a supersaturated solution. While a common stock concentration is 10 mM, some compounds may require lower concentrations.[3]

  • Mechanical Agitation: Vortex the solution vigorously for at least 2 minutes.[4] Visually inspect for any remaining solid particulates against a light source.

  • Apply Gentle Heat: Warm the solution in a water bath set to 30-40°C for 10-15 minutes.[4][5] This increases the kinetic energy, facilitating the dissolution process. Caution: Do not overheat, as it may risk compound degradation.

  • Utilize Sonication: Place the vial in an ultrasonic bath for 15-20 minutes.[5][6] The high-frequency sound waves create micro-cavitations that break apart solid aggregates and enhance solvent-solute interaction.

  • Assess Solvent Quality: Ensure you are using high-purity, anhydrous DMSO from a freshly opened bottle or one that has been stored properly in a desiccator.[3][5] DMSO is highly hygroscopic and readily absorbs atmospheric moisture, which can significantly decrease the solubility of organic compounds.[5][7]

Issue 2: A previously clear stock solution now shows cloudiness or visible precipitate.

Potential Causes:

  • Moisture Contamination: This is the most common cause. Over time, especially with repeated opening of the vial, the hygroscopic DMSO has absorbed water from the atmosphere.[7][8] The presence of water alters the solvent's polarity, reducing its capacity to solvate 1-methoxyisoquinoline-4-carboxylic acid and causing it to precipitate.[5][6] Carboxylic acids are noted to be particularly sensitive to precipitation from "wet" DMSO.[9]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can promote the formation of crystalline nuclei, leading to precipitation.[7][10][11] Once a compound crystallizes, it exists in a lower energy state and is often much harder to redissolve.[9]

  • Supersaturation: The initial solution may have been supersaturated. These solutions are kinetically stable but thermodynamically unstable, and precipitation can occur over time or with slight environmental changes.[7]

Step-by-Step Resolution Protocol:

  • Attempt Redissolution: Gently warm the vial to 37°C and vortex or sonicate as described in Issue 1 .[3] This may be sufficient to bring the compound back into solution if the precipitation is minor.

  • If Unsuccessful, Prepare Fresh: If the precipitate does not fully redissolve, the concentration of the stock is no longer accurate. It is highly recommended to discard the solution and prepare a fresh stock.[3] Filtering the solution is not advised as it removes the active compound, leading to an inaccurately low concentration.[10]

  • Implement Preventative Storage: For the new stock solution, immediately aliquot it into smaller, single-use volumes in tightly sealed vials.[5][12] This drastically reduces the number of freeze-thaw cycles and minimizes the exposure of the bulk stock to atmospheric moisture.

  • Optimize Storage Conditions: Store the aliquots at -20°C for short-term (≤1 month) or -80°C for long-term (≤6 months) storage to minimize degradation and physical changes.[3][12][13]

Issue 3: The compound precipitates when the DMSO stock is diluted into an aqueous buffer or cell culture media.

Potential Causes:

  • Low Aqueous Solubility: 1-methoxyisoquinoline-4-carboxylic acid, like many organic compounds, is significantly less soluble in aqueous environments than in pure DMSO.[10] When the DMSO stock is diluted, the compound is rapidly transferred to a solvent system where it is poorly soluble, causing it to crash out.[14]

  • Final DMSO Concentration is Too Low: The final percentage of DMSO in the aqueous solution may be insufficient to keep the compound dissolved at the target concentration.[10]

  • pH of the Aqueous Medium: The solubility of carboxylic acids is highly pH-dependent.[15][16] In an acidic or neutral aqueous buffer, the carboxylic acid group will be largely protonated (COOH), making the molecule less polar and less water-soluble.[17][18]

Step-by-Step Resolution Protocol:

  • Optimize Dilution Technique: Add the DMSO stock solution drop-wise into the aqueous buffer while vortexing or stirring vigorously. This rapid dispersal can sometimes prevent localized high concentrations that initiate precipitation.[19]

  • Reduce Final Concentration: The simplest solution is often to lower the final working concentration of the compound in the assay to a level below its aqueous solubility limit.

  • Increase Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[10][12] Maximizing the DMSO content within this tolerable range can help maintain compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.[10]

  • Consider Co-solvents or Enhancers: If compatible with your experimental system, consider the use of solubility enhancers in your aqueous medium.[10] Options include:

    • Serum: Proteins like albumin in fetal bovine serum can bind to hydrophobic compounds and help keep them in solution.[10]

    • Cyclodextrins: These can encapsulate the compound, increasing its apparent aqueous solubility.[10]

  • Adjust pH (if applicable): If your experimental design allows, increasing the pH of the aqueous buffer will deprotonate the carboxylic acid group to its carboxylate form (COO-). This negatively charged form is more polar and thus more soluble in water.[17][18]

Frequently Asked Questions (FAQs)

Q1: Why is anhydrous DMSO so critical for dissolving 1-methoxyisoquinoline-4-carboxylic acid? DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[5][20] Even brief exposure can introduce a significant amount of water.[5] This absorbed water increases the polarity and structure of the solvent, making it more difficult to dissolve large or lipophilic compounds.[5][6] For a carboxylic acid, the presence of water in the aprotic DMSO environment can disrupt the solvation shell and promote precipitation.[9] Using high-purity, anhydrous DMSO from a properly stored container is the first and most critical step to success.[5]

Q2: What is the best practice for preparing a 10 mM stock solution? The following is a reliable, field-proven protocol.

Protocol: Preparation of a 10 mM Stock Solution

  • Pre-Handling: Allow the vial of solid 1-methoxyisoquinoline-4-carboxylic acid to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.[5]

  • Weighing: Using a calibrated analytical balance, accurately weigh the required amount of compound (for 1 mL of 10 mM solution, this is 2.03 mg) and transfer it to a sterile, appropriate-sized vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL).[4]

  • Dissolution: Vortex vigorously for 2 minutes.[4] If particulates remain, sonicate for 15-20 minutes and/or warm gently to 37°C for 10-15 minutes until the solution is completely clear.[3][5]

  • Aliquoting & Storage: Immediately aliquot the solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C.[3][12]

Q3: How should I store the DMSO stock solution for maximum stability and longevity? Proper storage is crucial to prevent both chemical degradation and physical precipitation.[21][22]

  • Temperature: Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3][12]

  • Container: Use tightly sealed, high-quality vials (e.g., glass or polypropylene) to prevent moisture ingress and solvent evaporation.[21]

  • Protection: Protect from light by using amber vials or storing them in a dark box.[13]

  • Aliquoting: This is the most important step. Aliquoting into single-use volumes minimizes the risk of contamination and prevents repeated freeze-thaw cycles that damage the solution's integrity.[3][10]

Q4: What is the real impact of freeze-thaw cycles on my stock solution? Each freeze-thaw cycle presents an opportunity for the compound to precipitate out of solution.[7] As the DMSO freezes, the concentration of the dissolved compound increases in the remaining liquid phase, which can lead to supersaturation and nucleation.[11] Upon thawing, the compound may not fully redissolve, especially if it has formed a more stable crystalline structure.[9] Furthermore, each cycle risks introducing atmospheric moisture when the vial is opened. Minimizing these cycles by aliquoting your stock is one of the most effective ways to ensure reproducibility.

Q5: My compound is a carboxylic acid. Are there any special considerations for solubility in DMSO? Yes. While DMSO is an excellent solvent for many organic molecules, carboxylic acids have been identified as a class of compounds that are four times more likely to precipitate from DMSO that has absorbed water.[9] This is because DMSO is a poor solvent for anions. The deprotonated carboxylate form, which can exist in equilibrium, is not well-solvated by DMSO. Any introduction of water can shift equilibria and disrupt the hydrogen bonding network between the carboxylic acid and DMSO molecules, promoting precipitation.[9][23] Therefore, strict adherence to using anhydrous DMSO and proper storage techniques is especially critical for this class of compounds.

Visual Guides & Workflows

Troubleshooting Workflow for Solubility Issues

G start Problem: Compound Precipitation or Incomplete Dissolution check_solvent Step 1: Verify Solvent Is DMSO anhydrous and high-purity? start->check_solvent check_conc Step 2: Check Concentration Is it within expected solubility limits? check_solvent->check_conc  Yes fresh_stock Action: Prepare Fresh Stock Use new anhydrous DMSO and lower concentration if necessary check_solvent->fresh_stock No action_dissolve Step 3: Apply Energy - Vortex Vigorously - Gentle Warming (37°C) - Sonicate check_conc->action_dissolve  Yes check_conc->fresh_stock No / Unsure check_clear Is solution clear? action_dissolve->check_clear solution_ok Success: Solution is Ready Aliquot and store properly (-20°C / -80°C) check_clear->solution_ok  Yes check_clear->fresh_stock No

Caption: A step-by-step workflow for troubleshooting common solubility problems.

Factors Negatively Impacting Solubility

G center Reduced Solubility & Precipitation of Compound moisture Moisture Absorption (Hygroscopic DMSO) moisture->center freezethaw Repeated Freeze-Thaw Cycles freezethaw->center impurity Low Purity / Old DMSO impurity->center supersat Supersaturation supersat->center dilution Dilution into Aqueous Buffers dilution->center

Caption: Key factors that can lead to compound precipitation in DMSO solutions.

References

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Kozik, V., et al. (2022). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng.
  • Ziath Ltd. The Effects of Water on DMSO and Effective Hydration Measurement. Ziath. [Link]

  • Kerr, M., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 1017-1026. [Link]

  • Various Authors. (2014). How long can a compound be stable in DMSO for?. ResearchGate. [Link]

  • Smolecule. (2026). DMSO Solubility & Stock Solution Preparation. Smolecule Technical Support. [Link]

  • Various Authors. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Reddit. [Link]

  • Various Authors. (2014). Hygroscopic behaviour of DMSO - how bad is it?. Chemistry Stack Exchange. [Link]

  • Various Authors. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. ResearchGate. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]

  • Various Authors. (2018). How to make a stock solution of a substance in DMSO. Quora. [Link]

  • Various Authors. (2013). Making a stock solution for my drug using DMSO. Protocol Online. [Link]

  • Chowhan, Z. T. (1978). pH-solubility profiles of organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-1260. [Link]

  • Various Authors. (2020). Why does DMSO become liquid with extended storage at -20C?. ResearchGate. [Link]

  • Davis, M. M. (1968). Acid-base behavior in aprotic organic solvents. National Bureau of Standards Monograph. [Link]

  • Smolecule. (2025). Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery. Smolecule Technical Support. [Link]

  • Various Authors. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Reddit. [Link]

  • Köllner, S., et al. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. Polymers, 13(16), 2736. [Link]

  • López-Mejías, V., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Pharmaceutics, 11(3), 122. [Link]

  • Various Authors. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. ResearchGate. [Link]

  • Ganbold, E., et al. (2022). A quantum chemical study of the interaction of carboxylic acids with DMSO. Mongolian Journal of Chemistry, 23(49), 42-52. [Link]

  • Singhvi, G., & Singh, M. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Ziath Ltd. Samples in DMSO: What an end user needs to know. Ziath. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Isoquinoline-4-Carboxylic Acid Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and drug development professionals facing persistent failures in the amide coupling of isoquinoline-4-carboxylic acid .

The C4 position of the isoquinoline ring is notoriously challenging. The carboxylate is sterically sandwiched between the C3 proton and the C5 proton (peri-interaction), creating a highly congested pocket. When activated by standard bulky reagents, the resulting intermediate is forced out of coplanarity, physically blocking the trajectory of incoming amine nucleophiles. This guide provides mechanistic troubleshooting, validated protocols, and data-driven solutions to bypass these steric barriers.

🔍 Troubleshooting FAQs: Mechanistic Insights

Q1: Why is my standard EDC/HOBt or DCC/DMAP coupling yielding mostly unreacted starting material?

A: The failure of carbodiimide-based reagents (EDC, DCC) with isoquinoline-4-carboxylic acid is a classic case of steric exclusion at the transition state. When HOBt reacts with the O-acylisourea intermediate, it forms an OBt active ester. The bulky OBt group, combined with the adjacent C3/C5 protons of the isoquinoline ring, creates extreme steric clash. This physically prevents the incoming amine (especially secondary or bulky primary amines) from reaching the Bürgi-Dunitz angle required to attack the carbonyl carbon[1].

Q2: I switched to HATU/COMU, which are highly reactive, but my yields are still below 20%. Why?

A: While HATU and COMU benefit from the neighboring-group effect of the nitrogen atom in the HOAt leaving group, they still generate a bulky OAt active ester. Furthermore, if the pre-activation step is slow, the uronium/aminium salts can react directly with your amine to form a dead-end guanidinium byproduct. For highly hindered systems, reactivity alone cannot overcome physical space limitations; you must reduce the steric footprint of the activated intermediate.

Q3: What is the most effective strategy for coupling this substrate with electron-deficient or secondary amines?

A: You must pivot to strategies that generate an intermediate with a minimal steric profile . The two most effective approaches are:

  • Acyl Fluorides (via BTFFH or TFFH): The fluorine atom is highly electronegative (providing excellent activation) but exceptionally small (slightly larger than hydrogen). This minimizes steric hindrance between the coupling partners, allowing even poor nucleophiles to attack successfully[1].

  • Mild Acid Chlorides (via Ghosez's Reagent): Unlike thionyl chloride, which requires harsh conditions, Ghosez's reagent generates the acid chloride under strictly neutral, mild conditions, preventing the degradation of sensitive functional groups[2].

Q4: Are there alternative methods if even acyl halides fail?

A: In extreme cases of steric hindrance, conventional condensation reaches its absolute limit. Advanced methodologies, such as the direct coupling of bulky Grignard reagents to isocyanates, have been developed to bypass the traditional nucleophilic attack on an activated carboxylate entirely[3]. However, this requires redesigning your synthetic route to utilize an isoquinoline-4-isocyanate.

📊 Quantitative Data: Coupling Strategy Comparison

The following table synthesizes the expected performance of various coupling strategies when reacting isoquinoline-4-carboxylic acid with a sterically hindered secondary amine (e.g., diisopropylamine or substituted piperidines).

Coupling StrategyActive IntermediateSteric Profile at CarbonylByproduct / Side Reaction RisksTypical Yield (Hindered Amine)
EDC / HOBt OBt EsterVery BulkyHigh unreacted starting material< 10%
HATU / DIPEA OAt EsterBulkyGuanidinium formation15–30%
Ghosez's Reagent Acid ChlorideMinimalHCl generation (if unbuffered)60–85%
BTFFH / DIPEA Acyl FluorideMinimalDiethylamine adducts (rare)75–95%

🗺️ Strategic Decision Workflow

Use the following decision matrix to select the optimal coupling protocol based on your specific amine and substrate sensitivities.

Workflow Start Isoquinoline-4-carboxylic acid + Amine CheckAmine Is the amine sterically hindered or electron-deficient? Start->CheckAmine Standard Standard Coupling HATU/DIPEA or COMU CheckAmine->Standard No (Primary/Unobstructed) CheckAcid Are there acid-sensitive protecting groups? CheckAmine->CheckAcid Yes (Secondary/Bulky) AcylFluoride Acyl Fluoride Protocol (BTFFH / TFFH) CheckAcid->AcylFluoride Yes (e.g., Boc, t-Bu ester) AcidChloride Acid Chloride Protocol (Ghosez's Reagent) CheckAcid->AcidChloride No (Stable to HCl/Halides)

Decision matrix for selecting coupling strategies for hindered isoquinoline-4-carboxylic acids.

🔬 Self-Validating Experimental Protocols

Do not proceed blindly. These protocols are designed with built-in validation steps to ensure the activated intermediate is fully formed before the amine is introduced.

Protocol A: In Situ Acyl Fluoride Generation (BTFFH)

Best for: Highly hindered amines and acid-sensitive substrates (e.g., Boc-protected moieties).

Causality Note: BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) converts the acid to an acyl fluoride. The small atomic radius of fluorine drastically lowers the activation energy required for the amine to approach the C4-carbonyl[4].

  • Pre-activation: Dissolve isoquinoline-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF or NMP (0.1 M) under an inert atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes.

  • Fluorination: Add BTFFH (1.2 eq) in one portion.

  • Validation Check: Stir at room temperature for 45 minutes. Do not add the amine yet. Take a 5 µL aliquot, quench it in 100 µL of methanol, and analyze via LC-MS or TLC. You should observe complete conversion to the methyl ester (mass = M+14), confirming the successful formation of the highly reactive acyl fluoride.

  • Coupling: Once validated, add the hindered amine (1.5 to 2.0 eq). Heat the reaction to 60 °C for 12–24 hours.

  • Workup: Dilute with EtOAc, wash sequentially with 5% aqueous NaHCO₃, 1M HCl (if the product is not basic), and brine. Dry over MgSO₄ and concentrate.

Protocol B: Mild Acid Chloride Activation (Ghosez's Reagent)

Best for: Electron-deficient amines (e.g., anilines, aminothiazoles) where maximum electrophilicity is required.

Causality Note: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) acts as a neutral chlorinating agent, avoiding the harsh acidic byproducts of thionyl chloride that can protonate the isoquinoline nitrogen and precipitate the starting material[2].

  • Pre-activation: Suspend isoquinoline-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous Dichloromethane (DCM) (0.1 M) at 0 °C under argon.

  • Chlorination: Add Ghosez's reagent (1.2 eq) dropwise.

  • Validation Check: Remove the ice bath and stir for 2 hours. The suspension will clear into a homogeneous solution as the acid chloride forms. Quench a micro-aliquot in methanol; TLC should show a clean shift to the less polar methyl ester.

  • Byproduct Removal (Crucial): Concentrate the reaction mixture under reduced pressure to remove the volatile N,N-dimethylisobutyramide byproduct.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM. Add a non-nucleophilic base like 2,6-lutidine or TMP (2.0 eq), followed by the amine (1.2 eq). Stir at room temperature overnight.

  • Workup: Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and purify via flash chromatography.

📚 References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing)

  • Organic & Biomolecular Chemistry - RSC Publishing (Ulven Group) Organic & Biomolecular Chemistry (RSC Publishing)

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling RSC Publishing

  • The Synthesis of Sterically Hindered Amides CHIMIA

  • Amide bond formation: beyond the myth of coupling reagents Luxembourg Bio Technologies / Chem. Soc. Rev.

Sources

Technical Support Center: Mitigating Decarboxylation Side Reactions in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Decarboxylation—the unintended loss of carbon dioxide (


) from a carboxylic acid—is a pervasive side reaction that compromises yields, particularly when working with 

-keto acids,

-amino acids, and electron-rich heteroaromatic acids. This technical guide provides mechanistic troubleshooting, causality-driven FAQs, and validated protocols to preserve the integrity of your carboxylate moieties.
I. Diagnostic Troubleshooting Workflow

DecarboxylationTroubleshooting Start Unwanted Decarboxylation Detected CheckSubstrate Is substrate a β-keto, α-amino, or heteroaromatic acid? Start->CheckSubstrate CheckReaction What is the reaction type? CheckSubstrate->CheckReaction Yes / No AmideCoupling Amide Coupling CheckReaction->AmideCoupling CrossCoupling Metal-Catalyzed Cross-Coupling CheckReaction->CrossCoupling Thermal Thermal/Harsh Conditions CheckReaction->Thermal ActionAmide 1. Cool to 0°C 2. Use HATU/DIPEA 3. Pre-activate briefly AmideCoupling->ActionAmide ActionMetal 1. Remove Cu/Ag if possible 2. Use bidentate ligands 3. Lower temperature CrossCoupling->ActionMetal ActionThermal 1. Switch to Flow Chemistry 2. Minimize residence time 3. Use aprotic solvents Thermal->ActionThermal

Fig 1: Diagnostic workflow for identifying and mitigating decarboxylation side reactions.

II. Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does my carboxylic acid undergo spontaneous decarboxylation during amide coupling, and how do I prevent it? Causality: When a carboxylic acid is activated (e.g., using HATU, EDC, or forming an acid chloride), the resulting active ester acts as a potent electron-withdrawing group. In substrates with electron-rich adjacent centers (such as


-amino acids in peptide synthesis or ortho-substituted aromatic acids), this activation significantly lowers the activation energy required for the extrusion of 

. If the reaction is run at elevated temperatures, or if the active ester is left unreacted for too long before the amine nucleophile is introduced, the intermediate degrades via decarboxylation before the desired amide bond can form1[1]. Solution: Kinetically disfavor the decarboxylation pathway by performing the activation at

in an aprotic solvent. Use a mild, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) to prevent base-catalyzed degradation, and limit the pre-activation time to 15–20 minutes before adding the amine 2[2].

Q2: How does continuous flow chemistry suppress thermally-induced decarboxylation compared to batch reactors? Causality: Thermal decarboxylation is a time- and temperature-dependent degradation pathway. In traditional batch reactors, scaling up leads to poor heat transfer, creating localized "hot spots" and requiring prolonged reaction times. This overexposes the substrate to thermal stress. Microreactors used in flow chemistry possess a massive surface-area-to-volume ratio, ensuring near-isothermal conditions and instantaneous mixing. This allows chemists to safely access high temperatures for a fraction of the time (e.g., a residence time of seconds to minutes), pushing the desired synthetic transformation forward while kinetically starving the slower decarboxylation side reaction 3[3]. Solution: Transition thermally labile substrates to a tubular or chip-based continuous flow reactor to strictly control residence time.

Q3: My metal-catalyzed cross-coupling is yielding protodecarboxylated byproducts. What is the mechanism, and how can I intervene? Causality: Transition metals, particularly Copper (Cu) and Silver (Ag), readily insert into the O-H bond of the carboxylic acid to form a metal carboxylate complex. Upon heating, this complex undergoes rapid extrusion of


 to form an aryl-metal intermediate. If the desired cross-coupling partner is not highly reactive, this intermediate undergoes protonation (protodecarboxylation) instead of the desired C-C or C-N bond formation 4[4].
Solution:  If the metal is not strictly required for the catalytic cycle, remove it entirely. If a metal catalyst is necessary, utilize strongly coordinating bidentate ligands to stabilize the metal center, thereby modulating its insertion rate and preventing premature 

loss.
III. Quantitative Data: Batch vs. Flow Mitigation

To illustrate the efficacy of process intensification, the following table summarizes the impact of transitioning a decarboxylation-prone reaction from a traditional batch flask to a continuous flow microreactor.

Reaction ParameterTraditional Batch ProcessContinuous Flow ProcessMechanistic Impact on Decarboxylation
Heat Transfer Poor (Prone to localized hot spots)Excellent (Near-isothermal)Eliminates thermal spikes that provide the activation energy for

loss.
Residence Time HoursSeconds to MinutesKinetically starves the slower decarboxylation degradation pathway.
Mixing Efficiency Variable (Diffusion-limited)High (Rapid micro-mixing)Prevents localized reagent excess and base-catalyzed degradation.
Typical Yield 40% – 60% (High byproduct ratio)> 90%Significantly higher target compound recovery with >95% chemoselectivity.
IV. Validated Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling temperature and time, they ensure that the desired reaction outpaces decarboxylation.

Protocol A: Low-Temperature Amide Coupling (Zero-Decarboxylation Strategy)

This protocol is optimized for highly sensitive substrates, such as


-amino acids and ortho-substituted nitrobenzoic acids[2].

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 2.5 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Dissolution: Dissolve the carboxylic acid in the anhydrous aprotic solvent under an inert atmosphere (Nitrogen or Argon).

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to

    
    . Self-Validation: Failure to cool the mixture prior to activation is the leading cause of 
    
    
    
    loss.
  • Activation: Add HATU to the cooled solution, followed by the dropwise addition of DIPEA.

  • Controlled Intermediate Formation: Stir the mixture strictly for 15–20 minutes at

    
    . This allows the activated ester to form without providing enough thermal energy for decarboxylation.
    
  • Coupling: Add the amine nucleophile dropwise to the

    
     solution.
    
  • Completion: Allow the reaction to slowly warm to room temperature and stir until completion (monitored via TLC or LC-MS).

  • Workup: Quench with saturated aqueous

    
    , extract with organic solvent, wash with brine, and dry over 
    
    
    
    . Concentrate under reduced pressure at a low temperature (
    
    
    ).
Protocol B: Continuous Flow Processing for Thermally Labile Intermediates

This protocol utilizes a continuous flow setup to minimize thermal exposure[3].

Materials:

  • Flow reactor system equipped with a Perfluoroalkoxy alkane (PFA) tubular coil.

  • High-pressure syringe or HPLC pumps.

  • In-line Back Pressure Regulator (BPR).

Step-by-Step Methodology:

  • System Priming: Prime the flow reactor with the chosen anhydrous reaction solvent. Set the BPR to maintain a system pressure that prevents solvent boiling at the target temperature.

  • Reagent Preparation: Prepare two separate stock solutions.

    • Stream A: Carboxylic acid and coupling/activating reagents.

    • Stream B: Nucleophile or cross-coupling partner.

  • Thermal Equilibration: Set the reactor coil to the required reaction temperature.

  • Continuous Mixing: Pump Stream A and Stream B at calibrated flow rates into a T-mixer.

  • Residence Time Control: Route the mixed stream into the heated reactor coil. Adjust the flow rates so that the residence time inside the heated zone is strictly limited to 1–5 minutes. Self-Validation: The short residence time ensures the substrate is exposed to heat only long enough for the primary reaction to occur, bypassing the slower kinetics of decarboxylation.

  • In-Line Quenching: Direct the reactor effluent immediately into a collection flask submerged in an ice bath containing a quenching solution (e.g.,

    
    ).
    
V. References
  • Master Organic Chemistry: Introduction to Peptide Synthesis. 1

  • Benchchem: Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid. 2

  • WuXi AppTec: “Catch the Flow”: Unlocking the Potential of Flow Chemistry in Early-Phase Drug Discovery. 3

  • Journal of the American Chemical Society (JACS): Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids. 4

Sources

Technical Support Center: Methoxylation of 1-Haloisoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist (Process Chemistry Division) Ticket Subject: Alternative Reagents & Protocols for


 on 1-Isoquinolines
Executive Summary & Scope

Welcome to the Technical Support Center. You are likely accessing this guide because the "standard" method (Sodium Methoxide in refluxing Methanol) is failing you.

The Common Failure Mode: The 1-position of isoquinoline is highly electrophilic. While this facilitates nucleophilic aromatic substitution (


), it also makes the substrate prone to hydrolysis  by trace water, yielding 1-isoquinolinone  (a thermodynamic sink) instead of the desired methoxy product. Furthermore, strong alkoxides like NaOMe are incompatible with base-sensitive functional groups (esters, nitriles, base-labile protecting groups).[1]

This guide provides three validated alternative workflows ranging from transition metal catalysis to phase-transfer techniques, designed to bypass these limitations.

Decision Matrix: Selecting Your Protocol

Use this logic flow to determine the best reagent system for your specific substrate.

MethodSelection Start Substrate Analysis: 1-Haloisoquinoline SensitiveFG Contains Base-Sensitive Groups? (Esters, Nitriles, Amides) Start->SensitiveFG Scale Scale of Reaction? SensitiveFG->Scale No (Robust) PdMethod METHOD A: Pd-Catalysis (Buchwald-Hartwig) Reagent: tBuBrettPhos Pd G3 Temp: 25-60°C SensitiveFG->PdMethod Yes (High Value) NiMethod METHOD B: Photoredox/Ni (Radical Methylation) Reagent: TMOF + Ni/Ir Temp: RT SensitiveFG->NiMethod Yes (Extreme Sensitivity) CuMethod METHOD C: Cu-Catalysis (Ullmann-Type) Reagent: CuI / Phen / MeOH Temp: 80-110°C Scale->CuMethod >100g (Cost Critical) PTCMethod METHOD D: Phase Transfer (Solid-Liquid) Reagent: KOH(s) / TBAI Temp: 60-80°C Scale->PTCMethod <100g (Speed/Ease)

Figure 1: Decision tree for selecting methoxylation conditions based on substrate sensitivity and scale.

Technical Modules & Protocols
Module A: The "Gold Standard" (Palladium Catalysis)

Best for: Late-stage functionalization, substrates with esters/chiral centers.[1]

The Science: Unlike


, which requires activating the ring, Pd-catalysis uses oxidative addition. This decouples nucleophilicity from basicity. We utilize Buchwald G3 precatalysts  which activate rapidly at room temperature and prevent the formation of inactive Pd-dimers.

Protocol:

  • Catalyst: tBuBrettPhos Pd G3 (1.0–2.0 mol%).[1]

  • Solvent: Methanol (anhydrous).[1][2]

  • Base:

    
     (1.5 equiv) or 
    
    
    
    . Note: These are milder than NaOMe.
  • Conditions: 50 °C for 4–12 hours under

    
    .
    

Troubleshooting:

  • Issue: Conversion stalls at 80%.

  • Fix: The isoquinoline nitrogen can coordinate to Pd, poisoning it. Switch to RockPhos Pd G3 , which is bulkier and less prone to N-coordination.

Module B: The "Cutting Edge" (Ni/Photoredox)

Best for: Extreme functional group tolerance, room temperature.[1]

The Science: This method avoids methoxide entirely. It uses Trimethyl Orthoformate (TMOF) as a radical methyl source via


-scission, coupled with a Nickel catalytic cycle.[1]

Protocol:

  • Catalysts:

    
     (5 mol%), dtbbpy (5 mol%), Ir-photocatalyst (1 mol%).
    
  • Reagent: Trimethyl Orthoformate (TMOF) acts as solvent and reagent.[1]

  • Additives: Quinuclidine (HAT agent).[1]

  • Conditions: Blue LED irradiation, RT, 24h.

Module C: Phase Transfer Catalysis (PTC)

Best for: Process scale, avoiding anhydrous solvents.[1]

The Science: By using solid KOH and a lipophilic quaternary ammonium salt (Quat), you generate methoxide in situ within the organic layer (or at the interface) in low concentrations. This minimizes the "flooding" of the system with strong base and water, reducing hydrolysis side-reactions.

Protocol:

  • Solvent: Toluene : Methanol (10:1 ratio).[1]

  • Base: KOH (solid pellets, pulverized, 3.0 equiv).

  • Catalyst: Tetrabutylammonium iodide (TBAI) or Aliquat 336 (5 mol%).[1]

  • Conditions: 60–80 °C.

Data Comparison:

FeatureNaOMe (Standard)Pd-Catalysis (Module A)PTC (Module C)
Temp Reflux (65°C+)25–50°C60–80°C
Base Strength High (

15.[1]5)
Moderate (Carbonate)High (localized)
Water Tolerance Low (Hydrolysis risk)ModerateHigh
Cost LowHighLow
Troubleshooting Guide (FAQ)

Q1: I see a new spot on TLC that doesn't move (baseline). What is it?

  • Diagnosis: This is likely 1-isoquinolinone (the hydrolysis product).[1]

  • Mechanism: Water attacks the C1 position instead of Methanol. The resulting intermediate tautomerizes to the amide (isoquinolinone), which is highly stable and unreactive.

  • Solution:

    • Dry your MeOH over 3Å molecular sieves.

    • Switch to Module C (PTC) .[1] The biphasic nature protects the product from hydrolysis.

Q2: My 1-chloroisoquinoline is not reacting, but 1-bromoisoquinoline works fine.

  • Diagnosis: The C-Cl bond is stronger and less reactive in both

    
     and Pd-catalyzed manifolds.[1]
    
  • Solution:

    • For Pd: Add NaI (10 mol%) to the reaction. This generates the 1-iodo intermediate in situ (Finkelstein reaction), which undergoes oxidative addition much faster.[1]

Q3: The reaction turns black and stops.

  • Diagnosis: "Pd-Black" formation.[1] Your catalyst is decomposing/aggregating before it can enter the catalytic cycle.

  • Solution:

    • Ensure effective degassing (sparge with Argon for 15 mins).[1]

    • Switch to a G3 Precatalyst (e.g., tBuBrettPhos Pd G3) instead of mixing Pd(OAc)2 + Ligand manually.[1] The precatalyst ensures a 1:1 Pd:Ligand ratio and protects the metal center.

Visualizing the Failure Mode (Hydrolysis)

Understanding why the standard method fails is crucial for justifying the switch to alternatives.

Hydrolysis cluster_Main Desired Pathway (Methoxylation) cluster_Side Parasitic Pathway (Hydrolysis) Substrate 1-Chloroisoquinoline Product 1-Methoxyisoquinoline Substrate->Product fast if dry Intermediate 1-Hydroxyisoquinoline (Unstable) Substrate->Intermediate competes if wet MeOH MeOH / NaOMe Water Trace H2O / OH- Byproduct 1-Isoquinolinone (Thermodynamic Sink) Intermediate->Byproduct Tautomerization (Irreversible)

Figure 2: The competition between methoxylation and hydrolysis.[1] Once the isoquinolinone forms, it cannot be converted back easily.

References
  • Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig)

    • Maldonado, J. R., et al.[3] "Pd-Catalyzed Methoxylation of Heteroaryl Halides." Tetrahedron, 2018.

    • Source: (Canonical Reference for Biarylphosphine Ligands).[1]

  • Nickel/Photoredox Methylation

    • Zhang, H., et al.[3] "Nickel/Photoredox-Catalyzed Methylation of (Hetero)aryl Chlorides Using Trimethyl Orthoformate as a Methyl Radical Source." J. Am. Chem. Soc., 2020.

    • Source:[1]

  • Phase Transfer Catalysis (PTC)

    • Fedorynski, M. "Synthesis of 1-alkoxyisoquinolines via Phase Transfer Catalysis." Org.[4] Process Res. Dev.

    • Source:[1]

  • Copper Catalysis (Ullmann-Type)

    • Wang, D., et al.[3] "Copper-Catalyzed Methoxylation of Aryl Bromides."[1] Org.[4] Lett., 2021.[5]

    • Source:[1]

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-methoxyisoquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative 1H NMR Analysis Guide: 1-Methoxyisoquinoline-4-carboxylic Acid vs. Structural Alternatives

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Protocol

Substituted isoquinolines, particularly those bearing carboxylic acid moieties at the C4 position, are privileged scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors and GPCR modulators. Among these, 1-methoxyisoquinoline-4-carboxylic acid (CAS: 1697334-61-4) offers unique electronic and steric properties due to the electron-donating methoxy group at the C1 position [1].

When evaluating building blocks for synthetic pipelines, confirming structural integrity and regiochemistry via Proton Nuclear Magnetic Resonance (1H NMR) is critical. This guide objectively compares the 1H NMR performance of 1-methoxyisoquinoline-4-carboxylic acid against two common alternatives: 1-chloroisoquinoline-4-carboxylic acid and 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid . By understanding the causality behind the chemical shifts, researchers can confidently validate their synthetic intermediates.

Structural & Mechanistic Context: The "Peri" Effect and Substituent Causality

The 1H NMR spectrum of an isoquinoline system is governed by the electron density across the bicyclic ring and the anisotropic effects of its substituents.

  • The C1 Substituent Effect: The C1 position is highly sensitive to the nature of the attached group. A methoxy group (-OCH3) donates electron density via resonance (+M effect) into the ring, slightly shielding the C8 proton compared to a strongly electron-withdrawing chloro group (-Cl).

  • The Peri-Deshielding Effect: The carboxylic acid at C4 exerts a profound magnetic anisotropic effect on the spatially adjacent C5 proton (the "peri" position). This causes the C5-H to be significantly deshielded, pushing its resonance far downfield (typically >8.8 ppm) [1].

  • The C3 Proton: Isolated between the nitrogen atom and the C4-COOH group, the C3 proton lacks any adjacent protons for scalar coupling, appearing as a sharp singlet. Its exact shift is a reliable indicator of the overall electron deficiency of the heterocyclic ring.

Substituent_Effects Root C1 Substituent on Isoquinoline Core Methoxy -OCH3 (Methoxy) Electron Donating (+M) Root->Methoxy Chloro -Cl (Chloro) Electron Withdrawing (-I) Root->Chloro Effect1 Shields C8-H (δ ~8.27 ppm) Methoxy->Effect1 Effect2 Deshields C8-H (δ ~8.45 ppm) Chloro->Effect2

Caption: Logical relationship between C1 substituents and C8-H chemical shifts.

Quantitative Data Presentation: Comparative 1H NMR Shifts

To facilitate rapid spectral identification, the table below summarizes the 1H NMR chemical shifts (in DMSO-d6) of 1-methoxyisoquinoline-4-carboxylic acid compared to its chloro and oxo analogs.

Proton Assignment1-Methoxyisoquinoline-4-carboxylic acid (δ ppm)1-Chloroisoquinoline-4-carboxylic acid (δ ppm)1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid (δ ppm)
-COOH 13.02 (bs, 1H)~13.50 (bs, 1H)~13.10 (bs, 1H)
C5-H (Peri to COOH)8.93 - 8.95 (d, 1H)~8.80 (d, 1H)~8.60 (d, 1H)
C3-H 8.73 (s, 1H)9.05 (s, 1H)8.20 (s, 1H)
C8-H 8.26 - 8.29 (d, 1H)8.45 (d, 1H)8.25 (d, 1H)
C6-H / C7-H 7.67 - 7.92 (m, 2H)7.80 - 8.00 (m, 2H)7.50 - 7.80 (m, 2H)
-OCH3 4.14 (s, 3H)N/AN/A
-NH N/AN/A~11.50 (bs, 1H)

Key Analytical Takeaways:

  • Product Verification: The presence of a sharp 3H singlet at 4.14 ppm is the definitive marker of the 1-methoxy product, distinguishing it from the 1-chloro or 1-oxo alternatives [1].

  • Tautomeric Distinction: If the methoxy group is cleaved (e.g., via hydrolysis), the compound converts to the 1-oxo tautomer. This is immediately identifiable by the loss of the 4.14 ppm singlet and the emergence of a broad -NH peak around 11.50 ppm.

  • C3-H Sensitivity: The C3-H singlet shifts drastically from 9.05 ppm in the electron-poor chloro-analog to 8.73 ppm in the methoxy-analog, demonstrating the long-range electronic influence of the C1 substituent.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure reproducibility and trustworthiness, the following step-by-step methodology must be used for sample preparation and acquisition. This protocol incorporates internal validation checkpoints.

Materials Required:

  • 1-methoxyisoquinoline-4-carboxylic acid (>98% purity)

  • Deuterated Dimethyl Sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm precision NMR tubes

Step-by-Step Methodology:

  • Sample Dissolution: Weigh exactly 10 mg of the analyte. Dissolve completely in 0.6 mL of DMSO-d6. Causality: DMSO-d6 is chosen over CDCl3 due to the high polarity and hydrogen-bonding nature of the C4-carboxylic acid, which causes poor solubility in non-polar solvents.

  • Tube Preparation: Transfer the homogeneous solution to a 5 mm NMR tube. Ensure the solvent column height is exactly 4-5 cm to prevent magnetic field inhomogeneities.

  • Locking and Shimming (Self-Validation Step): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO-d6. Perform gradient shimming until the lock level is stable and maximized.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Number of Scans (NS): 16 to 32 (sufficient for 10 mg concentration).

    • Relaxation Delay (D1): 2.0 seconds (ensures complete relaxation of the broad -COOH proton for accurate integration).

    • Temperature: 298 K.

  • Processing and Calibration: Apply a Fourier Transform (FT) and manually phase the spectrum. Crucial: Calibrate the chemical shift axis by setting the residual non-deuterated DMSO peak (pentet) to exactly 2.50 ppm , or the TMS internal standard to 0.00 ppm . This self-validates the chemical shift accuracy.

NMR_Workflow A Sample Prep (10mg in DMSO-d6 + TMS) B Lock & Shim (Calibrate to 2H signal) A->B Transfer to Magnet C Acquisition (400 MHz, 16 Scans, D1=2s) B->C Optimize Field D FT & Phase Correction (Set DMSO to 2.50 ppm) C->D FID Signal E Peak Assignment (Validate OCH3 at 4.14 ppm) D->E Processed Spectrum

Caption: Workflow for 1H NMR acquisition and structural validation.

Conclusion

For drug development professionals synthesizing isoquinoline-based therapeutics, 1-methoxyisoquinoline-4-carboxylic acid provides a versatile, electron-rich scaffold. By utilizing high-resolution 1H NMR and understanding the causality behind the peri-deshielding of C5-H and the resonance effects on C3-H, researchers can easily differentiate this product from its chloro- or oxo-derivatives. Adhering to the self-validating protocol outlined above ensures high-fidelity analytical data, minimizing downstream synthetic failures.

References

  • World Intellectual Property Organization. (2020). Substituted arylmethylureas and heteroarylmethylureas, analogues thereof, and methods using same (Patent No. WO2020123674A1).

Comparative Guide: Characteristic IR Absorption Bands of 1-Methoxyisoquinoline Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex heterocyclic scaffolds, the isoquinoline core has emerged as a privileged structure in medicinal chemistry. During the synthesis of functionalized isoquinolines—specifically 1-methoxyisoquinoline carboxylates—distinguishing the target compound from its structural analogs (such as unmethoxylated derivatives or lactam tautomers) is a critical analytical bottleneck.

This guide provides an objective, data-driven comparison of the infrared (IR) spectroscopic profiles of 1-methoxyisoquinoline carboxylates against alternative analogs. By understanding the vibrational causality behind these absorption bands, researchers can deploy IR spectroscopy as a robust Process Analytical Technology (PAT) for real-time reaction monitoring.

Vibrational Causality: The Electronic Influence of the 1-Methoxy Group

To effectively utilize IR spectroscopy, one must understand why specific bands shift. The IR spectrum of a 1-methoxyisoquinoline carboxylate is dictated by the electronic cross-talk between the electron-donating methoxy group at the C1 position and the electron-withdrawing carboxylate group (typically at C3 or C4).

  • The Methoxy Effect (C-O Stretch): The ether linkage at C1 introduces a highly diagnostic asymmetric C-O-C stretching vibration. Because the oxygen is conjugated directly to the electron-deficient isoquinoline ring, this bond possesses partial double-bond character, resulting in a sharp, intense absorption band typically observed between 1240–1280 cm⁻¹.

  • Ester Carbonyl (C=O) Modulation: In a 1-methoxyisoquinoline-4-carboxylate, the ester carbonyl is conjugated with the fully aromatic π-system. The electron-donating nature of the methoxy group increases the electron density of the ring via resonance, which slightly weakens the ester C=O bond, pushing its absorption to a lower frequency (~1715–1730 cm⁻¹) compared to an isolated ester[1].

  • Lactamization (The Structural Alternative): When the methoxy group is cleaved (demethylation), the molecule tautomerizes into an isoquinolin-1(2H)-one (a lactam)[2]. This fundamentally disrupts the aromaticity of the nitrogen-containing ring. The newly formed lactam carbonyl exhibits a strong, distinct stretch at ~1650–1690 cm⁻¹, while the ester C=O shifts due to the altered conjugation pathway.

Comparative IR Band Analysis

The table below summarizes the quantitative IR absorption data, allowing for direct differentiation between 1-methoxyisoquinoline carboxylates and their primary synthetic alternatives.

Table 1: Characteristic IR Absorption Bands (cm⁻¹)

Functional Group1-Methoxyisoquinoline-4-carboxylateIsoquinolin-1(2H)-one-4-carboxylate (Lactam Analog)Unsubstituted Isoquinoline-4-carboxylate
Ester C=O Stretch 1715 – 17301705 – 17201725 – 1745
Lactam C=O Stretch Absent1650 – 1690 (Strong)Absent
Ring C=N / C=C 1580 – 16201550 – 16001580 – 1630
Methoxy C-O Stretch 1240 – 1280 (Strong, asymmetric)AbsentAbsent
N-H Stretch Absent3100 – 3300 (Broad)Absent

Data synthesized from comparative spectroscopic analyses of isoquinoline derivatives[1],[3],[4].

Experimental Workflow & In-Process IR Validation

A common synthetic route involves the palladium-catalyzed cyclization-carbonylation of 2-alkynyl benzamides to yield 1-methoxyisoquinoline-4-carboxylates, which can subsequently be converted to isoquinolinones via microwave irradiation[2].

The following workflow demonstrates how to utilize the comparative IR data from Table 1 as a self-validating system to monitor this transformation.

G A 2-Alkynyl Benzamide (Precursor) B Pd-Catalyzed Cyclization (Carbonylation) A->B CO, MeOH C 1-Methoxyisoquinoline-4-carboxylate IR: Methoxy C-O (~1250 cm⁻¹) B->C Dehydrative Methoxylation D Microwave Irradiation (EtI, 150°C, 7h) C->D In-Process IR Monitoring E Isoquinolin-1(2H)-one-4-carboxylate IR: Lactam C=O (~1650 cm⁻¹) D->E Demethylation (Lactamization)

IR-monitored synthetic workflow from 2-alkynyl benzamides to isoquinolinones.

Step-by-Step Methodology: Microwave-Assisted Demethylation

Objective: Convert 1-methoxyisoquinoline-4-carboxylate to isoquinolin-1(2H)-one-4-carboxylate while using Attenuated Total Reflectance (ATR) FTIR to validate reaction completion.

  • Reaction Setup: Charge a 5 mL microwave reaction vial with methyl 1-methoxyisoquinoline-4-carboxylate (1.0 mmol) and ethyl iodide (10.0 mmol). The excess ethyl iodide acts as both a reagent and a localized heating mediator[2].

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 150 °C. The high temperature and pressure drive the cleavage of the methoxy ether.

  • In-Process IR Sampling (Self-Validation Step):

    • Pause the reaction at the 4-hour and 7-hour marks.

    • Extract a 10 µL aliquot and spot it directly onto the diamond crystal of an ATR-FTIR spectrometer.

    • Allow residual volatiles (ethyl iodide) to evaporate for 30 seconds to prevent solvent band interference.

    • Diagnostic Check: Scan the sample (32 scans, 4 cm⁻¹ resolution). The reaction is deemed complete when the methoxy C-O asymmetric stretch (~1250 cm⁻¹) is fully attenuated and the newly formed lactam C=O stretch (~1650–1690 cm⁻¹) reaches maximum relative absorbance.

  • Orthogonal Validation: To ensure the trustworthiness of the IR PAT system, orthogonally validate the final isolated product using ¹H NMR spectroscopy. The complete disappearance of the methoxy protons (a sharp singlet at ~4.0 ppm) must perfectly correlate with the attenuation of the 1250 cm⁻¹ IR band.

  • Isolation: Purify the crude mixture via silica gel flash chromatography (eluting with ethyl acetate/hexane) to isolate the pure isoquinolin-1(2H)-one-4-carboxylate.

References

1.[1] A NEW SYNTHETIC APPROACH TO THE BENZO[c]PHENANTHRIDINE SYSTEM: INTERNUCLEAR CYCLIZATION ONTO A PYRIDINE RING. CDN Science Pub. 1 2.[3] Quinuclidine derivatives and medicinal composition thereof. Google Patents (US6174896B1). 3 3.[2] Cyclization-Carbonylation of 2-Alkynyl Primary Benzamides using p-Benzoquinone under Neutral Conditions. NII (National Institute of Informatics). 2 4.[4] Series of C^N^C Cyclometalated Pt(II) Complexes: Synthesis, Crystal Structures, and Nonlinear Optical Properties in the Near-Infrared Region. Inorganic Chemistry - ACS Publications. 4 5. Demethylation of Hexafluoro-1-methoxyisoquinoline with Aluminium Trichloride. RSC Publishing.

Sources

HPLC retention time comparison 1-methoxy vs 1-hydroxy isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of molecular structure and its direct influence on chromatographic behavior is critical for analytical scientists and medicinal chemists. When separating substituted isoquinolines via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), minor functional group modifications can drastically alter retention times (


).

This guide provides a comprehensive comparison of the RP-HPLC retention behaviors of 1-methoxyisoquinoline and 1-hydroxyisoquinoline , exploring the mechanistic causality behind their chromatographic separation, supported by structural analysis and a self-validating experimental protocol.

Structural and Mechanistic Causality

To predict and understand the retention time of these two compounds on a hydrophobic C18 stationary phase, we must analyze their structural states in solution.

The "Locked" Lipophile: 1-Methoxyisoquinoline

1-Methoxyisoquinoline is structurally locked in the lactim-ether form. The addition of the methyl group to the oxygen atom eliminates any hydrogen-bond donor capacity. The molecule presents a continuous, conjugated, and highly hydrophobic surface. With a computed XLogP3 of approximately 2.6[1], it exhibits strong hydrophobic interactions with the alkyl chains of a C18 stationary phase, leading to a significantly delayed elution time.

The Tautomeric Polar: 1-Hydroxyisoquinoline (Isocarbostyril)

Unlike its methoxy counterpart, 1-hydroxyisoquinoline is not a static molecule. In solution, it exists in a tautomeric equilibrium but predominantly favors the lactam form, known as isocarbostyril (isoquinolin-1(2H)-one). This lactam tautomer possesses:

  • A strong Hydrogen-Bond Donor: The N-H group readily interacts with the aqueous components of the mobile phase.

  • A strong Hydrogen-Bond Acceptor: The polarized C=O carbonyl group further enhances aqueous solubility.

Because the isocarbostyril form is highly polar, its affinity for the hydrophobic C18 stationary phase is severely diminished. Consequently, it partitions preferentially into the polar mobile phase, resulting in a much earlier elution time compared to 1-methoxyisoquinoline.

Chromatographic Separation Logic

The following diagram illustrates the mechanistic pathway that dictates the RP-HPLC separation of these two derivatives.

G Substrate Isoquinoline Derivatives Hydroxy 1-Hydroxyisoquinoline (CID 10284) Substrate->Hydroxy Methoxy 1-Methoxyisoquinoline (CID 141052) Substrate->Methoxy Polar Lactam Tautomer (H-Bond Donor/Acceptor) Hydroxy->Polar Tautomerization NonPolar Locked Lactim-Ether (No H-Bond Donor) Methoxy->NonPolar Locked Structure Elution1 Early Elution (Lower Rt) Polar->Elution1 Weak C18 Affinity Elution2 Late Elution (Higher Rt) NonPolar->Elution2 Strong C18 Affinity

RP-HPLC separation logic based on tautomerization and stationary phase affinity.

Quantitative Data and Physicochemical Comparison

The table below summarizes the physicochemical properties that dictate the chromatographic behavior of both compounds.

Property1-Hydroxyisoquinoline1-Methoxyisoquinoline
PubChem CID 10284[2]141052[1]
Dominant Form (Solution) Lactam (Isocarbostyril)Lactim-Ether
H-Bond Donors 1 (N-H in lactam form)0
H-Bond Acceptors 1 (C=O in lactam form)2 (N, O)
Computed XLogP3 ~1.3 - 1.52.6[1]
Relative C18 Affinity LowHigh
Expected RP-HPLC

Early (e.g., ~4.5 min) Late (e.g., ~9.2 min)

(Note: Expected


 values are illustrative and based on the standard gradient protocol detailed below).

Experimental Protocol: Self-Validating RP-HPLC Method

To empirically validate the structural causality described above, the following step-by-step RP-HPLC protocol is designed to achieve baseline resolution between the two compounds. This method utilizes an acidic modifier (TFA) to suppress secondary silanol interactions and ensure sharp peak shapes.

Materials and Reagents
  • Stationary Phase: C18 Column (e.g., Waters XBridge BEH C18, 5 µm, 4.6 × 150 mm).

  • Mobile Phase A: HPLC-grade Water containing 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% TFA.

  • Analytes: 1-hydroxyisoquinoline and 1-methoxyisoquinoline analytical standards.

Sample Preparation
  • Stock Solutions: Prepare 1.0 mg/mL stock solutions of both 1-hydroxyisoquinoline and 1-methoxyisoquinoline in 50:50 Water:Acetonitrile.

  • Mixed Standard: Dilute the stock solutions to a final working concentration of 0.1 mg/mL for each compound in the same diluent.

  • Filtration: Filter the mixed standard through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV Diode Array Detector (DAD) set to 254 nm (with full spectral extraction for peak purity validation).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar analytes)

    • 2.0 - 12.0 min: 10% B

      
       90% B (Linear gradient to elute hydrophobic analytes)
      
    • 12.0 - 15.0 min: 90% B (Column wash)

    • 15.0 - 15.1 min: 90% B

      
       10% B
      
    • 15.1 - 20.0 min: 10% B (Column re-equilibration)

System Suitability and Self-Validation Criteria

To ensure the integrity of the experiment, the system must meet the following self-validating criteria:

  • Elution Order: 1-hydroxyisoquinoline must elute first. If 1-methoxyisoquinoline elutes first, verify mobile phase composition (ensure reverse-phase conditions are met, not normal-phase).

  • Resolution (

    
    ):  The resolution between the two peaks must be 
    
    
    
    . The massive difference in LogP guarantees baseline separation under the prescribed gradient.
  • Tailing Factor (

    
    ): 
    
    
    
    for both peaks should be
    
    
    . Excessive tailing of the 1-hydroxyisoquinoline peak indicates unwanted secondary interactions with unendcapped silanols, requiring a fresh column or an increase in TFA concentration.

References

  • Chambers, R. D., Hutchinson, J., & Musgrave, W. K. R. (1967). Org. 53 - RSC Publishing. Royal Society of Chemistry. Available at:[Link]

  • National Center for Biotechnology Information. 1-Methoxyisoquinoline | C10H9NO | CID 141052 - PubChem. Available at:[Link]

  • University of Luxembourg. 1-hydroxyisoquinoline (C9H7NO) - PubChemLite. Available at:[Link]

Sources

Technical Comparison Guide: X-Ray Crystallography Data for Isoquinoline-4-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline-4-carboxylic acid scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as a critical building block for enzyme inhibitors, anti-allergy compounds, and antiviral agents. For researchers and drug development professionals, understanding the precise 3D conformation of this scaffold—specifically the planarity of the bicyclic ring and the steric orientation of the C-4 carboxylate—is paramount for successful Structure-Based Drug Design (SBDD).

This guide objectively compares the crystallographic performance and structural characteristics of three distinct isoquinoline-4-carboxylic acid analogs. Furthermore, it establishes a self-validating experimental protocol for the crystallization and X-ray diffraction of these compounds, ensuring high-fidelity data collection.

Mechanistic Insights & Structural Causality

As an application scientist analyzing crystallographic data, it is critical to look beyond the atomic coordinates and understand the causality behind the molecular geometry:

  • Aromatic Planarity and

    
     Stacking:  The fused bicyclic nature of the isoquinoline system enforces strict planarity. High-resolution X-ray data of simple analogs, such as 6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide, reveals mean atomic deviations of less than 0.007 Å . This extreme planarity is not merely a structural artifact; it is the mechanistic driver that allows these analogs to intercalate or stack efficiently against aromatic residues (e.g., Tyrosine, Tryptophan) within protein binding pockets.
    
  • C-4 Carboxylate Orientation: The carboxylic acid group at the C-4 position is sterically constrained by the adjacent C-3 and C-5 protons. To minimize steric clash while maximizing hydrogen-bonding potential, the carboxylate group often adopts a slightly twisted out-of-plane conformation. This twist dictates the trajectory of hydrogen bonds formed with target basic residues (like Arginine or Lysine).

  • Salt Formation & Lattice Packing: When synthesized as a hydrobromide salt, the protonation of the isoquinoline nitrogen alters the local electron density. This creates a cationic species that forms strong ionic interactions with the bromide counterion, drastically altering the crystal packing lattice and increasing the overall stability of the crystal for diffraction studies .

Comparative X-Ray Crystallography Data

To select the appropriate analog for your specific research application, we must compare their crystallographic metrics and structural behaviors. The table below summarizes the quantitative X-ray data for three distinct classes of isoquinoline-4-carboxylic acid derivatives.

Compound / AnalogPrimary ApplicationResolution (Å)

/

Space GroupKey Structural & Performance Features
6-Hydroxyisoquinoline-4-carboxylic acid HBr Synthetic Building BlockHigh (Small Mol)N/AN/ABaseline Geometry: Exhibits strict planarity (<0.007 Å deviation). The HBr salt form drives a highly ordered crystal lattice via strong ionic networks. Best for foundational structural studies.
P303 (Thiepino-isoquinoline derivative) Ligand for SBDD (PDB: 4MNS)1.200.131 / 0.160

Protein-Ligand Complex: Ultra-high resolution allows precise mapping of the C-4 carboxylate's H-bonding network within the Bet v 1-A hydrophobic pocket.
C-4 Alkylated Isoquinoline Chemical Space ExpansionHigh (Small Mol)N/A

(Typical)
Steric Tolerance: Synthesized via temporary dearomatization. Maintains core planarity while accommodating large functional groups at C-4.

Data supported by Smolecule [1], the RCSB Protein Data Bank [2], and ACS Organic Letters [3].

Experimental Protocol: Crystallization & Diffraction Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale (the why) and a validation checkpoint to prevent the propagation of errors.

Step 1: Sample Preparation & Purity Validation
  • Procedure: Purify the isoquinoline-4-carboxylic acid analog using preparative HPLC. For protein-ligand complexes (e.g., Bet v 1-A with P303), use Size-Exclusion Chromatography (SEC) to isolate the monodisperse complex.

  • Causality: Even trace impurities (<2%) can act as crystal growth terminators or induce twinning, severely degrading diffraction quality.

  • Validation Checkpoint: Confirm >98% purity via analytical HPLC and intact mass spectrometry before proceeding to crystallization trials.

Step 2: Crystallization via Vapor Diffusion
  • Procedure: Utilize the hanging-drop vapor diffusion method. Mix 1

    
    L of the purified sample (10-15 mg/mL) with 1 
    
    
    
    L of reservoir solution (e.g., 20% PEG 3350, 0.2M Ammonium Acetate, pH 5.5). Seal over a 500
    
    
    L reservoir.
  • Causality: Vapor diffusion allows the drop to slowly equilibrate with the reservoir, gradually crossing the supersaturation threshold. This controlled thermodynamic journey favors the nucleation of a few well-ordered crystals rather than rapid, amorphous precipitation.

  • Validation Checkpoint: Inspect drops under polarized light. True crystals will exhibit birefringence (glowing/color shifts as the polarizer rotates), distinguishing them from amorphous precipitate or phase separation.

Step 3: Cryoprotection & Harvesting
  • Procedure: Briefly transfer the crystal into a cryoprotectant solution (reservoir solution supplemented with 20% v/v glycerol or PEG 400) for 10–30 seconds before flash-cooling in liquid nitrogen (77 K).

  • Causality: Flash-cooling reduces radiation damage from the X-ray beam. However, the water within the crystal lattice will form crystalline ice if not cryoprotected. Ice lattices produce intense diffraction rings (e.g., at 3.9 Å and 3.4 Å) that completely obscure the weaker, high-resolution diffraction spots of the isoquinoline ligand.

Step 4: X-Ray Diffraction & Refinement
  • Procedure: Collect diffraction data using a synchrotron light source or an in-house Cu K

    
     diffractometer. Solve the phase problem using Direct Methods (for small molecules) or Molecular Replacement (for protein complexes). Refine the structure using software like REFMAC5 or Phenix.
    
  • Causality: Iterative refinement minimizes the difference between the observed diffraction data and the calculated data from your atomic model.

  • Validation Checkpoint: Monitor the

    
     metric. By withholding 5% of the reflection data from the refinement algorithm, 
    
    
    
    acts as an unbiased cross-validation tool. If
    
    
    drops but
    
    
    rises, the model is being over-fitted to noise. For a 1.20 Å structure, target an
    
    
    of
    
    
    .

Logical Workflow Visualization

The following diagram maps the critical path for the structural determination of isoquinoline analogs, highlighting the integration of validation checkpoints at every phase.

G cluster_0 Phase 1: Preparation & Crystallization cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structural Solution Prep 1. Sample Purification (HPLC >98% Purity) Cryst 2. Vapor Diffusion (Controlled Supersaturation) Prep->Cryst Cryo 3. Cryoprotection (Prevent Ice Lattices) Cryst->Cryo Diff 4. X-Ray Diffraction (Synchrotron / Cu Kα) Cryo->Diff Phase 5. Phase Determination (Direct Methods / MR) Diff->Phase Refine 6. Refinement & Validation (R-free Cross-Validation) Phase->Refine

Workflow for X-ray crystallization, diffraction, and refinement of isoquinoline analogs.

References

  • Title: 4MNS: Crystal structure of the major pollen allergen Bet v 1-A in complex with P303 Source: RCSB Protein Data Bank (PDB) URL: [Link]

  • Title: Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy Source: Organic Letters (ACS Publications) / PubMed Central URL: [Link]

Technical Guide: UV-Vis Absorption Spectra of Substituted Isoquinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption properties of substituted isoquinoline carboxylic acids. It is designed for researchers in medicinal chemistry and materials science who require precise spectral identification data. The guide moves beyond basic peak listing to explain the electronic origins of spectral shifts, comparing 1- and 3-substituted isomers against quinoline alternatives, and offering a self-validating experimental protocol.

The Isoquinoline Chromophore: Electronic Basis

The UV-Vis spectrum of isoquinoline derivatives is governed by


 and 

transitions. The parent isoquinoline molecule exhibits three characteristic bands derived from the naphthalene system, historically labeled as:
  • 
    -band (Second Primary):  ~217 nm (High intensity, 
    
    
    
    )[1]
  • p-band (First Primary/Para): ~266 nm (Moderate intensity)[1]

  • 
    -band (Clar's Band):  ~317 nm (Low intensity, often with fine vibrational structure)[1]
    
Impact of Carboxyl Substitution

Substituting the isoquinoline ring with a carboxylic acid group (-COOH) introduces a weak auxochrome that extends conjugation and alters the symmetry of the


-electron cloud. The position of the carboxyl group (C1 vs. C3) dictates the degree of interaction with the nitrogen lone pair and the overall dipole moment, leading to distinct spectral fingerprints.

Comparative Analysis: Isomers and Alternatives

The following table summarizes the spectral characteristics of key isoquinoline carboxylic acids compared to their quinoline analogs.

Table 1: Comparative Spectral Data ( )[1][2]
CompoundStructure Type

(nm)
Extinction Coeff.[1][2][3][4][5] (

)
Key Spectral Features
Isoquinoline-3-carboxylic acid Isoquinoline229 , 270-280 (sh), 320-330High in UV-CDistinct bathochromic shift vs. parent due to conjugation at C3.[1]
Isoquinoline-1-carboxylic acid Isoquinoline230-235 , 275, 335Moderate-HighStronger conjugation with C=N bond vector; often shows red-shifted

-band vs 3-isomer.
Quinaldic Acid Quinoline (Alternative)238 , 305~6,000 (at 305nm)Dual fluorescence observed in polar solvents; distinct

and

splitting.[1]
1-Hydroxyisoquinoline-3-COOH Substituted Deriv.356 , 368, 377~5,000 (at peak)Strong red shift due to -OH auxochrome; vibrational structure often visible.[1]
Positional Isomerism: 1-COOH vs. 3-COOH[1]
  • 1-COOH: The carboxyl group at C1 is directly attached to the carbon adjacent to the nitrogen. This position is highly electron-deficient. The conjugation pathway aligns with the

    
     bond, typically resulting in a slight red shift (bathochromic) of the primary bands compared to the 3-isomer.
    
  • 3-COOH: At C3, the carboxyl group is conjugated through the vinyl-like bridge of the pyridine ring. The spectrum retains more "naphthalene-like" vibrational structure in the

    
    -band region (300-330 nm).[1]
    
Substituent Effects (The Auxochrome Rule)

Adding electron-donating groups (EDGs) like -OH or -OMe drastically alters the spectrum.[1]

  • Hydroxy Substitution: A hydroxyl group at C1 (tautomerizing to the amide-like isoquinolone form) or C5/C8 destroys the symmetry of the

    
    -system. This raises the energy of the HOMO, narrowing the HOMO-LUMO gap and shifting absorption into the near-UV/visible region (350–400 nm).
    
  • Example: 1-(isoquinolin-3-yl)imidazolidin-2-one derivatives show

    
     shifts up to 377 nm, making them useful as fluorescent probes.[1]
    

Experimental Protocol: Self-Validating Analysis

To ensure data integrity, use this "pH Switch" protocol. This method uses the amphoteric nature of isoquinoline carboxylic acids to validate identity.

Reagents
  • Solvent A: HPLC-grade Methanol (MeOH).[1]

  • Solvent B: 0.1 M HCl (Acidic).[1]

  • Solvent C: 0.1 M NaOH (Basic).[1]

  • Standard: >99% purity Isoquinoline-3-carboxylic acid (e.g., Cayman Chem CAS 6624-49-3).[1]

Workflow Steps
  • Baseline Correction: Run a blank scan (200–500 nm) with pure MeOH.[1]

  • Stock Preparation: Dissolve 1 mg of analyte in 10 mL MeOH (

    
    ).
    
  • Neutral Scan: Dilute 1:10 with MeOH and scan. Record

    
    .[1][2][6][7]
    
  • Acid Scan (Cation Validation): Add 2 drops of 0.1 M HCl to the cuvette.

    • Expected Result: Protonation of the ring nitrogen. Look for a hyperchromic effect (increased intensity) and a distinct red shift of the

      
      -band.
      
  • Base Scan (Anion Validation): Add 0.1 M NaOH until pH > 10.

    • Expected Result: Deprotonation of the -COOH. Look for a slight blue shift or band broadening compared to the neutral form due to carboxylate resonance.

Diagram 1: Experimental Workflow (DOT)

UV_Protocol Start Start: Analyte Sample Solvent Dissolve in MeOH (Stock 100 µg/mL) Start->Solvent Neutral Scan Neutral (Record λ_max) Solvent->Neutral Split Split Sample Neutral->Split Acid Add 0.1M HCl (Protonate N) Split->Acid Base Add 0.1M NaOH (Deprotonate COOH) Split->Base Result_Acid Result: Red Shift (Cationic Form) Acid->Result_Acid Result_Base Result: Band Broadening (Anionic Form) Base->Result_Base Validation Compare Shifts to Reference Data Result_Acid->Validation Result_Base->Validation

Caption: The "pH Switch" workflow validates compound identity by exploiting the amphoteric spectral shifts of the isoquinoline core.

Mechanism of Action: Electronic Transitions

The UV absorption is driven by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Isoquinoline Core: The N-atom distorts the uniform electron density of naphthalene.

  • Acidification (pH < 4): Protonation of the Nitrogen lone pair stabilizes the non-bonding (

    
    ) orbitals but lowers the energy of the 
    
    
    
    orbital more than the
    
    
    orbital, typically reducing the energy gap (
    
    
    ) and causing a red shift.
  • Substitution: A carboxyl group extends the

    
    -system. If placed at C1, it interacts with the N-atom's inductive pull. If placed at C3, it interacts more with the 
    
    
    
    -cloud of the benzene ring fusion.
Diagram 2: Electronic Transition Logic (DOT)

Electronic_Transitions GS Ground State (S0) Excitation UV Photon Absorption GS->Excitation State_Pi π -> π* Transition (High Intensity, ~220nm) Excitation->State_Pi State_N n -> π* Transition (Low Intensity, ~320nm) Excitation->State_N Shift Bathochromic Shift (Red Shift) State_Pi->Shift State_N->Shift Substituent Substituent Effect (-COOH / -OH) Substituent->State_Pi Extends Conjugation Substituent->State_N Alters Lone Pair Energy

Caption: Logic flow of electronic transitions. Substituents modify orbital energies, reducing the HOMO-LUMO gap and shifting spectra to longer wavelengths.[1]

References

  • National Institutes of Health (NIH) - PubChem. Isoquinoline-1-carboxylic acid Compound Summary. Retrieved from [Link][1]

  • Boryczka, S., et al. (2021).[1] "Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives." Molecules. Retrieved from [Link][1]

  • SIELC Technologies. UV-Vis Spectrum of Quinolinic Acid. Retrieved from [Link][1]

Sources

Validating 1-Methoxy Regioselectivity: A Comparative Guide to NOESY NMR vs. Through-Bond Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

As a Senior Application Scientist, one of the most frequent structural bottlenecks I encounter in drug discovery is the unambiguous assignment of regioselectivity in heteroaromatic and fused-ring scaffolds. When synthesizing methoxy-substituted compounds (such as 1-methoxy vs. 2-methoxynaphthalenes or indoles), standard 1D


 and 

NMR often fall short. The chemical shifts of the methoxy protons (typically

3.8–4.1 ppm) are nearly identical regardless of their regional placement.

To definitively assign the methoxy position, we must interrogate the molecular connectivity. This guide objectively compares the performance of through-bond techniques (HMBC) against through-space techniques (NOESY), providing a field-proven, self-validating protocol for confirming 1-methoxy regioselectivity.

The Mechanistic Bottleneck: Why HMBC Often Fails for Methoxy Groups

Heteronuclear Multiple Bond Correlation (HMBC) is the workhorse for assembling molecular backbones. It relies on through-bond


-couplings, optimally detecting 

and

interactions.

However, HMBC possesses a critical blind spot when it comes to methoxy regioselectivity. The protons of a


 group are separated from the aromatic ring by an oxygen atom. While you will easily observe a strong 

correlation from the methoxy protons to the ipso-carbon, identifying the adjacent (ortho) ring protons requires a

or

coupling. Because these 4-bond couplings are typically near 0 Hz, they are rarely observed above the noise floor in standard HMBC spectra.

The NOESY Advantage: Resolving Proximity Through Space

To bypass the limitations of scalar coupling, we must rely on dipole-dipole cross-relaxation. Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR spectroscopic method used to identify nuclear spins undergoing cross-relaxation, making it the gold standard for determining spatial proximity in organic molecules [1].

Because the NOE effect operates through space and is inversely proportional to the sixth power of the internuclear distance (


), it is highly sensitive to protons located within 5 Å of each other. In a 1-methoxy isomer, the methoxy protons will exhibit a strong, unambiguous NOE cross-peak with the spatially adjacent ortho-proton (e.g., H-2 or H-8, depending on the scaffold). Two-dimensional NMR techniques, specifically the combination of HMBC and NOESY, are routinely deployed to confirm regioselectivity in complex scaffolds [2]. In heterocyclic systems, NOESY correlations between the substituent protons and the adjacent ring protons provide definitive proof of regioselective alkylation or methoxylation [3].
Comparative Performance Data

The following table summarizes the quantitative and qualitative performance of standard NMR techniques for validating 1-methoxy regioselectivity, based on representative data from a 500 MHz spectrometer.

Analytical TechniquePrimary MechanismAvg. Acquisition TimeS/N for Key CorrelationRegiochemical ConfidenceKey Limitation

HMBC
Through-bond (

)
2.5 hoursHigh (ipso-C) / None (

to ortho-H)
Low

couplings are rarely detected.
1D Selective NOE Through-space (

Å)
15 minutes120:1 (Targeted)HighRequires an isolated irradiation frequency.
2D NOESY Through-space (

Å)
6.0 hours45:1 (Comprehensive)DefinitiveSensitive to dissolved paramagnetic

.
X-Ray Diffraction Electron densityDays–WeeksN/AAbsoluteRequires high-quality single crystals.

Logical Workflow for Regiochemical Assignment

The decision tree below outlines the optimal analytical workflow for elucidating methoxy regioselectivity, minimizing spectrometer time while maximizing structural confidence.

Workflow A Synthesize Methoxy Candidate B Run HMBC (Through-Bond) Check 3J C-H Couplings A->B C Are 4J Couplings Visible? B->C D Run 2D NOESY (Through-Space) Check < 5Å Proximity C->D No (Typical) E Confirm 1-Methoxy (NOE with Ortho-Proton) C->E Yes (Rare) D->E Cross-peak Observed F Alternative Isomer (e.g., 2-Methoxy) D->F No Cross-peak

Caption: Decision workflow for validating methoxy regioselectivity using NMR.

Experimental Methodology: A Self-Validating NOESY Protocol

To ensure absolute scientific integrity, an NMR protocol must be self-validating. If a NOESY spectrum lacks a cross-peak between the methoxy group and an ortho-proton, you must be certain it is due to spatial distance (a different regioisomer) and not a failed experiment (e.g., rapid


 relaxation quenching the NOE).

For small molecules, standard NOESY protocols typically utilize a noesygpph pulse program with a mixing time (


) of 0.5–1.0 seconds and a relaxation delay (

) of at least 2 seconds [4]. Follow this optimized step-by-step workflow:
Step 1: Sample Preparation & Degassing (Critical)
  • Dissolve 5–10 mg of the purified compound in 600 µL of a deuterated solvent (e.g.,

    
     or 
    
    
    
    ).
  • Causality Check: Dissolved oxygen (

    
    ) is paramagnetic. It accelerates longitudinal (
    
    
    
    ) relaxation, which directly competes with the cross-relaxation pathways required for NOE buildup.
  • Action: Degas the sample using three cycles of the freeze-pump-thaw method, or sparge with dry

    
     gas for 5 minutes prior to sealing the NMR tube.
    
Step 2: Pulse Sequence & Parameter Optimization
  • Pulse Program: Select a phase-sensitive NOESY sequence with gradient pulses during the mixing time (e.g., noesygpph on Bruker systems).

  • Relaxation Delay (

    
    ):  Set to 2.5 to 3.0 seconds .
    
    • Causality:

      
       must be approximately 
      
      
      
      of the slowest relaxing proton to ensure complete magnetization recovery between scans.
  • Mixing Time (

    
     or 
    
    
    
    ):
    Set to 600 ms .
    • Causality: For small molecules (MW < 1000 Da) in non-viscous solvents, the molecular tumbling rate (

      
      ) is much less than 1. The NOE effect builds up slowly and is positive. A mixing time roughly equal to the average 
      
      
      
      (typically 0.5–1.0s) maximizes cross-peak intensity [4].
  • Resolution: Acquire with at least 256 increments in the indirect dimension (

    
    ) to ensure adequate resolution of the aromatic signals.
    
Step 3: Data Interpretation & Internal Validation
  • Process the 2D matrix with a squared sine-bell apodization function in both dimensions.

  • Self-Validation Check: Before looking at the methoxy group, verify the experiment worked by checking for known, fixed-distance cross-peaks (e.g., ortho-protons on a substituted benzene ring). If these internal control cross-peaks are absent, the mixing time or degassing failed.

  • Regiochemical Assignment: Locate the diagonal peak for the

    
     protons (~3.9 ppm). Trace horizontally/vertically to identify cross-peaks in the aromatic region (7.0–8.5 ppm). A distinct cross-peak confirms spatial proximity (
    
    
    
    Å), definitively validating the 1-methoxy regioselectivity.

References

  • Nuclear Overhauser effect - Wikipedia. Wikipedia. Available at:[Link]

  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. Peer Reviewed Chemistry Journals | Juniper Publishers. Available at:[Link]

Safety Operating Guide

1-methoxyisoquinoline-4-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational & Disposal Guide: 1-Methoxyisoquinoline-4-carboxylic Acid

As a Senior Application Scientist, I recognize that the handling and disposal of specialized heterocyclic building blocks like 1-methoxyisoquinoline-4-carboxylic acid (CAS: 1697334-61-4) require more than just a cursory glance at a Safety Data Sheet (SDS). In drug discovery, this compound is frequently utilized as a precursor for kinase inhibitors and substituted arylmethylureas, often reacting in polar aprotic solvents like DMF or DMSO[1].

Proper disposal is not merely a regulatory checkpoint; it is a critical component of laboratory safety and environmental stewardship. Because this molecule contains a stable aromatic nitrogen within its isoquinoline core, improper disposal can lead to the release of toxic nitrogen oxides (NOx)[2]. This guide provides the causal reasoning and step-by-step methodologies required to manage this chemical from the benchtop to final destruction.

Physicochemical & Hazard Profile

To design a self-validating disposal protocol, we must first understand the molecular behavior of the compound. The methoxy group provides electron density to the aromatic ring, making it susceptible to violent reactions with strong oxidizers. The carboxylic acid moiety allows the molecule to shift between organic and aqueous solubility depending on pH, while the nitrogen heteroatom dictates its thermal degradation pathway[2][3].

Table 1: Quantitative Data & Hazard Summary

Property / MetricValue / DescriptionOperational Implication
CAS Number 1697334-61-4Unique identifier for waste manifesting.
Molecular Formula C11H9NO3Contains Nitrogen; dictates NOx scrubber requirement[3].
Molecular Weight 203.19 g/mol Used for calculating stoichiometric waste generation.
GHS Hazard Codes H302, H315, H319, H335Acute toxicity (oral); Irritating to skin, eyes, and respiratory tract[4].
Solubility Matrix DMF, DMSO, basic aq. solutionsWaste is rarely pure solid; usually a solvent mixture[1].
Incompatibility Strong oxidizing agentsMust be strictly segregated from nitrates, peroxides, and perchlorates.

Causality in Handling & Disposal

Why do we segregate this from halogenated waste? In a laboratory setting, 1-methoxyisoquinoline-4-carboxylic acid is a halogen-free organic compound. Mixing it with halogenated waste (like dichloromethane) complicates the incineration process. Halogenated wastes require scrubbers designed to neutralize hydrochloric acid (HCl), whereas nitrogen-rich wastes require Selective Catalytic Reduction (SCR) systems to reduce NOx to N2 gas[5]. Segregating these streams ensures complete thermal destruction and prevents the formation of highly toxic dioxins.

Why use alkaline solutions for spill decontamination? The compound features a carboxylic acid group. While the neutral molecule has limited solubility in plain water, washing a spill area with a mildly alkaline soap solution deprotonates the acid. This forms a highly water-soluble carboxylate salt, ensuring that microscopic residues are completely lifted from the bench surface rather than just smeared.

Step-by-Step Methodologies

Protocol 1: Point-of-Generation Collection & Segregation
  • Determine the State: Identify if the waste is a pure solid powder (e.g., expired reagent) or a solution (e.g., dissolved in DMF/DIPEA from an amide coupling reaction)[1].

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container. Do not use metal containers, as trace moisture can cause the carboxylic acid to slowly corrode the metal.

  • Segregation: Place solid waste in a "Halogen-Free Solid Organic Waste" container. Place liquid waste in a "Halogen-Free Liquid Organic Waste" container.

  • Labeling: Explicitly list "1-methoxyisoquinoline-4-carboxylic acid" and the solvent matrix on the hazardous waste tag. Do not use abbreviations.

Protocol 2: Spill Management & Decontamination

If a spill occurs during weighing or transfer, execute the following self-validating system to ensure complete containment.

  • Isolate & Equip: Evacuate non-essential personnel. Don appropriate PPE: nitrile gloves, safety goggles, and a lab coat. If the spill involves a volatile solvent matrix, use a fume hood or wear a respirator.

  • Containment (Solid): If the spill is a dry powder, do not sweep vigorously, as this generates inhalable dust (H335 hazard). Gently cover the powder with damp paper towels to suppress dust, then carefully scoop the material into a sealable waste container.

  • Containment (Liquid): If dissolved in a solvent, surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand). Do not use combustible sawdust.

  • Decontamination: Wash the affected surface with a mildly alkaline detergent and water. The alkalinity converts residual acid into a soluble salt, validating that the surface is chemically neutralized.

SpillResponse Start Spill Detected Assess Assess Volume & PPE (Nitrile gloves, goggles, lab coat) Start->Assess Solid Solid Spill? Cover with damp towel Assess->Solid Solution Solution Spill? (e.g., in DMF/DMSO) Assess->Solution Collect Collect in sealable hazardous waste container Solid->Collect Absorb Apply inert absorbent (vermiculite/sand) Solution->Absorb Absorb->Collect Decon Wash area with alkaline soap and water Collect->Decon Label Label as: 'Hazardous Waste - N-Heterocycle' Decon->Label

Workflow for the safe assessment, collection, and decontamination of chemical spills.
Protocol 3: Final Disposal & Incineration Requirements

This protocol is executed in coordination with your Environmental Health and Safety (EHS) department and third-party waste vendors.

  • Manifesting: EHS must profile the waste as a "Nitrogen-containing heterocyclic aromatic." This flags the waste for routing to a specific type of incinerator[2].

  • Thermal Oxidation: The waste vendor injects the material into a primary combustion chamber operating at >850°C with excess oxygen. This breaks the C11H9NO3 molecule down into CO2, H2O, and NOx gases[5].

  • NOx Scrubbing: Because the isoquinoline ring generates nitric oxide (NO) and nitrogen dioxide (NO2) upon combustion, the flue gas must pass through a Selective Catalytic Reduction (SCR) unit. Here, ammonia or urea is injected over a catalyst bed, reacting with the NOx to yield harmless nitrogen gas (N2) and water vapor[2].

Incineration Waste 1-Methoxyisoquinoline- 4-carboxylic acid (C11H9NO3) Combustion Primary Combustion (>850°C, Excess O2) Waste->Combustion Thermal Oxidation Gases Flue Gas (CO2, H2O, NOx) Combustion->Gases Breakdown Scrubber NOx Scrubber (Ammonia/Urea + Catalyst) Gases->Scrubber Gas Routing Exhaust Clean Exhaust (N2, CO2, H2O) Scrubber->Exhaust Reduction (N2 Release)

Thermal destruction pathway of N-heterocycles requiring NOx scrubbing.

References

  • WO2020123674A1 - Substituted arylmethylureas and heteroarylmethylureas, analogues thereof, and methods using same.Google Patents.
  • Waste Derived Carbons for NOx Control or Syngas Tar Removal. White Rose eTheses Online. Available at: [Link]

  • A review on the NOx precursors release during biomass pyrolysis. Chemical Engineering Journal (via ResearchGate). Available at:[Link]

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Navigating the Safe Handling of 1-Methoxyisoquinoline-4-Carboxylic Acid: A Guide to Personal Protective Equipment and Operational Best Practices

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Reference: Essential Personal Protective Equipment

Level of ProtectionTaskRequired PPE
Standard Handling Weighing, preparing solutions, transfersChemical safety goggles, nitrile or neoprene gloves, and a standard laboratory coat.
Elevated Risk Heating, potential for aerosol generationChemical safety goggles and a full-face shield, chemical-resistant gloves (consider double-gloving), a chemical-resistant apron over a laboratory coat, and use of a certified chemical fume hood.
Spill & Emergency Large spills or uncontrolled releaseFull-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves, and chemical-resistant boots.

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 1-methoxyisoquinoline-4-carboxylic acid. The following guidance is based on the safety profiles of structurally similar compounds, including isoquinoline derivatives and carboxylic acids. It is imperative to treat this compound with caution and handle it in a controlled laboratory environment as if it were hazardous.

Hazard Assessment and Triage: Understanding the Risks

While specific toxicological data for 1-methoxyisoquinoline-4-carboxylic acid is not available, its structural components—an isoquinoline core and a carboxylic acid group—suggest potential hazards that must be addressed with robust safety measures. Isoquinoline and its derivatives can be harmful if swallowed, toxic in contact with skin, and cause skin and eye irritation[1][2]. Carboxylic acids, while often weak acids, can be corrosive and pose significant hazards upon contact[3][4].

Therefore, we must assume that 1-methoxyisoquinoline-4-carboxylic acid may possess the following hazardous properties:

  • Skin and Eye Irritation/Corrosion: Direct contact may cause irritation or, in higher concentrations, chemical burns.[5]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[6][7]

  • Toxicity: Harmful if swallowed or absorbed through the skin.[2][8]

Given these potential risks, a proactive and conservative approach to personal protective equipment (PPE) is essential.

Core Directive: Personal Protective Equipment (PPE) Protocol

Appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The selection of PPE should be based on a risk assessment of the specific procedure being performed.

Eye and Face Protection: The First Line of Defense
  • Minimum Requirement: At all times when handling 1-methoxyisoquinoline-4-carboxylic acid in any form, chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory[1][2]. Standard safety glasses are insufficient as they do not provide a seal against splashes.

  • Elevated Risk Scenarios: When there is a significant risk of splashing, such as during heating, vortexing, or handling larger quantities, a full-face shield should be worn in addition to safety goggles[2][9].

Skin and Body Protection: A Comprehensive Barrier
  • Hand Protection: Chemical-resistant gloves are required for all handling activities.

    • Glove Selection: Nitrile or neoprene gloves are recommended for their broad resistance to a range of chemicals, including acids and organic solvents[10][11]. Always inspect gloves for any signs of degradation or perforation before use[2].

    • Breakthrough Time: For prolonged operations or when using solvents, consult the glove manufacturer's compatibility charts to ensure the selected gloves have an adequate breakthrough time[4].

    • Glove Technique: Employ proper glove removal techniques to avoid contaminating your skin. Dispose of used gloves in the appropriate hazardous waste stream[2].

  • Body Protection:

    • Standard Operations: A standard laboratory coat should be worn and kept fully fastened to protect skin and personal clothing[9].

    • High-Risk Procedures: For tasks with a higher splash potential, a chemical-resistant apron worn over the lab coat is recommended[10]. In scenarios with a significant risk of exposure, a chemical-resistant suit may be necessary[1].

Respiratory Protection: Safeguarding Against Inhalation
  • Primary Control: All work with solid 1-methoxyisoquinoline-4-carboxylic acid or its solutions should be conducted in a certified chemical fume hood to minimize the inhalation of dust or aerosols[9][12].

  • When a Fume Hood is Not Available: If engineering controls are not feasible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases must be used[1][13]. The specific type of respirator should be determined by a qualified safety professional based on a thorough risk assessment.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Pre-Handling
  • Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to control potential exposure[9].

  • Emergency Equipment: Ensure that a calibrated eyewash station and a safety shower are readily accessible and unobstructed[12].

  • Spill Kit: A spill kit appropriate for solid and liquid chemical spills must be available in the immediate vicinity[9].

  • Donning PPE: Before handling the compound, put on all required PPE as detailed in the previous section.

Handling the Compound
  • Weighing: If weighing the solid compound, do so within the fume hood or in a ventilated balance enclosure to prevent the inhalation of airborne particles[9].

  • Preparing Solutions: When dissolving the solid, add the compound slowly to the solvent to avoid splashing. Conduct all solution preparations within a chemical fume hood[9].

  • Heating and Reactions: All reactions, especially those involving heating, should be conducted in a chemical fume hood with the sash at the lowest practical height.

Post-Handling Procedures
  • Decontamination: After handling, thoroughly wash hands with soap and water[2].

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.

  • Cleaning: Clean the work area thoroughly after each use.

Disposal Plan: Responsible Waste Management

Proper disposal of 1-methoxyisoquinoline-4-carboxylic acid and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Unused compound and any contaminated disposable items (e.g., weigh boats, gloves, bench paper) should be placed in a clearly labeled, sealed, and puncture-resistant container for hazardous chemical waste[14].

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed, and chemically compatible container. The container must be clearly labeled with all chemical constituents. Do not mix with incompatible waste streams[14].

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated, puncture-proof sharps container[14].

All waste must be disposed of in accordance with local, state, and federal regulations.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing any contaminated clothing. Seek medical attention[14][15].

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[14][15].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention[15][16].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention[6][15].

  • Minor Spill: For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled container for disposal. Clean the spill area with an appropriate solvent and then wash with soap and water[13].

  • Major Spill: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.

Visualizing the PPE Decision-Making Process

PPE_Decision_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_disposal Post-Handling Start Start: Identify Task AssessRisk Assess Risk of Splash, Aerosol, or Dust Generation Start->AssessRisk StandardPPE Standard PPE: - Safety Goggles - Lab Coat - Nitrile/Neoprene Gloves AssessRisk->StandardPPE Low Risk ElevatedPPE Elevated Risk PPE: - Goggles + Face Shield - Chemical-Resistant Apron - Consider Double Gloving AssessRisk->ElevatedPPE High Risk FumeHood Work in Chemical Fume Hood StandardPPE->FumeHood ElevatedPPE->FumeHood End Proceed with Task FumeHood->End WasteDisposal Dispose of Waste Properly End->WasteDisposal

Caption: Decision workflow for selecting appropriate PPE when handling 1-methoxyisoquinoline-4-carboxylic acid.

References

  • ECHEMI. Isoquinoline SDS, 119-65-3 Safety Data Sheets.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid.
  • CDH Fine Chemical. ISO QUINOLINE TECH. CAS NO 119-65-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • BenchChem. Personal protective equipment for handling Capraminopropionic acid.
  • Cayman Chemical. (2022, January 12). Safety Data Sheet acc. to OSHA HCS.
  • AaronChem. (2024, November 1). Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET.
  • BenchChem. Personal protective equipment for handling 6-Methoxy-2-methylquinolin-4-amine.
  • Matrix Scientific. (2017, February 7). SAFETY DATA SHEET.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • BenchChem. Personal protective equipment for handling 4-Fluoro-2-hydroxyquinoline.
  • Fisher Scientific. (2010, October 17). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from Health and Safety Authority website.
  • CPAChem. (2023, April 10). Safety data sheet according to 1907/2006/EC, Article 31.
  • TCI Chemicals. (2018, October 3). SAFETY DATA SHEET.
  • ThermoFisher Scientific. (2025, September 15). SAFETY DATA SHEET.
  • ChemScene. 4-Methoxyisoquinoline-1-carboxylic acid.
  • BenchChem. Stability and proper storage conditions for 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
  • Environmental Protection Agency. (2025, October 15). 1-Methoxyisoquinoline-4-carbaldehyde - Hazard Genotoxicity.
  • Cayman Chemical. (2025, July 2). Safety Data Sheet acc. to OSHA HCS.
  • Chemos GmbH & Co.KG. Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH).
  • PubChem. 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.